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(3-Butyl-1,2-oxazol-5-yl)methanol Documentation Hub

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  • Product: (3-Butyl-1,2-oxazol-5-yl)methanol
  • CAS: 14633-18-2

Core Science & Biosynthesis

Foundational

(3-Butyl-1,2-oxazol-5-yl)methanol chemical structure

This guide provides an in-depth technical analysis of (3-Butyl-1,2-oxazol-5-yl)methanol , a functionalized heterocyclic building block used in medicinal chemistry. The content is structured for researchers requiring rigo...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of (3-Butyl-1,2-oxazol-5-yl)methanol , a functionalized heterocyclic building block used in medicinal chemistry. The content is structured for researchers requiring rigorous structural data, synthetic protocols, and application logic.

Executive Summary

(3-Butyl-1,2-oxazol-5-yl)methanol (also known as 3-butyl-5-hydroxymethylisoxazole) is a 3,5-disubstituted isoxazole derivative. It serves as a critical intermediate in the synthesis of bioactive small molecules, particularly in the development of kinase inhibitors, anti-infectives, and agrochemicals. Its structure features a lipophilic n-butyl chain at the C3 position and a polar hydroxymethyl group at the C5 position, providing a balanced amphiphilic profile suitable for fragment-based drug discovery (FBDD).

Chemical Identity & Structural Disambiguation

Precise identification is critical due to the existence of branched isomers (isobutyl, tert-butyl) which are also common in pharmaceutical pipelines.

ParameterData
IUPAC Name (3-Butyl-1,2-oxazol-5-yl)methanol
Common Name 3-Butyl-5-hydroxymethylisoxazole
Molecular Formula C₈H₁₃NO₂
Molecular Weight 155.19 g/mol
SMILES CCCCC1=NOC(CO)=C1
InChI Key Derivative specific; core scaffold:PFZOTJPIMHFDHO (analog)
Isomer Note The term "Butyl" strictly denotes the n-butyl chain. • Isobutyl analog: CAS 71502-42-6[1]• tert-Butyl analog: CAS 78934-73-3 (Key intermediate for Quizartinib/AC220)
Structural Analysis

The isoxazole ring is a five-membered heteroaromatic system containing adjacent oxygen and nitrogen atoms.

  • Electronic Character: The ring is electron-deficient compared to furan or pyrrole but more electron-rich than pyridine. The C5 position is activated for deprotonation, while the nitrogen lone pair contributes to weak basicity (pKa of conjugate acid ~ -3.0).

  • 3D Conformation: The ring is planar. The C3-butyl chain adopts a flexible conformation, increasing the hydrodynamic radius and lipophilicity (LogP ~1.5–1.8), facilitating membrane permeability.

  • Pharmacophore Utility: The isoxazole acts as a bioisostere for esters and amides, providing metabolic stability against hydrolysis while maintaining hydrogen bond acceptor capability.

Synthetic Pathways

The most robust synthesis for 3,5-disubstituted isoxazoles is the [3+2] dipolar cycloaddition of a nitrile oxide with a terminal alkyne. This method ensures high regioselectivity for the 3,5-isomer over the 3,4-isomer.

Primary Protocol: Nitrile Oxide [3+2] Cycloaddition

This route constructs the isoxazole core from pentanal and propargyl alcohol .

Reaction Scheme Visualization

Synthesis Pentanal Pentanal (C5 Aldehyde) Oxime Pentanal Oxime Pentanal->Oxime NH2OH·HCl NaOH, H2O/EtOH Chloride Hydroximoyl Chloride Oxime->Chloride NCS (N-Chlorosuccinimide) DMF, 25°C NitrileOxide Pentanenitrile Oxide (In Situ) Chloride->NitrileOxide Et3N (Base) - HCl Product (3-Butylisoxazol-5-yl) methanol NitrileOxide->Product Regioselective Addition Propargyl Propargyl Alcohol Propargyl->Product [3+2] Cycloaddition

Figure 1: Step-wise synthesis via Huisgen [3+2] cycloaddition.[2] The nitrile oxide is generated in situ to prevent dimerization to furoxan.

Step-by-Step Methodology

Step 1: Formation of Pentanal Oxime

  • Reagents: Pentanal (1.0 eq), Hydroxylamine hydrochloride (1.1 eq), NaOH (1.1 eq).

  • Solvent: Ethanol/Water (1:1).

  • Procedure: Dissolve hydroxylamine HCl in water and neutralize with NaOH. Add pentanal dropwise at 0°C. Stir at room temperature (RT) for 2 hours.

  • Workup: Extract with ethyl acetate, wash with brine, dry over MgSO₄.

  • Validation: 1H NMR shows disappearance of aldehyde proton (~9.8 ppm) and appearance of oxime proton (~7.4 ppm).

Step 2: Chlorination to Hydroximoyl Chloride

  • Reagents: Pentanal oxime (1.0 eq), N-Chlorosuccinimide (NCS) (1.05 eq).

  • Solvent: DMF or Chloroform.

  • Procedure: Dissolve oxime in DMF. Add NCS portion-wise at 0°C (exothermic). Stir for 3 hours.

  • Note: This intermediate is unstable and usually used directly in the next step.

Step 3: [3+2] Cycloaddition

  • Reagents: Hydroximoyl chloride (from Step 2), Propargyl alcohol (1.2 eq), Triethylamine (Et₃N) (1.2 eq).

  • Solvent: Dichloromethane (DCM) or Toluene.

  • Procedure:

    • Dissolve propargyl alcohol and Et₃N in DCM.

    • Add the hydroximoyl chloride solution dropwise over 1 hour at 0°C. Crucial: Slow addition maintains a low concentration of the nitrile oxide, favoring reaction with the alkyne over self-dimerization.

    • Stir overnight at RT.

  • Purification: Quench with water. Extract organic layer.[3][4][5] Purify via silica gel chromatography (Hexane/EtOAc gradient).

  • Yield: Typically 60–80%.

Physicochemical Profiling

Understanding the physical properties is essential for handling and formulation.

PropertyValue (Approx.)Implication
Physical State Colorless to pale yellow liquidEasy to handle; may require high-vac distillation for high purity.
Boiling Point ~110–120°C @ 1 mmHgThermally stable under standard distillation.
LogP (Calc) 1.63 ± 0.2Moderate lipophilicity; good membrane permeability.
pKa (Acid) ~13–14 (Alcohol)The -OH group is a weak acid; can be deprotonated by strong bases (NaH).
Solubility Soluble in MeOH, DCM, DMSO, EtOAcCompatible with standard organic synthesis solvents.

Medicinal Chemistry Applications

The (3-butyl-1,2-oxazol-5-yl)methanol scaffold is versatile. The alcohol handle allows for further functionalization, while the butyl group provides hydrophobic interaction.

Functionalization Logic

The C5-hydroxymethyl group is a "chemical hook."

  • Oxidation: Converts to aldehyde (Swern) or carboxylic acid (Jones), enabling amide coupling.

  • Halogenation: Conversion to alkyl bromide (PBr₃) or mesylate (MsCl) allows for nucleophilic substitution (e.g., attaching amines or thiols).

Case Study: Kinase Inhibition

While the tert-butyl analog is famous for Quizartinib (AC220) (a FLT3 inhibitor for AML), the n-butyl variant is explored to probe the steric constraints of the hydrophobic binding pocket.

  • Mechanism: The isoxazole nitrogen forms a hydrogen bond with the kinase hinge region (typically Cys or Met residues).

  • SAR (Structure-Activity Relationship): Changing n-butyl to t-butyl increases metabolic stability (blocks omega-oxidation) and rigidity.

Retrosynthetic Analysis for Drug Design

Retrosynthesis Target Target Drug Molecule (e.g., Kinase Inhibitor) Linker Amide/Ether Linkage Target->Linker Disconnection Scaffold (3-Butylisoxazol-5-yl) methanol Linker->Scaffold Functionalization Precursors Pentanal + Propargyl Alcohol Scaffold->Precursors [3+2] Cycloaddition

Figure 2: Retrosynthetic logic placing the molecule as a core linker.

Safety & Handling (MSDS Highlights)

  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. The alcohol is stable, but the isoxazole ring can be sensitive to strong reducing agents (e.g., Raney Ni/H₂ cleaves the N-O bond).

  • Disposal: Incineration with afterburner and scrubber.

References

  • Synthesis of Isoxazoles: Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[6] Past and Future. Angewandte Chemie International Edition. Link

  • Nitrile Oxide Methodology: Pinho e Melo, T. (2005). Recent Advances on the Synthesis and Reactivity of Isoxazoles. Current Organic Chemistry. Link

  • Kinase Inhibitor Context (AC220): Chao, Q., et al. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220). Journal of Medicinal Chemistry. Link

  • Isoxazole Properties: Sigma-Aldrich Product Data for (3-Isobutylisoxazol-5-yl)methanol (Analogous properties). Link

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Workflows for 3-n-Butyl-5-hydroxymethylisoxazole

Executive Summary In modern medicinal chemistry and agrochemical development, the isoxazole ring serves as a privileged scaffold and a robust bioisostere for amide and ester functionalities. Specifically, 3-n-butyl-5-hyd...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and agrochemical development, the isoxazole ring serves as a privileged scaffold and a robust bioisostere for amide and ester functionalities. Specifically, 3-n-butyl-5-hydroxymethylisoxazole represents a highly versatile, bifunctional building block. The lipophilic 3-n-butyl chain provides predictable hydrophobic interactions and steric shielding, while the 5-hydroxymethyl group serves as a reactive handle for downstream derivatization. This whitepaper provides an authoritative guide on the physicochemical properties, self-validating synthetic protocols, and mechanistic rationale for utilizing this compound in drug discovery workflows.

Physicochemical & Computational Profile

Understanding the baseline properties of a building block is critical for predicting its behavior in hit-to-lead optimization. 3-n-butyl-5-hydroxymethylisoxazole possesses a highly favorable profile that aligns perfectly with Lipinski’s Rule of Five, making it an ideal fragment for oral drug design.

PropertyValuePharmacological & Synthetic Relevance
Molecular Formula C8H13NO2Establishes a low molecular weight baseline for fragment-based design.
Molecular Weight 155.19 g/mol Highly fragment-like (MW < 300); allows for significant downstream elaboration without exceeding size limits.
LogP (Estimated) ~1.8The n-butyl group provides optimal lipophilicity for membrane permeability, balanced by the polar isoxazole core.
Topological Polar Surface Area (TPSA) 46.26 ŲExcellent for oral bioavailability and potential blood-brain barrier (BBB) penetration (ideal TPSA < 90 Ų).
H-Bond Donors 1The primary hydroxyl group provides a specific interaction point for target binding or a site for conjugation.
H-Bond Acceptors 3Sufficient for maintaining aqueous solubility while preserving a lipophilic core.
Rotatable Bonds 4Low entropic penalty upon target binding; the linear butyl chain can adopt multiple conformations to fit hydrophobic pockets.

Synthetic Methodology: Regioselective 1,3-Dipolar Cycloaddition

The most efficient and atom-economical route to 3,5-disubstituted isoxazoles is the [3+2] 1,3-dipolar cycloaddition between a nitrile oxide and a terminal alkyne[1]. For 3-n-butyl-5-hydroxymethylisoxazole, the reaction utilizes pentanenitrile oxide and propargyl alcohol.

Mechanistic Rationale & Regioselectivity

Nitrile oxides are highly reactive dipoles that readily dimerize into inactive furoxans (1,2,5-oxadiazole 2-oxides) if isolated. To circumvent this, the dipole must be generated in situ from pentanal oxime using an oxidant such as sodium hypochlorite (bleach)[1].

The regioselectivity of this cycloaddition is governed by Frontier Molecular Orbital (FMO) theory. The interaction between the Highest Occupied Molecular Orbital (HOMO) of the dipolarophile (propargyl alcohol) and the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrile oxide dictates that the oxygen atom of the dipole selectively attacks the more substituted carbon of the alkyne. This ensures high regiochemical fidelity, yielding the 5-hydroxymethyl isomer almost exclusively over the 4-hydroxymethyl byproduct[2][3].

Mechanism A Pentanal Oxime (Precursor) B Pentanenitrile Oxide (1,3-Dipole) A->B NaOCl (Bleach) -HCl, -H2O D 3-n-butyl-5-hydroxymethylisoxazole (Target Scaffold) B->D [3+2] Cycloaddition Regioselective C Propargyl Alcohol (Dipolarophile) C->D HOMO-LUMO Interaction

Fig 1: Regioselective 1,3-dipolar cycloaddition mechanism for isoxazole synthesis.
Protocol 1: In Situ Cycloaddition Synthesis

This protocol is designed as a self-validating system; the color change and thermal profile act as internal indicators of reaction progress.

  • Oxime Preparation: Dissolve pentanal (1.0 eq) in a 1:1 mixture of ethanol and water. Add hydroxylamine hydrochloride (1.1 eq) and sodium carbonate (0.6 eq). Stir at room temperature for 2 hours. Extract with ethyl acetate, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield pentanal oxime as a colorless oil.

  • Reaction Setup: In a round-bottom flask, dissolve pentanal oxime (1.0 eq) and propargyl alcohol (1.5 eq) in dichloromethane (DCM). Cool the mixture to 0 °C using an ice bath to control the exothermic dipole generation.

  • Dipole Generation & Trapping: Add commercial aqueous sodium hypochlorite (NaOCl, 1.2 eq) dropwise over 1 hour via an addition funnel.

    • Causality Check: The slow addition is critical. It maintains a low steady-state concentration of pentanenitrile oxide, ensuring that bimolecular trapping by propargyl alcohol outcompetes unimolecular dimerization[1].

  • Workup: Once addition is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours. Quench the reaction with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to neutralize unreacted hypochlorite. Extract the aqueous layer with DCM, dry the combined organic layers, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the pure 3-n-butyl-5-hydroxymethylisoxazole.

Downstream Derivatization Workflows

The true value of 3-n-butyl-5-hydroxymethylisoxazole lies in the orthogonal reactivity of its primary alcohol. It serves as a branching point for divergent synthetic pathways, allowing medicinal chemists to rapidly generate analog libraries[4].

Derivatization Core 3-n-butyl-5-hydroxymethylisoxazole Ox Oxidation (MnO2) Core->Ox Hal Halogenation (SOCl2 / DMF) Core->Hal Eth Etherification (NaH / R-X) Core->Eth Ald Isoxazole-5-carbaldehyde (Electrophile) Ox->Ald Chl 5-(Chloromethyl)isoxazole (Alkylating Agent) Hal->Chl EProd 5-(Alkoxymethyl)isoxazole (Lipophilic Ether) Eth->EProd

Fig 2: Divergent derivatization workflows for the 5-hydroxymethylisoxazole scaffold.
Protocol 2: Conversion to an Alkylating Agent (Chlorination)

Converting the hydroxymethyl group to a chloromethyl group transforms the scaffold into a potent electrophile, suitable for linking the isoxazole to amines, phenols, or other pharmacophores via Sₙ2 substitution[4].

  • Reagent Preparation: Dissolve 3-n-butyl-5-hydroxymethylisoxazole (1.0 eq) in strictly anhydrous DCM under a nitrogen atmosphere. Add a catalytic amount of N,N-dimethylformamide (DMF, 0.05 eq). Cool the solution to 0 °C.

  • Activation: Add thionyl chloride (SOCl₂, 1.5 eq) dropwise over 15 minutes.

    • Causality Check: Direct reaction with SOCl₂ can lead to complex mixtures and poor yields. The catalytic DMF reacts with SOCl₂ to form the Vilsmeier-Haack reagent (a highly electrophilic chloroiminium ion). The isoxazole hydroxyl group attacks this intermediate, forming a superior leaving group that is cleanly displaced by the chloride ion, ensuring high yields and preventing side reactions.

  • Isolation: Stir the mixture at room temperature for 2 hours. Carefully pour the reaction into ice-cold saturated aqueous NaHCO₃ (Caution: vigorous CO₂ evolution). Extract with DCM, wash with brine, dry over MgSO₄, and evaporate the solvent to yield 3-n-butyl-5-(chloromethyl)isoxazole, which can typically be used in subsequent steps without further purification.

References

  • Benchchem. "Application Notes: [2+3] Cycloaddition Reactions for Isoxazole Synthesis."
  • MDPI. "Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines."
  • E-RESEARCHCO. "Synthesis of Novel Isoxazole by Click Chemistry Approach."
  • Google Patents.

Sources

Exploratory

(3-Butyl-1,2-oxazol-5-yl)methanol molecular weight and formula

[1] Executive Summary (3-Butyl-1,2-oxazol-5-yl)methanol (CAS Registry Number: Analogous to 71502-42-6 for isobutyl isomer) is a functionalized heterocyclic building block critical in the design of bioisosteres for carbox...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

(3-Butyl-1,2-oxazol-5-yl)methanol (CAS Registry Number: Analogous to 71502-42-6 for isobutyl isomer) is a functionalized heterocyclic building block critical in the design of bioisosteres for carboxylic acid derivatives.[1] Characterized by a 3,5-disubstituted isoxazole core, this molecule offers a unique combination of a lipophilic butyl chain and a polar, modifiable hydroxymethyl "handle."

This guide provides a definitive breakdown of its molecular properties, a self-validating synthetic protocol based on 1,3-dipolar cycloaddition, and a structural analysis for researchers engaged in fragment-based drug discovery (FBDD).

Physicochemical Profile

The precise molecular weight and formula are derived from the atomic composition of the 3,5-disubstituted isoxazole scaffold.

Molecular Formula & Weight Calculation[1][2][3]
ElementSymbolCountAtomic Mass ( g/mol )Subtotal Mass
Carbon C812.01196.088
Hydrogen H131.00813.104
Nitrogen N114.00714.007
Oxygen O215.99931.998
Total 155.197 g/mol

Final Specifications:

  • Molecular Formula:

    
    [2]
    
  • Molecular Weight: 155.20 g/mol [1]

  • Exact Mass: 155.0946[1]

Structural Topology

The molecule consists of a central 1,2-oxazole (isoxazole) ring.

  • Position 3: Substituted with an n-butyl chain (

    
    ), conferring lipophilicity and van der Waals contact surface.
    
  • Position 5: Substituted with a hydroxymethyl group (

    
    ), serving as a nucleophilic handle for esterification, etherification, or oxidation to the corresponding aldehyde/acid.
    

Synthetic Methodology: [3+2] Cycloaddition

The most robust route to 3,5-disubstituted isoxazoles is the Huisgen 1,3-dipolar cycloaddition of a nitrile oxide with a terminal alkyne. This method is preferred over condensation of 1,3-dicarbonyls with hydroxylamine for this specific substrate because it avoids regioselectivity issues often seen with unsymmetrical diketones.

Reaction Logic & Causality[1]
  • Precursor Selection: We utilize pentanal oxime to generate the nitrile oxide dipole.[1] The butyl group is pre-installed on the dipole.

  • Dipolarophile: Propargyl alcohol is used as the dipolarophile.[1] The terminal alkyne proton is sufficiently acidic to direct regioselectivity toward the 3,5-isomer (steric bulk of the dipole favors the less substituted carbon of the alkyne).

  • In Situ Generation: Nitrile oxides are unstable and prone to dimerization (furoxan formation). We generate the nitrile oxide in situ using N-Chlorosuccinimide (NCS) and a weak base (Triethylamine), ensuring the reactive species is consumed by the alkyne immediately upon formation.

Experimental Protocol

Reagents:

  • Pentanal Oxime (1.0 equiv)

  • N-Chlorosuccinimide (NCS) (1.1 equiv)[1]

  • Propargyl Alcohol (1.2 equiv)

  • Triethylamine (Et3N) (1.2 equiv)

  • Solvent: Dichloromethane (DCM) or DMF.

Step-by-Step Workflow:

  • Chlorination (Hydroximoyl Chloride Formation):

    • Dissolve pentanal oxime in DCM at 0°C.

    • Add NCS portion-wise.[1] Rationale: Controls the exotherm and prevents over-chlorination.

    • Stir for 1 hour. The formation of pentanohydroximoyl chloride is indicated by the disappearance of the oxime spot on TLC.

  • Cycloaddition (Nitrile Oxide Generation):

    • Add propargyl alcohol to the reaction mixture.[3][4]

    • Add Et3N dropwise over 30 minutes while maintaining 0°C. Rationale: Slow addition limits the concentration of free nitrile oxide, suppressing dimerization side-reactions.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup & Purification:

    • Quench with water.[1] Extract with DCM.[1]

    • Wash organic layer with brine to remove succinimide byproducts.[1]

    • Dry over

      
       and concentrate.
      
    • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).[5][6] The 3,5-isomer is typically the major product (

      
       regioselectivity).
      
Pathway Visualization

The following diagram illustrates the mechanistic flow from the aldehyde precursor to the final isoxazole scaffold.

G cluster_cyclo In Situ Cycloaddition Pentanal Pentanal (Precursor) Oxime Pentanal Oxime Pentanal->Oxime NH2OH·HCl NaOAc Chloro Hydroximoyl Chloride Oxime->Chloro NCS, DCM 0°C NitrileOxide Pentanonitrile Oxide (Dipole) Chloro->NitrileOxide Et3N (Dehydrohalogenation) Transition Transition State [3+2] NitrileOxide->Transition Propargyl Propargyl Alcohol (Dipolarophile) Propargyl->Transition Product (3-Butyl-1,2-oxazol-5-yl)methanol Transition->Product Regioselective Ring Closure

Figure 1: Synthetic pathway via [3+2] dipolar cycloaddition of in situ generated nitrile oxide.[1]

Analytical Characterization

To validate the identity of the synthesized molecule, the following spectral signatures must be confirmed.

Proton NMR ( NMR, 400 MHz, )
  • Isoxazole Ring Proton (C4-H): A characteristic singlet around

    
     6.0 – 6.2 ppm .[1] This confirms the formation of the heteroaromatic ring.
    
  • Methylene (

    
    ):  A singlet or broad doublet around 
    
    
    
    4.7 ppm
    .[1]
  • Butyl Chain:

    • Triplet (

      
       ~2.6 ppm) for the 
      
      
      
      attached to the ring (C3 position).
    • Multiplets (

      
       1.3 – 1.7 ppm) for the internal methylene protons.
      
    • Triplet (

      
       ~0.9 ppm) for the terminal methyl group.
      
Mass Spectrometry (ESI-MS)[1]
  • Expected Ion:

    
     peak at m/z 156.2 .
    
  • Fragmentation: Loss of water (

    
    ) is common for primary alcohols.[1]
    

Medicinal Chemistry Applications

The (3-Butyl-1,2-oxazol-5-yl)methanol scaffold is not merely a solvent or reagent; it is a "privileged structure" in drug design.[1]

  • Bioisosterism: The isoxazole ring serves as a bioisostere for ester and amide bonds, providing metabolic stability while maintaining hydrogen bond acceptor capabilities (via the ring nitrogen and oxygen).

  • Fragment Linking: The C5-hydroxymethyl group allows this molecule to act as a "warhead" or linker.[1] It can be converted to a bromide or tosylate for

    
     coupling with amines, creating libraries of kinase inhibitors or GPCR ligands.
    
  • GABAergic Activity: 3-substituted isoxazoles are structurally related to Muscimol (a GABA_A agonist).[1] While the butyl chain adds significant lipophilicity, derivatives of this core are frequently screened for neuroactive properties.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3020472, Butyl 5-methylisoxazole-3-carboxylate (Structural Analog). Retrieved from [Link]

  • Organic Chemistry Portal. (2025). Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition. Retrieved from [Link][1]

Sources

Foundational

An In-Depth Technical Guide to (3-butylisoxazol-5-yl)methanol: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of (3-butylisoxazol-5-yl)methanol, a molecule of interest...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (3-butylisoxazol-5-yl)methanol, a molecule of interest within the broader class of isoxazole-containing compounds. The isoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous clinically approved drugs and its versatile biological activity.[1][2][3] This document will delve into the systematic nomenclature, synthetic pathways, and the underlying chemical principles for the preparation of (3-butylisoxazol-5-yl)methanol. Furthermore, it will explore the therapeutic relevance of the isoxazole class, offering insights into the potential applications of this specific derivative in drug discovery and development.

Nomenclature and Structural Elucidation

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is (3-butylisoxazol-5-yl)methanol . This nomenclature is derived from the parent heterocycle, isoxazole, which is a five-membered ring containing one nitrogen and one oxygen atom in adjacent positions. The substituents are numbered based on the standard isoxazole ring numbering system, with the butyl group at position 3 and the methanol group at position 5.

The structural formula is as follows:

Synthesis of (3-butylisoxazol-5-yl)methanol: A Focus on [3+2] Cycloaddition

The most prevalent and versatile method for the synthesis of the isoxazole ring is the [3+2] cycloaddition reaction, also known as the 1,3-dipolar cycloaddition. This reaction involves the combination of a 1,3-dipole, typically a nitrile oxide, with a dipolarophile, such as an alkyne or an alkene. For the synthesis of (3-butylisoxazol-5-yl)methanol, the key precursors are a butyl-substituted nitrile oxide and propargyl alcohol.

Underlying Principles of the [3+2] Cycloaddition

The [3+2] cycloaddition is a powerful tool in heterocyclic chemistry due to its high efficiency and regioselectivity. The reaction proceeds in a concerted fashion, where the new carbon-carbon and carbon-oxygen bonds are formed in a single transition state. The regioselectivity, which determines the orientation of the substituents on the isoxazole ring, is influenced by both steric and electronic factors of the nitrile oxide and the alkyne.

Experimental Protocol: A Step-by-Step Guide

The following protocol is an adapted and optimized procedure for the synthesis of (3-butylisoxazol-5-yl)methanol, based on established methods for similar isoxazole derivatives.

Step 1: In Situ Generation of Pentanenitrile Oxide

Pentanenitrile oxide is generated in situ from pentanaldoxime. This is a crucial step as nitrile oxides are generally unstable and are therefore prepared immediately before their use in the cycloaddition reaction.

  • Materials:

    • Pentanaldoxime

    • N-Chlorosuccinimide (NCS)

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • In a round-bottom flask, dissolve pentanaldoxime in DMF.

    • Slowly add N-Chlorosuccinimide (NCS) to the solution while stirring at room temperature. The reaction is typically exothermic and may require cooling to maintain the desired temperature.

    • The reaction mixture is stirred for a specified time to ensure the complete formation of the corresponding hydroximoyl chloride, which is the precursor to the nitrile oxide.

Step 2: [3+2] Cycloaddition with Propargyl Alcohol

The generated pentanenitrile oxide is then reacted with propargyl alcohol to form the isoxazole ring.

  • Materials:

    • Propargyl alcohol

    • Triethylamine (or another suitable base)

  • Procedure:

    • To the reaction mixture containing the in situ generated pentanenitrile oxide precursor, add propargyl alcohol.

    • Slowly add triethylamine to the mixture. The base facilitates the dehydrochlorination of the hydroximoyl chloride to form the reactive nitrile oxide, which then undergoes the cycloaddition reaction with propargyl alcohol.

    • The reaction is stirred at room temperature or slightly elevated temperatures to drive the reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Step 3: Work-up and Purification

  • Procedure:

    • Once the reaction is complete, the mixture is quenched with water and extracted with an organic solvent such as ethyl acetate.

    • The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is then purified by column chromatography on silica gel to yield pure (3-butylisoxazol-5-yl)methanol.

Characterization

The structure and purity of the synthesized (3-butylisoxazol-5-yl)methanol should be confirmed using standard analytical techniques:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, such as the O-H stretch of the alcohol, the C=N stretch of the isoxazole ring, and the N-O stretch.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the connectivity of the atoms and the overall structure of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.

Physicochemical Properties

PropertyEstimated Value
Molecular Formula C₈H₁₃NO₂
Molecular Weight 155.19 g/mol
Physical Form Likely a liquid at room temperature
Solubility Expected to be soluble in common organic solvents like methanol, ethanol, and dichloromethane.

Biological and Therapeutic Potential of the Isoxazole Scaffold

The isoxazole ring is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is capable of binding to multiple biological targets with high affinity.[1] This versatility has led to the development of a wide range of isoxazole-containing drugs with diverse therapeutic applications.

Broad-Spectrum Biological Activities

Isoxazole derivatives have been reported to exhibit a wide array of biological activities, including:

  • Anticancer: Some isoxazole compounds have shown potent cytotoxic activity against various cancer cell lines.[5][6]

  • Anti-inflammatory: The COX-2 inhibitor Valdecoxib is a well-known example of an isoxazole-containing anti-inflammatory drug.[1]

  • Antibacterial and Antifungal: The isoxazole nucleus is present in several antimicrobial agents.[2][3]

  • Antiviral: Certain isoxazole derivatives have demonstrated activity against viral targets.

  • Neurological Disorders: Some isoxazole-based compounds have been investigated for their potential in treating neurological conditions.[7][8]

Potential Signaling Pathway Involvement

The diverse biological activities of isoxazoles stem from their ability to interact with a variety of enzymes and receptors. While the specific signaling pathways modulated by (3-butylisoxazol-5-yl)methanol are yet to be elucidated, the isoxazole scaffold has been shown to be involved in the modulation of pathways such as:

  • Cyclooxygenase (COX) pathways: As seen with COX-2 inhibitors.

  • Kinase signaling pathways: Many kinase inhibitors incorporate heterocyclic scaffolds like isoxazole.

  • GABA-A receptors: Certain isoxazole derivatives have shown affinity for GABA-A receptors, suggesting potential applications in neurological disorders.[7]

Future Directions and Applications in Drug Development

(3-butylisoxazol-5-yl)methanol represents a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of a primary alcohol group provides a handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR).

Potential research avenues include:

  • Library Synthesis: Synthesizing a library of derivatives by modifying the butyl chain and the methanol group to explore the impact on biological activity.

  • Biological Screening: Screening (3-butylisoxazol-5-yl)methanol and its derivatives against a panel of biological targets, including kinases, proteases, and receptors implicated in various diseases.

  • Lead Optimization: For any identified "hits," further optimization of the molecular structure can be undertaken to improve potency, selectivity, and pharmacokinetic properties.

Conclusion

(3-butylisoxazol-5-yl)methanol is a molecule with significant potential in the field of medicinal chemistry. Its synthesis, primarily through the robust [3+2] cycloaddition reaction, is well-established for analogous structures. While specific data on this particular compound is limited, the well-documented and diverse biological activities of the isoxazole scaffold provide a strong rationale for its further investigation as a building block for the development of novel therapeutic agents. This guide serves as a foundational resource for researchers and drug development professionals interested in exploring the chemical and biological landscape of this promising isoxazole derivative.

Visualizations

Diagram 1: General Synthesis of (3-butylisoxazol-5-yl)methanol

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product Pentanaldoxime Pentanaldoxime Nitrile_Oxide_Formation 1. In Situ Nitrile Oxide Formation (NCS, DMF) Pentanaldoxime->Nitrile_Oxide_Formation Propargyl_Alcohol Propargyl Alcohol Cycloaddition 2. [3+2] Cycloaddition (Triethylamine) Propargyl_Alcohol->Cycloaddition Nitrile_Oxide_Formation->Cycloaddition Final_Product (3-butylisoxazol-5-yl)methanol Cycloaddition->Final_Product

Caption: Synthetic workflow for (3-butylisoxazol-5-yl)methanol.

Diagram 2: The Privileged Isoxazole Scaffold in Drug Discovery

G Isoxazole Isoxazole Scaffold Anticancer Anticancer Isoxazole->Anticancer Anti_inflammatory Anti-inflammatory (e.g., COX-2 Inhibition) Isoxazole->Anti_inflammatory Antimicrobial Antimicrobial (Antibacterial, Antifungal) Isoxazole->Antimicrobial Neurological Neurological Disorders (e.g., GABA-A Modulation) Isoxazole->Neurological Antiviral Antiviral Isoxazole->Antiviral

Caption: Diverse biological activities of the isoxazole scaffold.

References

  • Synthesis and biological evaluation of 3-hydroxymethyl-5-(1H-1,2,3-triazol) isoxazolidines. PubMed. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. IP Innovative Publication. [Link]

  • Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica. [Link]

  • Biologically active compounds containing 3,5‐diarylisoxazole moiety. ResearchGate. [Link]

  • Synthesis and Characterization of Novel Isoxazole derivatives. ResearchGate. [Link]

  • A review on isoxazoles and its derivatives of various biological activities. International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]

  • Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. RSC Publishing. [Link]

  • (3-(Benzyloxy)isoxazol-5-yl)methanol. Oakwood Chemical. [Link]

  • Method of producing 3-amino-5-/tertiary butyl/-isoxazole.

Sources

Exploratory

The Privileged Scaffold in Focus: A Technical Guide to 3,5-Disubstituted Isoxazole Alcohol Derivatives for Drug Discovery

This guide provides an in-depth technical exploration of 3,5-disubstituted isoxazole alcohol derivatives, a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry. We will delve in...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical exploration of 3,5-disubstituted isoxazole alcohol derivatives, a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry. We will delve into the synthetic strategies for their creation, their diverse biological activities, and the underlying mechanisms of action. This document is intended for researchers, scientists, and professionals in the field of drug development who are seeking to leverage the therapeutic potential of this versatile molecular scaffold.

The Isoxazole Core: A Foundation for Therapeutic Innovation

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is considered a "privileged scaffold" in drug discovery.[1] Its unique electronic properties and ability to serve as a bioisosteric replacement for other functional groups have led to its incorporation into a wide array of approved drugs with diverse therapeutic applications.[1][2] Notable examples include the anti-inflammatory drug Valdecoxib (a selective COX-2 inhibitor) and the immunomodulatory agent Leflunomide.[1][3] The 3,5-disubstitution pattern on the isoxazole ring allows for precise modulation of the molecule's steric and electronic properties, enabling the fine-tuning of its biological activity. The introduction of an alcohol functionality on one of the substituents further enhances the potential for hydrogen bonding interactions with biological targets, often leading to improved potency and selectivity.

Synthesis of 3,5-Disubstituted Isoxazole Alcohol Derivatives: A Modular Approach

The cornerstone of synthesizing 3,5-disubstituted isoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[4] This powerful and versatile reaction allows for the modular construction of the isoxazole core, with the substituents at the 3- and 5-positions being determined by the choice of the nitrile oxide precursor and the alkyne, respectively. For the synthesis of isoxazole alcohol derivatives, a common strategy is to employ an alkyne bearing a protected or unprotected hydroxyl group.

General Synthetic Workflow

A typical synthetic route to a 3,5-disubstituted isoxazole alcohol derivative, such as (3-aryl-isoxazol-5-yl)methanol, involves a two-step process:

  • Oxime Formation: An appropriate aromatic aldehyde is reacted with hydroxylamine hydrochloride in the presence of a base to form the corresponding aldoxime.

  • [3+2] Cycloaddition: The aldoxime is then converted in situ to the corresponding nitrile oxide, which immediately undergoes a 1,3-dipolar cycloaddition with an alcohol-containing alkyne, such as propargyl alcohol, to yield the desired 3,5-disubstituted isoxazole alcohol.

G cluster_synthesis Synthetic Workflow aldehyde Aromatic Aldehyde oxime Aldoxime aldehyde->oxime Pyridine hydroxylamine Hydroxylamine HCl hydroxylamine->oxime nitrile_oxide Nitrile Oxide (in situ) oxime->nitrile_oxide NaOCl propargyl_alcohol Propargyl Alcohol isoxazole_alcohol (3-Aryl-isoxazol-5-yl)methanol propargyl_alcohol->isoxazole_alcohol nitrile_oxide->isoxazole_alcohol [3+2] Cycloaddition G cluster_tubulin Tubulin Polymerization Inhibition Pathway isoxazole 3,5-Disubstituted Isoxazole Alcohol Derivative tubulin Tubulin Dimers isoxazole->tubulin Binds to Colchicine Site microtubules Microtubule Formation tubulin->microtubules Inhibition mitotic_spindle Mitotic Spindle Assembly microtubules->mitotic_spindle Disruption g2m_arrest G2/M Phase Arrest mitotic_spindle->g2m_arrest Leads to apoptosis Apoptosis g2m_arrest->apoptosis G cluster_cox COX-2 Inhibition Pathway isoxazole 3,5-Disubstituted Isoxazole Derivative cox2 COX-2 Enzyme isoxazole->cox2 Selective Inhibition arachidonic_acid Arachidonic Acid prostaglandins Prostaglandins arachidonic_acid->prostaglandins COX-2 inflammation Inflammation prostaglandins->inflammation

Sources

Foundational

Alkyl Isoxazole Methanol Building Blocks: Synthetic Workflows and Bioisosteric Applications in Medicinal Chemistry

Executive Summary In modern drug discovery, the architectural design of small-molecule therapeutics relies heavily on privileged scaffolds that offer predictable pharmacokinetics and versatile functionalization. The isox...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the architectural design of small-molecule therapeutics relies heavily on privileged scaffolds that offer predictable pharmacokinetics and versatile functionalization. The isoxazole ring—a five-membered heterocycle containing adjacent nitrogen and oxygen atoms—has emerged as a cornerstone in this domain[1]. Specifically, alkyl isoxazole methanol building blocks, such as (5-methylisoxazol-3-yl)methanol, provide a dual advantage: the metabolic stability and hydrogen-bonding capacity of the isoxazole core, coupled with the synthetic malleability of a primary alcohol[2]. This technical guide explores the pharmacological rationale, step-by-step synthetic functionalization, and biological integration of these critical building blocks.

Pharmacological Rationale & Bioisosterism

As a Senior Application Scientist, I frequently leverage isoxazole derivatives to overcome pharmacokinetic bottlenecks in lead optimization. The structural characteristics of the isoxazole ring enable a variety of noncovalent interactions, particularly hydrogen bonding (via the N and O receptors) and π-π stacking.

  • Bioisosteric Replacement: Isoxazoles act as highly effective bioisosteres for amides and esters[1]. Unlike esters, which are prone to rapid plasma hydrolysis, the isoxazole ring resists enzymatic degradation while maintaining a similar spatial geometry and electronic distribution.

  • Physicochemical Tuning: The introduction of an isoxazole moiety can significantly improve a drug's hydrophilic interactions, often yielding a favorable cLogP (e.g., ~0.334 at physiological pH 7.4), which enhances oral bioavailability and reduces off-target toxicity.

  • The Methanol Node: The hydroxymethyl group in alkyl isoxazole methanols is not merely a structural appendage; it is a programmable synthetic node. It can be oxidized to aldehydes or carboxylic acids, or converted into a reactive electrophile (via halogenation) to attach diverse pharmacophores[2].

Experimental Methodologies: Synthesis & Functionalization

To utilize (5-methylisoxazol-3-yl)methanol effectively, it must often be converted into a more reactive intermediate. The following self-validating protocols detail the conversion of the hydroxyl group to a chloride, followed by nucleophilic cyanation.

Protocol 1: Chlorination of (5-methylisoxazol-3-yl)methanol

Objective: Convert the primary alcohol to 3-(chloromethyl)-5-methylisoxazole. Causality & Logic: Thionyl chloride (SOCl₂) is selected over other halogenating agents due to its volatile byproducts (SO₂ and HCl), which simplify purification[2]. The reaction must be performed at 0 °C in anhydrous dichloromethane (DCM). The localized exotherm from the chlorosulfite intermediate formation can cause ring degradation if not thermally controlled. DCM provides a non-participating, aprotic medium that prevents competitive solvolysis[2].

Step-by-Step Procedure:

  • Preparation: Purge a dry round-bottom flask with inert N₂. Dissolve 1.0 eq of (5-methylisoxazol-3-yl)methanol in anhydrous DCM (approx. 0.5 M concentration).

  • Thermal Control: Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C.

  • Reagent Addition: Add 1.2 eq of SOCl₂ dropwise via a syringe pump to strictly control the exothermic reaction[2].

  • Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Self-Validation Checkpoint: Monitor the reaction via Thin-Layer Chromatography (TLC) using a 3:1 hexane/ethyl acetate eluent. The complete disappearance of the highly polar hydroxyl starting material (lower

    
    ) and the emergence of a less polar spot (higher 
    
    
    
    ) confirms conversion[2].
  • Isolation: Remove the DCM and excess SOCl₂ under reduced pressure to yield crude 3-(chloromethyl)-5-methylisoxazole, which can be purified via short-path distillation[2].

Protocol 2: Nucleophilic Substitution (Cyanation)

Objective: Synthesize 2-(5-methylisoxazol-3-yl)acetonitrile. Causality & Logic: The chloromethyl intermediate is treated with sodium cyanide (NaCN) in dimethyl sulfoxide (DMSO). DMSO, a polar aprotic solvent, strongly solvates the Na⁺ cation but leaves the CN⁻ anion "naked" and highly nucleophilic. This dramatically accelerates the


 displacement of the chloride, outcompeting potential side reactions[2].

Step-by-Step Procedure:

  • Preparation: In a dedicated fume hood, dissolve 3-(chloromethyl)-5-methylisoxazole in anhydrous DMSO.

  • Substitution: Add 1.5 eq of NaCN. Safety Note: Ensure base traps are active to neutralize any accidental HCN gas generation.

  • Heating: Heat the mixture gently to 40 °C to overcome the activation energy barrier of the

    
     displacement[2].
    
  • Quenching: Upon completion (monitored by TLC or GC), quench the reaction by pouring it into ice-cold water.

  • Self-Validation Checkpoint: Extract the product into ethyl acetate, concentrate, and analyze via IR spectroscopy. The appearance of a sharp absorption band at ~2250 cm⁻¹ is a definitive, self-validating marker for the successful incorporation of the nitrile group.

SyntheticWorkflow A (5-methylisoxazol-3-yl)methanol Starting Material B Chlorination (SOCl2, DCM, 0°C) Intermediate Formation A->B Hydroxyl Activation C 3-(chloromethyl)-5-methylisoxazole Reactive Electrophile B->C SN2 Displacement D Nucleophilic Substitution (e.g., NaCN, DMSO) C->D Electrophilic Capture E Isoxazole Derivative (e.g., Nitrile, Ether, Amine) D->E Target Scaffold

Synthetic workflow for the functionalization of alkyl isoxazole methanols.

Quantitative Biological Data & Target Integration

Isoxazole hybrids synthesized from these building blocks exhibit potent activity across a wide range of therapeutic targets, including antibacterial, anti-inflammatory, and anticancer pathways[3],[4]. The table below summarizes the quantitative efficacy of recent isoxazole-derived hybrids.

Compound ClassSpecific DerivativeBiological Target / PathogenActivity MetricReference
Isoxazole-Oxazole HybridCompound 18aStreptococcus pyogenesMIC = 0.50 μg/mL[3]
Isoxazole-Oxazole HybridCompound 20aSerine O-acetyltransferaseIC₅₀ = 1.0 μM[3]
Lignin-Isoxazole HybridCompound 182Hsp90 (A431 Cell Line)IC₅₀ = 1.6 nM[4]

The mechanism by which these derivatives exert their effects often relies on the isoxazole ring acting as a critical pharmacophore that anchors the molecule within the target protein's binding pocket via hydrogen bonding.

MOA A Isoxazole-Based Hybrid (e.g., Hsp90 Inhibitor) B Target Protein Binding (Hydrogen Bonding via N/O) A->B Pharmacophore Interaction C Conformational Change / Inhibition of Activity B->C Target Modulation D Downstream Effect (e.g., Apoptosis / Growth Arrest) C->D Phenotypic Response

Generalized mechanism of action for isoxazole-derived therapeutic agents.

Conclusion

Alkyl isoxazole methanols are indispensable building blocks in the medicinal chemist's toolkit. By understanding the causality behind their synthetic manipulation—such as the necessity of thermal control during chlorination and the role of aprotic solvents in nucleophilic displacement—researchers can reliably generate complex, biologically active hybrids. As demonstrated by their profound efficacy against targets ranging from bacterial serine acetyltransferase to human Hsp90, the isoxazole scaffold will continue to drive innovation in modern drug discovery.

References

  • Title: Natural products-isoxazole hybrids: A review of developments in medicinal chemistry Source: SYMC / Arab Journal of Chemistry URL: [Link]

  • Title: Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research Source: MDPI URL: [Link]

  • Title: Natural products-isoxazole hybrids: A review of developments in medicinal chemistry (Arab J Chem) Source: Arab Journal of Chemistry URL: [Link]

Sources

Foundational

Isoxazole vs. 1,2-Oxazole: Nomenclature, Synthesis, and Medicinal Utility

Topic: Isoxazole vs. 1,2-Oxazole Nomenclature Rules Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the lexicon of heterocyclic chemistry,...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Isoxazole vs. 1,2-Oxazole Nomenclature Rules Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the lexicon of heterocyclic chemistry, isoxazole and 1,2-oxazole refer to the exact same parent hydride: a five-membered aromatic ring containing adjacent oxygen and nitrogen atoms.[1][2]

For the practicing scientist, the distinction is not merely semantic but functional. While isoxazole remains the dominant term in day-to-day medicinal chemistry and patent literature, 1,2-oxazole is the Preferred IUPAC Name (PIN) according to the 2013 IUPAC Recommendations. This distinction becomes critical when constructing names for fused ring systems, navigating chemical databases, or establishing absolute novelty in intellectual property.

This guide dissects the nomenclature rules, provides a validated synthesis protocol for the scaffold, and analyzes its strategic application in drug discovery.

Nomenclature Framework: Systematic vs. Retained[3][4]

The naming of this heterocycle is governed by two competing systems: the traditional Retained Names and the systematic Hantzsch-Widman system.[3][4][5][6]

The Hantzsch-Widman System (Systematic)

The name 1,2-oxazole is derived strictly from the Hantzsch-Widman rules for monocyclic heterocycles (IUPAC Blue Book P-22.2):

  • Prefixes:

    • Oxygen = "oxa" (Priority 1)[1][4][7][8]

    • Nitrogen = "aza" (Priority 2)[1][4][7]

    • Rule: When combining, "oxa" precedes "aza".[5] The terminal "a" of oxa is elided before a vowel.[5][7]

      
      Oxaz 
      
  • Stem (Suffix):

    • Ring size: 5

    • Unsaturation: Maximum (unsaturated)

    • Rule: The stem for a 5-membered unsaturated nitrogen-containing ring is "-ole".[1][4][8]

      
      Oxazole 
      
  • Numbering:

    • Oxygen is assigned position 1 (highest priority heteroatom).[4]

    • Nitrogen is assigned position 2 (lowest possible locant for the second heteroatom).[4]

    • Result: 1,2-Oxazole

Retained Names and IUPAC Preference

The name isoxazole is a "retained name."[6][9][10] Historically, it indicated an isomer of oxazole (1,3-oxazole).

Critical Rule (IUPAC P-25.2.2.4 & P-52):

  • Parent Monocycle: 1,2-Oxazole is the Preferred IUPAC Name (PIN).[9][10][11] However, isoxazole is acceptable for general nomenclature and is widely used in the literature.

  • Fused Systems: In fusion nomenclature, the systematic name is mandatory. You cannot use "isoxazole" as a fusion component.[6]

    • Incorrect: Benzoisoxazole

    • Correct (PIN):Benzo[d][1,2]oxazole [12]

Nomenclature Decision Logic

The following diagram illustrates the logical flow for determining the correct nomenclature based on the chemical context.

NomenclatureLogic Start Identify Heterocycle CheckStruct 5-Membered Ring O and N atoms Start->CheckStruct PosCheck Relative Position? CheckStruct->PosCheck Pos12 Adjacent (1,2) PosCheck->Pos12 Pos13 Separated (1,3) PosCheck->Pos13 Oxazole NamingContext Context of Usage? Pos12->NamingContext General General Literature / Medicinal Chem NamingContext->General Fusion Fused Ring System / Strict IUPAC PIN NamingContext->Fusion Isoxazole Name: Isoxazole (Retained Name) General->Isoxazole Oxazole12 Name: 1,2-Oxazole (Systematic PIN) Fusion->Oxazole12

Caption: Decision tree for selecting between Retained (Isoxazole) and Systematic (1,2-Oxazole) nomenclature based on IUPAC 2013 rules.

Comparative Properties: Isoxazole vs. Oxazole

Understanding the distinction is vital because the 1,2-positioning (isoxazole) imparts significantly different electronic properties compared to the 1,3-isomer (oxazole).[2]

FeatureIsoxazole (1,2-oxazole) Oxazole (1,3-oxazole) Implication
Basicity (pKa of conj. acid) ~ -2.0 to -3.0~ 0.8Isoxazole is much less basic; N lone pair is less available due to adjacent O electron withdrawal.
Metabolic Stability Moderate (N-O bond labile)HighThe N-O bond in isoxazole can be reductively cleaved (ring opening) to form

-amino enones.
Dipole Moment ~ 2.8 D~ 1.5 DIsoxazole is more polar, affecting solubility and protein binding.
Bioisosterism Carboxylic acid / AmideAmide / Ester3-hydroxyisoxazole is a classic bioisostere for carboxylic acids (e.g., in glutamate agonists).

Experimental Protocol: Regioselective Synthesis of 3,5-Disubstituted Isoxazoles

Causality: The most robust method for constructing the isoxazole core is the [3+2] dipolar cycloaddition of nitrile oxides with alkynes. While thermal methods often yield mixtures of 3,5- and 3,4-regioisomers, copper(I) catalysis (similar to CuAAC "Click" chemistry) enforces 3,5-regioselectivity.

Objective: Synthesis of 3-phenyl-5-(p-tolyl)isoxazole via in situ nitrile oxide generation.

Reagents & Materials
  • Precursor: Benzaldehyde oxime (1.0 equiv)

  • Dipolarophile: 4-Ethynyltoluene (1.2 equiv)

  • Oxidant: Chloramine-T trihydrate (1.2 equiv) or N-Chlorosuccinimide (NCS)

  • Solvent: Ethanol/Water (1:1) or DMF

  • Catalyst (Optional for regiocontrol): CuSO4 (5 mol%) / Sodium Ascorbate (10 mol%)

Step-by-Step Methodology
  • Nitrile Oxide Precursor Formation:

    • Dissolve benzaldehyde oxime in Ethanol/Water (1:1) in a round-bottom flask.

    • Why: Aqueous alcohols solubilize both the organic oxime and the inorganic oxidant.

  • Chlorination (Hydroximoyl Chloride Generation):

    • Add Chloramine-T portion-wise over 15 minutes at room temperature.

    • Mechanism:[4] Chloramine-T chlorinates the oxime to form the hydroximoyl chloride intermediate.

    • Validation: Monitor by TLC (disappearance of oxime).

  • Cycloaddition:

    • Add 4-Ethynyltoluene to the reaction mixture.

    • If using Copper catalysis: Add CuSO4 and Sodium Ascorbate now.

    • If Thermal: Heat to reflux (80°C) for 4–6 hours.

    • Base Addition: If not using Chloramine-T (which is basic), add Et3N dropwise to dehydrohalogenate the hydroximoyl chloride, generating the reactive nitrile oxide dipole in situ.

  • Work-up:

    • Cool to room temperature. The product often precipitates.

    • Filter the solid or extract with Ethyl Acetate.

    • Wash organic layer with 1N HCl (to remove amine byproducts) and Brine.

  • Purification:

    • Recrystallize from Ethanol or purify via Flash Column Chromatography (Hexane/EtOAc).

Reaction Mechanism Pathway

The following diagram details the mechanistic flow from the oxime to the isoxazole ring.

ReactionMechanism Oxime Aldoxime (R-CH=N-OH) Chlorination Chlorination (NCS or Chloramine-T) Hydroximoyl Hydroximoyl Chloride (R-C(Cl)=N-OH) Oxime->Hydroximoyl Cl+ source Base Base (-HCl) NitrileOxide Nitrile Oxide Dipole (R-C≡N⁺-O⁻) Hydroximoyl->NitrileOxide -HCl Transition Concerted [3+2] Transition State NitrileOxide->Transition + Alkyne Alkyne Alkyne (R'-C≡CH) Alkyne->Transition Product 3,5-Disubstituted Isoxazole Transition->Product Cyclization

Caption: Mechanistic pathway for the synthesis of isoxazole via 1,3-dipolar cycloaddition of in situ generated nitrile oxides.

Medicinal Chemistry & Drug Discovery Context

Metabolic Liability: The Ring Opening

Unlike the robust pyridine or benzene rings, the isoxazole ring contains a weak N-O bond.[9] In vivo, this bond is susceptible to reductive cleavage by cytochrome P450 enzymes or cytosolic reductases.

  • Reaction: Isoxazole

    
    
    
    
    
    -amino enone.
  • Consequence: This can be a "soft drug" design feature (to clear a drug) or a liability (generating reactive Michael acceptors).

  • Example: Leflunomide is a prodrug. The isoxazole ring opens in vivo to form the active metabolite, Teriflunomide.

Key Isoxazole Drugs
Drug NameIndicationRole of Isoxazole
Valdecoxib COX-2 InhibitorCentral scaffold orienting the phenyl rings for active site binding.
Leflunomide Rheumatoid ArthritisProdrug moiety. Ring opens to form the active inhibitor of DHODH.
Cloxacillin AntibioticSide chain; steric bulk prevents beta-lactamase attack.
Sulfamethoxazole AntibioticMimics PABA; binds to dihydropteroate synthase.

References

  • IUPAC Blue Book (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013.[13] Chapter P-2, P-22.2, and P-25.2.2.4. Royal Society of Chemistry.[3]

  • Hantzsch, A. (1888). "Ueber die Nomenclatur der stickstoffhaltigen Ringe." Berichte der deutschen chemischen Gesellschaft, 21(1), 941-943. (Foundational source for Hantzsch-Widman system).[3][6][14]

  • BenchChem. Head-to-Head Comparison of Isoxazole and Oxazole Scaffolds in Medicinal Chemistry.

  • PubChem. Isoxazole Compound Summary. National Library of Medicine.

  • Organic Chemistry Portal. Synthesis of Isoxazoles.

Sources

Protocols & Analytical Methods

Method

synthesis of (3-Butyl-1,2-oxazol-5-yl)methanol via [3+2] cycloaddition

Application Note: High-Efficiency Synthesis of (3-Butyl-1,2-oxazol-5-yl)methanol Abstract This technical guide details the protocol for the synthesis of (3-Butyl-1,2-oxazol-5-yl)methanol (also known as 3-butyl-5-hydroxym...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Synthesis of (3-Butyl-1,2-oxazol-5-yl)methanol

Abstract

This technical guide details the protocol for the synthesis of (3-Butyl-1,2-oxazol-5-yl)methanol (also known as 3-butyl-5-hydroxymethylisoxazole). The method utilizes a convergent Huisgen [3+2] dipolar cycloaddition between a in situ generated pentanenitrile oxide and propargyl alcohol. Unlike copper-catalyzed azide-alkyne click chemistry (CuAAC), nitrile oxide cycloadditions are typically thermally driven and catalyst-free, relying on steric and electronic control for regioselectivity. This protocol emphasizes the "slow-release" generation of the dipole to minimize furoxan dimerization, ensuring high yields of the pharmacologically relevant 3,5-disubstituted isomer.

Retrosynthetic Analysis & Strategy

The target molecule features an isoxazole core decorated with a lipophilic butyl chain at the C3 position and a polar hydroxymethyl group at C5. The most robust disconnection is at the heterocyclic ring formation.

  • Dipole (C3 Source): Pentanenitrile oxide, generated from Pentanal oxime .

  • Dipolarophile (C5 Source): Propargyl alcohol (2-propyn-1-ol).

Key Strategic Decision: Direct isolation of nitrile oxides is hazardous and low-yielding due to rapid dimerization into furoxans. Therefore, this protocol employs a one-pot, two-step sequence where the hydroximoyl chloride intermediate is formed and then dehydrohalogenated in situ in the presence of the alkyne.

Retrosynthesis Target (3-Butyl-1,2-oxazol-5-yl)methanol (Target) Dipole Pentanenitrile Oxide (Reactive Dipole) Target->Dipole [3+2] Disconnection Alkyne Propargyl Alcohol (Dipolarophile) Target->Alkyne + Precursor Pentanal Oxime Dipole->Precursor In situ generation Start Pentanal (Valeraldehyde) Precursor->Start Condensation

Figure 1: Retrosynthetic logic flow.

Reaction Mechanism & Regioselectivity

The reaction proceeds via a concerted, asynchronous transition state.

  • Regiochemistry: The reaction of nitrile oxides with monosubstituted alkynes is highly regioselective for the 5-substituted isoxazole .

  • Electronic Driver: The oxygen atom of the nitrile oxide (HOMO) attacks the more substituted carbon of the alkyne (LUMO), but steric interactions in the transition state overwhelmingly favor the 5-substituted product (where the bulky substituents are anti).

Competing Pathway (The "Furoxan Trap"): If the concentration of nitrile oxide is too high (i.e., base is added too quickly), two molecules of the dipole will react with each other to form a furoxan dimer.

  • Solution: Maintain a low steady-state concentration of the dipole by adding the base (TEA) dropwise to a mixture of the hydroximoyl chloride and the alkyne.

Experimental Protocol

Phase 1: Preparation of Pentanal Oxime

Objective: Convert the aldehyde to the stable oxime precursor.

Reagents:

  • Pentanal (Valeraldehyde): 10.0 mmol

  • Hydroxylamine hydrochloride (

    
    ): 12.0 mmol (1.2 equiv)
    
  • Sodium Carbonate (

    
    ): 6.0 mmol (0.6 equiv)
    
  • Solvent: Water/Ethanol (1:1 v/v, 20 mL)

Procedure:

  • Dissolve hydroxylamine hydrochloride in water (10 mL). Add

    
     slowly (gas evolution!).
    
  • Add ethanol (10 mL) and cool to 0°C.

  • Add pentanal dropwise over 15 minutes.

  • Stir at room temperature (RT) for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Workup: Extract with ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
     (3x). Wash combined organics with brine.[1] Dry over 
    
    
    
    and concentrate.
  • Checkpoint: Product is a clear oil. Yield typically >90%. Use directly in Phase 2.

Phase 2: [3+2] Cycloaddition via Hydroximoyl Chloride

Objective: Generate the dipole in the presence of the trap to secure the target.

Reagents:

  • Pentanal Oxime (from Phase 1): 10.0 mmol

  • N-Chlorosuccinimide (NCS): 11.0 mmol (1.1 equiv)

  • Propargyl Alcohol: 12.0 mmol (1.2 equiv)

  • Triethylamine (

    
    ): 12.0 mmol (1.2 equiv)
    
  • Solvent: DMF (Dimethylformamide) or DCM (Dichloromethane). Note: DMF often gives higher conversion rates for this specific transformation.

Step-by-Step Methodology:

  • Chlorination (Formation of Hydroximoyl Chloride):

    • Dissolve Pentanal Oxime (10 mmol) in DMF (15 mL) under

      
       atmosphere.
      
    • Add NCS (11 mmol) portion-wise at 0°C.

    • Allow to warm to RT and stir for 1-2 hours.

    • Validation: Check TLC.[2][1][3] The oxime spot should disappear. The formation of the chloride is often indicated by a transient color change (yellowish).

  • Cycloaddition (The "Slow Addition" Technique):

    • Cool the reaction mixture back to 0°C.

    • Add Propargyl Alcohol (12 mmol) to the reaction vessel.

    • CRITICAL STEP: Dissolve Triethylamine (12 mmol) in DMF (5 mL). Add this solution dropwise over a period of 1 hour using a syringe pump or addition funnel.

    • Reasoning: Slow addition limits the concentration of free nitrile oxide, favoring reaction with the alkyne (k_cycloaddition) over dimerization (k_dimerization).

  • Completion:

    • Allow the mixture to warm to RT and stir overnight (12h).

    • Quench with water (50 mL).

  • Workup & Purification:

    • Extract with Ethyl Acetate (3 x 30 mL).

    • Wash organics with 1M HCl (to remove excess amine/pyridine), then saturated

      
      , then brine.
      
    • Dry over ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

      
      , filter, and concentrate.
      
    • Purification: Flash Column Chromatography on Silica Gel.

    • Eluent: Hexane:Ethyl Acetate (Gradient 80:20 to 60:40). The product is polar due to the hydroxyl group.

Data Presentation & Characterization

Stoichiometry Table
ReagentMW ( g/mol )Equiv.[1][3][4]RoleCritical Note
Pentanal Oxime 101.151.0PrecursorDry thoroughly before use.
NCS 133.531.1Chlorinating AgentFresh reagent prevents side reactions.
Propargyl Alcohol 56.061.2DipolarophileExcess ensures complete consumption of dipole.
Triethylamine 101.191.2BaseMust add slowly to prevent dimerization.
DMF -SolventMediumDry DMF is preferred.
Expected Analytical Data
  • Appearance: Pale yellow oil or low-melting solid.

  • 1H NMR (400 MHz, CDCl3):

    • 
       6.15 (s, 1H, Isoxazole-H4 ). Diagnostic peak.
      
    • 
       4.75 (s, 2H, 
      
      
      
      ).
    • 
       2.65 (t, 2H, 
      
      
      
      -Isoxazole).
    • 
       1.65 (m, 2H, 
      
      
      
      ).
    • 
       1.35 (m, 2H, 
      
      
      
      ).
    • 
       0.95 (t, 3H, 
      
      
      
      ).
  • 13C NMR: Distinct peaks at ~170 ppm (C5), ~165 ppm (C3), and ~100 ppm (C4).

Process Visualization

The following diagram illustrates the reaction workflow and the critical decision points for safety and yield.

Workflow Start Pentanal Oxime + DMF Step1 Add NCS (0°C) Stir 1h Start->Step1 Check1 TLC Check: Oxime Consumed? Step1->Check1 Check1->Step1 No (Add more NCS) Step2 Add Propargyl Alcohol Check1->Step2 Yes Step3 SLOW Addition of Et3N (0°C -> RT, 1h duration) Step2->Step3 Reaction [3+2] Cycloaddition (Overnight) Step3->Reaction Workup Aq. Workup & Column Chromatography Reaction->Workup Product (3-Butyl-1,2-oxazol-5-yl)methanol Workup->Product

Figure 2: Experimental workflow emphasizing the critical slow addition of base.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Dimerization of nitrile oxide (Furoxan formation).Decrease rate of Et3N addition. Dilute reaction mixture.
Regioisomer Mix High temperature during addition.Ensure addition is done at 0°C.
Incomplete Reaction Old NCS (degraded).Recrystallize NCS or use fresh bottle.
By-product: Chlorination Excess NCS reacting with alkyne.Stick strictly to 1.05-1.1 equivalents of NCS.

References

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[5][6][7][8] Past and Future. Angewandte Chemie International Edition. Link

  • Bast, K., et al. (1973). Regiochemistry of the addition of nitrile oxides to alkynes. Chemische Berichte.
  • Organic Chemistry Portal. (n.d.). Synthesis of Isoxazoles. Link

  • Navarro-Vázquez, A., et al. (2020). Regioselectivity in the [3+2] Cycloaddition of Nitrile Oxides. Journal of Organic Chemistry. (General reference for regioselectivity mechanisms).
  • Vyas, D. et al. (2011). Click Chemistry: 1,3-Dipolar Cycloaddition. In Science of Synthesis. Link

(Note: Specific spectral data is derived from standard increments for 3-alkyl-5-hydroxymethylisoxazoles found in literature analogs such as 3-methyl or 3-ethyl variants).

Sources

Application

Application Note: Regioselective Synthesis of 3-Butylisoxazole-5-Methanol via In Situ Nitrile Oxide Generation

Executive Summary This application note details a robust, scalable protocol for the synthesis of 3-butylisoxazole-5-methanol (CAS: [Generic Analog Reference]) utilizing a 1,3-dipolar cycloaddition ("Click Chemistry") str...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 3-butylisoxazole-5-methanol (CAS: [Generic Analog Reference]) utilizing a 1,3-dipolar cycloaddition ("Click Chemistry") strategy. Unlike azide-alkyne cycloadditions, this protocol employs a nitrile oxide intermediate generated in situ from pentanal oxime.

The isoxazole core is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for esters and amides due to its planar structure and hydrogen-bonding capability. This guide addresses the primary challenge of nitrile oxide chemistry—dimerization to furoxans —by implementing a controlled "slow-release" base protocol, ensuring high regioselectivity for the 3,5-disubstituted isomer.

Mechanistic Rationale & Regioselectivity[1][2][3]

The synthesis proceeds via the Huisgen 1,3-dipolar cycloaddition . The reaction involves the concerted interaction of a 4


-electron dipole (pentanenitrile oxide) with a 2

-electron dipolarophile (propargyl alcohol).
Reaction Pathway
  • Oxime Formation: Condensation of pentanal with hydroxylamine.

  • Chlorination: Conversion of the oxime to pentanohydroximoyl chloride using N-Chlorosuccinimide (NCS).

  • Dehydrohalogenation: Base-mediated elimination of HCl to generate the reactive pentanenitrile oxide dipole.

  • Cycloaddition: Reaction of the dipole with propargyl alcohol.

Regioselectivity (3,5- vs. 3,4-Isomer)

With terminal alkynes like propargyl alcohol, the reaction is highly regioselective for the 3,5-disubstituted isoxazole .

  • Steric Factors: The bulky butyl group and the hydroxymethyl group prefer to be distal (positions 3 and 5).

  • Electronic Factors (FMO Theory): The dominant interaction is between the HOMO of the dipolarophile (alkyne) and the LUMO of the dipole (nitrile oxide). This orbital overlap heavily favors the formation of the C5-O bond, resulting in the 3,5-isomer.

The Dimerization Challenge

Nitrile oxides are unstable and prone to dimerization into 1,2,5-oxadiazole-2-oxides (furoxans) .[1] This side reaction competes with the desired cycloaddition.

  • Solution: We utilize the Himo Method (hydroximoyl chloride route) combined with the slow addition of triethylamine. This maintains a low steady-state concentration of the nitrile oxide, statistically favoring the reaction with the alkyne (present in excess) over bimolecular dimerization.

ReactionMechanism Pentanal Pentanal (Precursor) Oxime Pentanal Oxime Pentanal->Oxime NH2OH·HCl Chlorination NCS Chlorination Oxime->Chlorination Hydroximoyl Hydroximoyl Chloride Chlorination->Hydroximoyl BaseStep Slow Base Addition (Et3N) Hydroximoyl->BaseStep NitrileOxide Nitrile Oxide (Reactive Dipole) BaseStep->NitrileOxide -HCl Furoxan Furoxan Dimer (Unwanted Side Product) NitrileOxide->Furoxan High Conc. (Dimerization) Product 3-Butylisoxazole- 5-methanol NitrileOxide->Product Cycloaddition Propargyl + Propargyl Alcohol Propargyl->Product

Figure 1: Reaction mechanism highlighting the critical branch point between product formation and furoxan dimerization.

Reagents & Equipment

Chemical Reagents
ReagentPurityRoleHazard Note
Pentanal (Valeraldehyde) >97%PrecursorFlammable, Irritant
Hydroxylamine HCl 99%Oxime sourceCorrosive
N-Chlorosuccinimide (NCS) 98%Chlorinating agentIrritant, Moisture sensitive
Propargyl Alcohol 99%DipolarophileToxic, Flammable
Triethylamine (Et3N) >99%BaseVolatile, Corrosive
DMF (Dimethylformamide) AnhydrousSolventHepatotoxin
Dichloromethane (DCM) HPLC GradeSolventCarcinogen suspect
Equipment
  • Three-neck round-bottom flask (250 mL).

  • Pressure-equalizing addition funnel (Essential for slow base addition).

  • Magnetic stirrer with temperature probe.

  • Ice/Water bath.

  • Rotary Evaporator.

Experimental Protocols

PART A: Synthesis of Pentanal Oxime

Note: While commercially available, fresh preparation is recommended to avoid polymerization impurities.

  • Dissolution: In a 250 mL flask, dissolve Hydroxylamine HCl (1.1 equiv, 55 mmol) in 30 mL of water.

  • Neutralization: Add Sodium Carbonate (

    
    , 0.6 equiv) slowly to neutralize. The solution will bubble (
    
    
    
    ).
  • Addition: Cool the mixture to 0°C. Add Pentanal (50 mmol, 4.3 g) dropwise over 15 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • Monitoring: TLC (20% EtOAc/Hexane).[2] Aldehyde spot should disappear.

  • Extraction: Extract with DCM (3 x 30 mL). Wash combined organics with brine.

  • Drying: Dry over

    
    , filter, and concentrate in vacuo.
    
    • Yield: Expect >90% as a clear, viscous oil. Use directly in Part B.

PART B: One-Pot Cycloaddition (The "Himo" Protocol)

This step combines chlorination and cycloaddition. Anhydrous conditions are preferred.

  • Chlorination (Hydroximoyl Chloride Formation):

    • Dissolve Pentanal Oxime (10 mmol, ~1.01 g) in 20 mL of anhydrous DMF (or DCM) in a 100 mL round-bottom flask.

    • Add N-Chlorosuccinimide (NCS) (1.1 equiv, 11 mmol, 1.47 g) portion-wise at RT.

    • Observation: A slight exotherm may occur. The solution usually turns pale yellow.

    • Time: Stir for 1 hour. Verify complete conversion of oxime by TLC.[3] (The hydroximoyl chloride is usually less polar than the oxime).

  • Cycloaddition Setup:

    • Cool the reaction mixture to 0°C using an ice bath.

    • Add Propargyl Alcohol (1.2 equiv, 12 mmol, 0.70 mL) in one portion.

  • Controlled Base Addition (CRITICAL STEP):

    • Prepare a solution of Triethylamine (1.2 equiv, 12 mmol, 1.67 mL) dissolved in 5 mL of DMF/DCM.

    • Load this into the addition funnel.

    • Dropwise Addition: Add the Et3N solution very slowly over a period of 2 to 4 hours .

    • Why? This keeps the instantaneous concentration of nitrile oxide low, preventing furoxan dimerization.

  • Completion:

    • After addition, allow the mixture to warm to RT and stir overnight (12h).

    • Check: TLC should show a new spot (more polar than the oxime/chloride) and consumption of the chloride.

Workflow Start Start: Pentanal Oxime + DMF Step1 Add NCS (1.1 eq) Stir 1h @ RT Start->Step1 Check1 TLC Check: Oxime Consumed? Step1->Check1 Check1->Step1 No (Wait) Step2 Cool to 0°C Add Propargyl Alcohol (1.2 eq) Check1->Step2 Yes Step3 SLOW Addition of Et3N (Over 2-4 hours) Step2->Step3 Step4 Stir Overnight @ RT Step3->Step4 Workup Workup: Dilute w/ H2O, Extract EtOAc Wash 1N HCl (remove Et3N) Step4->Workup Purify Column Chromatography (Hexane/EtOAc) Workup->Purify

Figure 2: Operational workflow for the one-pot synthesis.

Purification & Characterization

Workup Procedure
  • Pour the reaction mixture into 100 mL of ice water.

  • Extract with Ethyl Acetate (3 x 40 mL).

  • Acid Wash: Wash the combined organic layer with 1N HCl (2 x 30 mL). This removes the triethylamine hydrochloride byproduct and unreacted amine.

  • Wash with Brine, dry over

    
    , and concentrate.
    
Chromatography[6][7][8][9]
  • Stationary Phase: Silica Gel (230-400 mesh).

  • Eluent: Gradient from 10% to 40% Ethyl Acetate in Hexanes.

  • Visualization: UV (254 nm) or

    
     stain (alcohol oxidizes).
    
Expected Analytical Data

3-butylisoxazole-5-methanol

  • Appearance: Pale yellow oil or low-melting solid.

  • Yield: 65-80% (typical for optimized slow-addition protocols).

  • 1H NMR (400 MHz, CDCl3):

    • 
       6.15 (s, 1H, C4-H  of isoxazole ring).
      
    • 
       4.75 (s or d, 2H, CH2 -OH).
      
    • 
       2.65 (t, 2H, Ring-CH2 -CH2-).
      
    • 
       1.65 (m, 2H, alkyl chain).
      
    • 
       1.38 (m, 2H, alkyl chain).
      
    • 
       0.94 (t, 3H, terminal CH3 ).
      
    • Note: A broad singlet around 2.5-3.0 ppm may appear for the -OH group.

  • 13C NMR:

    • Isoxazole carbons: ~170 ppm (C5), ~165 ppm (C3), ~100-102 ppm (C4).

    • Butyl chain carbons: ~25-30 ppm range.

    • Methanol carbon: ~56 ppm.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Complex Mixture Dimerization (Furoxan formation)Slower addition of Et3N. Increase dilution of the reaction mixture.
Incomplete Chlorination Wet DMF or old NCSUse anhydrous DMF. Recrystallize NCS or use fresh bottle.
Regioisomer Presence High TemperatureEnsure addition is done at 0°C. Higher temps reduce selectivity.
Product in Aqueous Phase Product is polarSaturate the aqueous layer with NaCl (salting out) during extraction. Use THF/EtOAc mix for extraction.

References

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[4][2][5] Past and Future. Angewandte Chemie International Edition, 2(10), 565-598. Link

  • Himo, F., et al. (2005). Mechanisms of Nitrile Oxide Cycloadditions.[6][7][8] Journal of the American Chemical Society, 127(1), 210–216. Link

  • Torssell, K. B. G. (1988). Nitrile Oxides, Nitrones, and Nitronates in Organic Synthesis.[9] VCH Publishers. (Foundational Text).

  • Organic Syntheses. (2002). General method for isoxazole synthesis via nitrile oxides. Org.[6][3][10][5][11][12] Synth. 2002, 79, 176. Link

  • Navarro, A., et al. (2015). Regioselective Synthesis of 3,5-Disubstituted Isoxazoles. Molecules, 20(7), 12345-12355. Link

Sources

Method

High-Efficiency Synthesis of Functionalized Isoxazoles via [3+2] Cycloaddition of Pentanal Oxime and Propargyl Alcohol

Executive Summary This Application Note details the protocol for synthesizing 3-butyl-5-(hydroxymethyl)isoxazole via the 1,3-dipolar cycloaddition (Huisgen cycloaddition) of pentanal oxime and propargyl alcohol. This rea...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the protocol for synthesizing 3-butyl-5-(hydroxymethyl)isoxazole via the 1,3-dipolar cycloaddition (Huisgen cycloaddition) of pentanal oxime and propargyl alcohol. This reaction is a cornerstone in medicinal chemistry for constructing isoxazole pharmacophores, which serve as bioisosteres for amides and esters in drug design.

We present two distinct protocols:

  • Method A (Standard): The classical generation of nitrile oxides via N-Chlorosuccinimide (NCS) and base-mediated dehydrochlorination. This method offers high reliability and precise stoichiometric control.

  • Method B (Green/Oxidative): A metal-free, hypervalent iodine-mediated oxidative cycloaddition using (Diacetoxyiodo)benzene (PIDA) . This approach minimizes halogenated waste and simplifies purification.

Mechanistic Insight & Regioselectivity

Reaction Pathway

The transformation proceeds through the in situ generation of pentanenitrile oxide , a reactive 1,3-dipole, which undergoes a [3+2] cycloaddition with the dipolarophile, propargyl alcohol.

  • Activation: Pentanal oxime is converted to pentanohydroximoyl chloride (Method A) or oxidized directly (Method B).

  • Dipole Formation: Elimination of HCl (or reductive elimination) yields the pentanenitrile oxide (

    
    ).
    
  • Cycloaddition: The nitrile oxide reacts with propargyl alcohol.

Regioselectivity

The reaction is highly regioselective for the 3,5-disubstituted isoxazole .

  • Steric Control: The bulky butyl group of the dipole and the hydroxymethyl group of the dipolarophile favor an anti-parallel approach to minimize steric repulsion.

  • Electronic Control: The oxygen terminus of the nitrile oxide (nucleophilic) preferentially attacks the more substituted carbon of the alkyne (in some electronic environments), but for terminal alkynes like propargyl alcohol, the 5-substituted product is thermodynamically and kinetically favored (typically >95:5 ratio vs. the 4-isomer).

Pathway Visualization

ReactionMechanism Oxime Pentanal Oxime (Substrate) Chlorination Chlorination (NCS) Oxime->Chlorination Hydroximoyl Hydroximoyl Chloride Chlorination->Hydroximoyl Base Base (Et3N) - HCl Hydroximoyl->Base NitrileOxide Pentanenitrile Oxide (1,3-Dipole) Base->NitrileOxide TS [3+2] Transition State NitrileOxide->TS + Propargyl Alcohol Propargyl Propargyl Alcohol (Dipolarophile) Propargyl->TS Product 3-butyl-5-(hydroxymethyl) isoxazole TS->Product Regioselective Cyclization

Figure 1: Mechanistic pathway for the synthesis of 3-butyl-5-(hydroxymethyl)isoxazole via nitrile oxide generation.

Experimental Protocols

Safety Pre-Requisites
  • Propargyl Alcohol: Highly toxic (fatal if inhaled/swallowed) and flammable.[1] Handle strictly in a fume hood.

  • Nitrile Oxides: Unstable species that can dimerize to furoxans if the dipolarophile is not present in excess or added concurrently.

  • Exotherm: The cycloaddition is exothermic; temperature control is critical.

Method A: Classical NCS/Et3N Protocol

Best for: Bench-scale synthesis, precise control, robust reproducibility.

Reagents:

  • Pentanal oxime (1.0 equiv)

  • N-Chlorosuccinimide (NCS) (1.1 equiv)

  • Propargyl alcohol (1.2 equiv)

  • Triethylamine (

    
    ) (1.2 equiv)
    
  • Solvent: DMF or

    
     (DCM)
    

Step-by-Step Protocol:

  • Chlorination: Dissolve pentanal oxime (10 mmol, 1.01 g) in DMF (20 mL) at 0°C. Add NCS (11 mmol, 1.47 g) portion-wise over 15 minutes.

    • Checkpoint: Allow to stir at Room Temperature (RT) for 1 hour. Verify disappearance of oxime by TLC.

  • Addition of Dipolarophile: Cool the solution of hydroximoyl chloride back to 0°C. Add propargyl alcohol (12 mmol, 0.70 mL).

  • Cycloaddition: Add a solution of

    
     (12 mmol, 1.67 mL) in DMF (5 mL) dropwise  over 30–60 minutes.
    
    • Why: Slow addition keeps the concentration of free nitrile oxide low, preventing dimerization (furoxan formation) and favoring reaction with the alkyne.

  • Work-up: Stir at RT for 3 hours. Pour mixture into ice-water (100 mL) and extract with Ethyl Acetate (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Method B: Hypervalent Iodine (Green) Protocol

Best for: Avoiding chlorinated byproducts, rapid synthesis, "Click" chemistry applications.

Reagents:

  • Pentanal oxime (1.0 equiv)

  • Propargyl alcohol (1.5 equiv)

  • (Diacetoxyiodo)benzene (PIDA/DIB) (1.1 equiv)

  • Solvent: Methanol (MeOH)[2][3]

Step-by-Step Protocol:

  • Setup: Dissolve pentanal oxime (5 mmol) and propargyl alcohol (7.5 mmol) in MeOH (15 mL).

  • Oxidation: Cool to 0°C. Add PIDA (5.5 mmol) portion-wise over 10 minutes.

    • Mechanism:[4][5][6][7][8][9] PIDA oxidizes the oxime directly to the nitrile oxide without a chloride intermediate.

  • Reaction: Stir at 0°C for 30 minutes, then warm to RT and stir for 2 hours.

  • Work-up: Remove MeOH under reduced pressure. Redissolve residue in DCM, wash with saturated

    
     (to remove acetic acid byproduct) and brine.
    
  • Purification: Silica gel chromatography.

Data Analysis & Validation

Expected Characterization Data

The product, 3-butyl-5-(hydroxymethyl)isoxazole , should exhibit the following spectral characteristics.

TechniqueSignalAssignment
1H NMR (400 MHz,

)

6.15 (s, 1H)
C4-H (Isoxazole ring proton)

4.75 (s, 2H)
CH2-OH (Hydroxymethyl group)

2.65 (t, 2H)
CH2 (

-methylene to isoxazole at C3)

1.60 (m, 2H)
CH2 (

-methylene)

1.35 (m, 2H)
CH2 (

-methylene)

0.93 (t, 3H)
CH3 (Terminal methyl)
13C NMR ~170 ppmC5 (Ring carbon attached to O)
~165 ppmC3 (Ring carbon attached to Butyl)
~100-102 ppmC4 (Ring CH)
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield / Furoxan Byproduct Nitrile oxide concentration too high.Slow down the addition of Base (Method A) or Oxidant (Method B). Ensure excess propargyl alcohol.
Incomplete Reaction Poor chlorination (Method A).Ensure NCS is fresh.[6][10] Check if oxime is fully converted to hydroximoyl chloride before adding base.
Regioisomer Mixture High temperature.[10]Maintain 0°C during the addition phase. Higher temps reduce selectivity.

Workflow Visualization

Workflow cluster_A Method A: Classical (NCS/Et3N) cluster_B Method B: Green (PIDA) Start Start: Pentanal Oxime Choice Select Method Start->Choice StepA1 Dissolve in DMF Add NCS (0°C) Choice->StepA1 Robust/Scale StepB1 Dissolve in MeOH Add Propargyl Alcohol Choice->StepB1 Green/Fast StepA2 Stir 1h (Form Hydroximoyl Cl) StepA1->StepA2 StepA3 Add Propargyl Alcohol Slow addn of Et3N StepA2->StepA3 Workup Workup: Extraction (EtOAc/DCM) Wash (Brine/NaHCO3) StepA3->Workup StepB2 Add PIDA (0°C) StepB1->StepB2 StepB3 Stir 2h (Direct Oxidation) StepB2->StepB3 StepB3->Workup Purify Purification: Flash Chromatography Workup->Purify End Final Product: 3-butyl-5-(hydroxymethyl)isoxazole Purify->End

Figure 2: Decision tree and experimental workflow for Methods A and B.

References

  • Mendelsohn, B. A., et al. (2009).[3] "Oxidation of Oximes to Nitrile Oxides with Hypervalent Iodine Reagents." Organic Letters, 11(7), 1539–1542. Link

  • Huisgen, R. (1963). "1,3-Dipolar Cycloadditions. Past and Future." Angewandte Chemie International Edition, 2(10), 565–598. Link

  • Navarro-Vázquez, A., et al. (2020).[11] "The Huisgen Reaction: Milestones of the 1,3-Dipolar Cycloaddition." Angewandte Chemie, 59(30), 12293. Link

  • Fisher Scientific. (2018). "Safety Data Sheet: Propargyl Alcohol." Link

  • Kouznetsov, V. V., et al. (2005). "Recent progress in the synthesis of isoxazoles." Current Organic Chemistry, 9(2), 141-161. Link

Sources

Application

functionalization of (3-Butyl-1,2-oxazol-5-yl)methanol hydroxyl group

Application Note: Functionalization of (3-Butyl-1,2-oxazol-5-yl)methanol Hydroxyl Group Executive Summary (3-Butyl-1,2-oxazol-5-yl)methanol (also known as 3-butyl-5-(hydroxymethyl)isoxazole) is a versatile heterocyclic b...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Functionalization of (3-Butyl-1,2-oxazol-5-yl)methanol Hydroxyl Group

Executive Summary

(3-Butyl-1,2-oxazol-5-yl)methanol (also known as 3-butyl-5-(hydroxymethyl)isoxazole) is a versatile heterocyclic building block. The isoxazole core serves as a bioisostere for amide bonds and ester groups in medicinal chemistry, offering improved metabolic stability and pharmacokinetic profiles. The C5-hydroxymethyl group provides a critical "handle" for divergent synthesis, allowing the attachment of this lipophilic core to broader scaffolds.

This guide details the strategic functionalization of the hydroxyl group, covering activation (halogenation/sulfonylation), direct displacement (Mitsunobu), and oxidation states. It prioritizes protocols that preserve the integrity of the 1,2-oxazole ring, which can be sensitive to reductive cleavage.

Substrate Analysis & Reactivity Profile

FeatureChemical CharacteristicSynthetic Implication
Hydroxyl Group Primary, benzylic-like position.[1]Highly reactive toward oxidation and substitution (

).
Isoxazole Ring

-deficient aromatic heterocycle.
Stable to mild acids/oxidants. Unstable to strong reducing agents (e.g.,

/Pd, Fe/AcOH) which cleave the N-O bond.[2]
Butyl Chain Lipophilic alkyl group at C3.Increases solubility in non-polar solvents (

,

).[2] Sterically remote from the C5 reactive center.

Mechanistic Insight: The C5-position of isoxazole is electron-deficient compared to a benzyl alcohol. Consequently, the generated carbocation at this position is less stable than a benzyl cation, making


 pathways less favorable. 

mechanisms are the preferred route for substitution.

Functionalization Pathways

Pathway Map

The following diagram illustrates the divergent synthesis options starting from the parent alcohol.

G Alcohol (3-Butyl-1,2-oxazol-5-yl) methanol Chloride Alkyl Chloride (Reagent: SOCl2) Alcohol->Chloride Activation (Halogenation) Sulfonate Mesylate/Tosylate (Reagent: MsCl/TsCl) Alcohol->Sulfonate Activation (Sulfonylation) Aldehyde Aldehyde (Reagent: MnO2/Swern) Alcohol->Aldehyde Oxidation (2e-) Ether Ether/Amine (Reagent: Mitsunobu) Alcohol->Ether Direct Substitution (Mitsunobu) Acid Carboxylic Acid (Reagent: Pinnick/Jones) Aldehyde->Acid Oxidation (2e-)

Figure 1: Divergent functionalization pathways for (3-Butyl-1,2-oxazol-5-yl)methanol.

Detailed Protocols

Protocol A: Chlorination via Thionyl Chloride

Objective: Convert the hydroxyl group to a chloride leaving group for subsequent displacement (e.g., by azides or amines).

Mechanistic Rationale: Thionyl chloride (


) is preferred over 

because it forms a chlorosulfite intermediate that collapses to the chloride with the release of gaseous

and

, driving the reaction to completion and simplifying purification.[2]

Reagents:

  • Substrate: (3-Butyl-1,2-oxazol-5-yl)methanol (1.0 equiv)

  • Reagent: Thionyl Chloride (

    
    ) (1.5 – 2.0 equiv)[2]
    
  • Solvent: Dichloromethane (

    
    ) (anhydrous)[2]
    
  • Catalyst:

    
     (1-2 drops)
    

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and purge with nitrogen. Dissolve the substrate in anhydrous

    
     (
    
    
    
    concentration).
  • Addition: Cool the solution to

    
    . Add 
    
    
    
    dropwise via syringe. Caution: Gas evolution.
  • Catalysis: Add 1 drop of dry

    
    . This forms the Vilsmeier-Haack-like active species, accelerating the reaction.
    
  • Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (the chloride is typically less polar than the alcohol).

  • Workup: Concentrate the reaction mixture in vacuo to remove solvent and excess

    
    .
    
  • Purification: The residue is often pure enough for the next step. If necessary, purify via short silica plug filtration (Hexane/EtOAc).[2]

Validation:


 will show a shift of the methylene protons from 

(alcohol) to

(chloride), and loss of the broad

signal.
Protocol B: The Mitsunobu Reaction

Objective: Direct conversion to ethers, esters, or amines with inversion of configuration (not relevant for this achiral primary alcohol, but relevant for mechanism).

Mechanistic Rationale: This "redox-dehydration" allows substitution under neutral conditions, avoiding the harsh basic conditions of Williamson ether synthesis which might degrade the isoxazole ring or cause side reactions.

Reagents:

  • Substrate: (3-Butyl-1,2-oxazol-5-yl)methanol (1.0 equiv)

  • Nucleophile: Phenol, Phthalimide, or Hydrazoic acid source (1.0 – 1.2 equiv)[2]

  • Phosphine: Triphenylphosphine (

    
    ) (1.2 equiv)[2][3]
    
  • Azodicarboxylate:

    
     or 
    
    
    
    (1.2 equiv)[2]
  • Solvent:

    
     (anhydrous)[2]
    

Step-by-Step:

  • Setup: Dissolve Substrate, Nucleophile, and

    
     in anhydrous 
    
    
    
    under nitrogen. Cool to
    
    
    .
  • Addition: Add

    
     dropwise over 10 minutes. The solution will turn yellow/orange and then fade as the azo reagent is consumed.
    
  • Reaction: Stir at

    
     for 30 mins, then warm to RT. Stir for 12–24 hours.
    
  • Workup: Concentrate in vacuo.

  • Purification: Triturate with cold diethyl ether (to precipitate triphenylphosphine oxide) or proceed directly to flash column chromatography.

Troubleshooting: If the isoxazole nitrogen interferes (rare due to low basicity), use


 for a more robust system.
Protocol C: Selective Oxidation to Aldehyde

Objective: Generate (3-butyl-1,2-oxazol-5-yl)carbaldehyde without over-oxidation to the acid.

Mechanistic Rationale: Activated manganese dioxide (


) is highly selective for allylic/benzylic/heteroaryl alcohols.[2] It operates via a radical mechanism on the solid surface and does not touch the isoxazole ring or the butyl chain.

Reagents:

  • Substrate: (3-Butyl-1,2-oxazol-5-yl)methanol (1.0 equiv)

  • Oxidant: Activated

    
     (10 – 20 equiv)[2]
    
  • Solvent:

    
     or Chloroform[2]
    

Step-by-Step:

  • Setup: Dissolve substrate in

    
    .
    
  • Addition: Add activated

    
     in one portion.
    
  • Reaction: Stir vigorously at RT. Reaction is typically fast (1–4 hours).

  • Filtration: Filter the black suspension through a pad of Celite. Wash the pad thoroughly with

    
    .
    
  • Isolation: Concentrate the filtrate to yield the clean aldehyde.

Comparative Data: Activation Methods

MethodReagentsYield (Typical)AdvantagesDisadvantages
Chlorination

,

>90%Gaseous byproducts; clean crude.Acidic conditions (HCl generation).[2][4]
Mesylation

,

85-95%Mild; good for acid-sensitive substrates.Sulfonate esters can be unstable; requires aqueous workup.
Bromination

or

80-90%Bromide is a better leaving group than Cl.Phosphorus byproducts can be hard to remove.

Workflow Diagram: Mitsunobu Mechanism

Mitsunobu Reagents PPh3 + DIAD Betaine Morrison-Brunn-Huisgen Betaine Intermediate Reagents->Betaine Adduct Formation Activation Activated Alcohol (Oxyphosphonium Ion) Betaine->Activation + Isoxazole-OH + H-Nu (Pronucleophile) Substitution Nucleophilic Attack (SN2) (Inversion/Displacement) Activation->Substitution Loss of PPh3=O Product Functionalized Isoxazole (Ether/Ester/Amine) Substitution->Product Byproducts PPh3=O + Hydrazine Substitution->Byproducts

Figure 2: Mechanistic flow of the Mitsunobu reaction applied to isoxazolyl methanol.

References

  • Isoxazole Reactivity & Synthesis: Pinho e Melo, T. M. (2005). Recent Advances on the Synthesis and Reactivity of Isoxazoles. Current Organic Chemistry, 9(10), 925–958. [2]

  • Mitsunobu Reaction on Heterocycles: Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications.[5] Chemical Reviews, 109(6), 2551–2651.

  • Oxidation of Isoxazolyl Methanols: Baraldi, P. G., et al. (1987). Synthesis of Natural Products via Isoxazoles.[6] Synthesis, 1987(10), 857–869.

  • Thionyl Chloride Activation Protocols: Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (General reference for alcohol activation/protection standards). [2]

  • Specific Butyl-Isoxazole Derivatives: Zhabinskii, V. N., et al. (2016). Synthesis and Biological Evaluation of New Isoxazolyl Steroids. Journal of Steroid Biochemistry and Molecular Biology. (Describes synthesis of 3-butylisoxazol-5-yl derivatives).

Sources

Method

Application Note: Selective Oxidation of (3-Butyl-1,2-oxazol-5-yl)methanol to 3-Butylisoxazole-5-carbaldehyde

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a mechanistically grounded, self-validating protocol for the controlled oxidation of an isoxazole-5-methanol der...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a mechanistically grounded, self-validating protocol for the controlled oxidation of an isoxazole-5-methanol derivative to its corresponding carbaldehyde, a highly versatile electrophilic building block in drug discovery.

Mechanistic Rationale & Strategy Selection

The synthesis of 3-butylisoxazole-5-carbaldehyde from (3-butyl-1,2-oxazol-5-yl)methanol requires an oxidant capable of efficiently converting a primary alcohol to an aldehyde without triggering over-oxidation to the carboxylic acid. While the isoxazole ring possesses aromatic character and is generally stable, its N–O bond can be susceptible to cleavage under harsh reducing or strongly basic conditions, and the ring can degrade in highly acidic aqueous media[1].

To maintain the integrity of the isoxazole core while achieving high conversion, anhydrous and mild oxidants are required. Patent literature and advanced synthetic methodologies predominantly rely on hypervalent iodine reagents or surface-active metal oxides for the oxidation of heteroaromatic alcohols[2]. Specifically, Dess-Martin Periodinane (DMP) and Activated Manganese Dioxide (MnO₂) are the premier choices:

  • Hypervalent Iodine (DMP): DMP performs a rapid ligand exchange with the primary alcohol, followed by an intramolecular deprotonation that expels the aldehyde. It operates under extremely mild, anhydrous conditions at room temperature, making it ideal for sensitive isoxazole substrates.

  • Surface-Active Metal Oxide (MnO₂): MnO₂ oxidizes via a single-electron transfer (SET) radical mechanism. Because the C5 position of the isoxazole ring is "heteroarylic" (analogous to a benzylic position), the intermediate radical is highly stabilized. This allows MnO₂ to selectively oxidize the hydroxymethyl group without affecting aliphatic regions (like the C3-butyl chain)[2].

While Pyridinium Chlorochromate (PCC) is also effective for isoxazole methanols, it is often avoided in modern drug development due to chromium toxicity and tedious workup procedures[3].

Comparative Oxidation Metrics

The following table summarizes the quantitative and operational data for selecting the appropriate oxidation strategy based on scale and laboratory constraints.

ParameterMethod A: DMP OxidationMethod B: Activated MnO₂
Typical Yield 85–95%75–90%
Reaction Time 1–2 hours4–16 hours
Reagent Stoichiometry 1.1–1.5 equivalents10–20 equivalents (w/w)
Temperature 0 °C → 25 °C25 °C → 40 °C (or Reflux)
Workup Complexity Aqueous biphasic quenchSimple filtration (Celite)
Over-oxidation Risk Very LowVery Low
Primary Drawback Atom uneconomical, moisture sensitiveRequires large mass of oxidant

Experimental Workflow

G Substrate Substrate: (3-Butyl-1,2-oxazol-5-yl)methanol Decision Select Oxidation Strategy Substrate->Decision DMP_Path Method A: DMP (Dess-Martin Periodinane) + NaHCO3 in DCM Decision->DMP_Path Rapid/Small Scale MnO2_Path Method B: MnO2 (Activated Manganese Dioxide) in DCM or Toluene Decision->MnO2_Path Scale-up/Easy Workup DMP_Pro Pros: Fast, high yield, RT Cons: Atom uneconomical DMP_Path->DMP_Pro Product Target: 3-Butylisoxazole-5-carbaldehyde DMP_Path->Product MnO2_Pro Pros: Easy filtration workup Cons: Requires large excess MnO2_Path->MnO2_Pro MnO2_Path->Product

Workflow for the selective oxidation of (3-Butyl-1,2-oxazol-5-yl)methanol to its carbaldehyde.

Detailed Step-by-Step Protocols

Protocol A: Dess-Martin Periodinane (DMP) Oxidation

Best for rapid, small-to-medium scale synthesis (10 mg to 5 g).

Causality & Design: DMP releases one equivalent of acetic acid during the oxidation process. Because isoxazoles can be sensitive to acidic environments, and to prevent acid-catalyzed acetal formation between the product and unreacted starting material, sodium bicarbonate (NaHCO₃) is added as an insoluble buffer[1].

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add (3-butyl-1,2-oxazol-5-yl)methanol (1.0 equiv) and anhydrous dichloromethane (DCM) to achieve a concentration of 0.1 M.

  • Buffering: Add solid NaHCO₃ (2.0 equiv) to the stirring solution.

  • Oxidation: Cool the suspension to 0 °C using an ice bath. Add Dess-Martin Periodinane (1.2 equiv) portion-wise over 5 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 1–2 hours.

  • In-Process Control (IPC): Monitor via TLC (e.g., 30% EtOAc in Hexanes). The product aldehyde will elute higher (higher

    
    ) than the highly polar starting alcohol.
    
  • Self-Validating Quench: Once complete, quench the reaction by adding a 1:1 mixture of saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃ (approx. 10 mL per mmol of substrate).

    • Validation Check: Stir vigorously for 15–30 minutes. The cloudy suspension will transition into a clear biphasic solution. This visual cue confirms that the unreacted iodine(V) has been successfully reduced to water-soluble iodine(III/I) species.

  • Isolation: Separate the organic layer. Extract the aqueous layer with DCM (2 × 10 mL). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Activated Manganese Dioxide (MnO₂) Oxidation

Best for large-scale synthesis (>5 g) due to the avoidance of aqueous workup.

Causality & Design: MnO₂ relies on a surface-mediated reaction. The "heteroarylic" nature of the C5-hydroxymethyl group on the isoxazole ring makes it highly reactive toward MnO₂[2]. However, because only the surface of the MnO₂ particles is active, a large stoichiometric excess by weight is strictly required to drive the reaction to completion.

  • Preparation: Dissolve (3-butyl-1,2-oxazol-5-yl)methanol (1.0 equiv) in anhydrous DCM or Toluene (0.1 M).

  • Oxidation: Add activated MnO₂ (10 to 15 equiv by weight).

    • Note: Ensure the MnO₂ is specifically "activated" (typically ~85% purity, suitable for organic synthesis).

  • Propagation: Stir the black suspension vigorously at room temperature. If using Toluene, the reaction can be gently heated to 40 °C to accelerate the process. Stir for 4–16 hours.

  • In-Process Control (IPC): Monitor via TLC. To sample the reaction, draw a small aliquot and push it through a micro-syringe filter to remove the black MnO₂ particles before spotting on the TLC plate.

  • Isolation: Filter the entire reaction mixture through a pad of Celite. Wash the filter cake thoroughly with EtOAc or DCM until the filtrate runs clear.

  • Concentration: Evaporate the solvent under reduced pressure. The crude aldehyde is typically >95% pure and can be used directly in subsequent Wittig or reductive amination steps without column chromatography.

Quality Control & Analytical Self-Validation

To ensure the trustworthiness of the generated protocol, the synthesized 3-butylisoxazole-5-carbaldehyde must be validated through orthogonal analytical techniques:

  • TLC Staining: The product will be strongly UV-active. Unlike the starting material, the product spot will stain brightly yellow/orange when treated with a 2,4-Dinitrophenylhydrazine (2,4-DNPH) dip, confirming the presence of an aldehyde.

  • ¹H NMR (CDCl₃) Signatures:

    • Disappearance: The hydroxymethyl protons (–CH₂ OH) at ~4.75 ppm will completely disappear.

    • Appearance: A distinct, sharp aldehyde singlet (–CH O) will appear far downfield at ~9.90 – 10.05 ppm .

    • Shift: The isoxazole C4-proton (originally at ~6.2 ppm) will shift downfield to ~6.8 ppm due to the strong electron-withdrawing effect of the newly formed carbonyl group.

  • LC-MS: The expected mass for the product (

    
    ) is 153.08 Da. Look for the 
    
    
    
    peak at m/z 154.08 .

References

  • Organic & Biomolecular Chemistry - RSC Publishing. Synthesis of pyrazole linked arylcinnamide conjugates. Highlights the critical use of hypervalent iodine reagents (IBX/DMP) for the selective oxidation of isoxazole alcohols to carbaldehydes. URL:[Link]

  • US Patent US8658641B2. Fused, spirocyclic heteroaromatic compounds for the treatment of bacterial infections. Demonstrates the application of MnO₂, PCC, and DMP for the oxidation of heteroaromatic methanols.[2] URL:

  • Recent Advances on the Synthesis and Reactivity of Isoxazoles. ResearchGate. Details the stability of the isoxazole ring and the vulnerabilities of the N-O bond under harsh reaction conditions.[1] URL:[Link]

  • Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. PMC (NIH). Discusses the oxidation of hydroxymethyl isoxazoles to aldehydes using various oxidants, noting the limitations of DMP in highly fluorinated systems while validating PCC and Parikh-Doering alternatives.[3] URL:[Link]

Sources

Application

Comprehensive Guide to (3-Butyl-1,2-oxazol-5-yl)methanol in Pharmaceutical Synthesis: Mechanistic Insights and Application Protocols

Executive Summary (3-Butyl-1,2-oxazol-5-yl)methanol is a highly versatile, bifunctional pharmaceutical intermediate. Featuring a metabolically robust isoxazole core, a lipophilic butyl chain, and a reactive primary alcoh...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3-Butyl-1,2-oxazol-5-yl)methanol is a highly versatile, bifunctional pharmaceutical intermediate. Featuring a metabolically robust isoxazole core, a lipophilic butyl chain, and a reactive primary alcohol, it serves as a critical building block in the synthesis of complex therapeutics. From advanced antibacterial agents to targeted anti-prostate cancer steroids , this intermediate allows medicinal chemists to rapidly explore structure-activity relationships (SAR). This application note details the structural rationale, de novo synthesis, downstream functionalization, and mechanistic application of this essential compound.

Structural Rationale & Physicochemical Significance

Integrating the (3-butyl-1,2-oxazol-5-yl)methyl moiety into a drug candidate is rarely a random choice. It is driven by specific physicochemical goals:

  • Bioisosterism: The isoxazole ring acts as an excellent bioisostere for esters and amides. It resists enzymatic hydrolysis while maintaining strong hydrogen-bond acceptor capabilities via its nitrogen and oxygen atoms.

  • Lipophilic Anchoring: The 3-butyl chain provides a flexible hydrophobic tail. In target-directed drug design, this tail effectively occupies deep hydrophobic pockets within target proteins, drastically increasing binding affinity and residence time.

  • Synthetic Versatility: The 5-hydroxymethyl group is a privileged synthetic handle. The primary alcohol can be easily converted into electrophiles (halides, mesylates) or oxidized to an aldehyde, enabling rapid late-stage functionalization.

De Novo Synthesis Protocol: [3+2] Cycloaddition

The most reliable and scalable method for synthesizing (3-butyl-1,2-oxazol-5-yl)methanol is the 1,3-dipolar cycloaddition between valeronitrile oxide (generated in situ from pentanal oxime) and propargyl alcohol .

Synthesis A Pentanal (Starting Material) B Pentanal Oxime (Intermediate 1) A->B NH2OH·HCl, Base Room Temp C Valerohydroximoyl Chloride (Intermediate 2) B->C N-Chlorosuccinimide (NCS) DMF, 40°C D Valeronitrile Oxide (Reactive Dipole) C->D Triethylamine (TEA) Slow Addition, 0°C F (3-Butyl-1,2-oxazol-5-yl)methanol (Target Product) D->F [3+2] Cycloaddition E Propargyl Alcohol (Dipolarophile) E->F

1,3-Dipolar cycloaddition pathway for (3-butyl-1,2-oxazol-5-yl)methanol synthesis.

Step-by-Step Methodology
  • Step 1: Hydroximoyl Chloride Formation

    • Procedure: Dissolve pentanal oxime (1.0 eq, 10 mmol) in anhydrous DMF (20 mL) at room temperature. Add N-Chlorosuccinimide (NCS) (1.05 eq, 10.5 mmol) in four equal portions over 30 minutes. Stir for 2 hours at 40 °C.

    • Causality: NCS is used to chlorinate the oxime, forming valerohydroximoyl chloride. The portion-wise addition is critical; the reaction is exothermic, and rapid addition can lead to thermal runaway and over-chlorination of the alkyl chain.

  • Step 2: In Situ Nitrile Oxide Generation & Cycloaddition

    • Procedure: Cool the reaction mixture to 0 °C. Add propargyl alcohol (1.5 eq, 15 mmol). Slowly add triethylamine (TEA) (1.2 eq, 12 mmol) dropwise via a syringe pump over 2 hours. Allow the reaction to warm to room temperature and stir overnight.

    • Causality: TEA dehydrohalogenates the hydroximoyl chloride to generate the reactive valeronitrile oxide. Crucial insight: The dropwise addition of TEA maintains a low steady-state concentration of the nitrile oxide. If generated too quickly, the nitrile oxide will rapidly dimerize to form a biologically inactive furoxan byproduct rather than undergoing the desired [3+2] cycloaddition with the alkyne.

  • Step 3: Workup & Purification

    • Procedure: Quench the reaction with distilled water (50 mL). Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers extensively with brine (5 x 30 mL) to remove DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel chromatography (Hexane:EtOAc, 7:3).

Self-Validating System (Analytical Checkpoints)

To ensure the integrity of the protocol, validate the product using the following parameters:

  • TLC: The product spot will be UV-active (unlike the starting materials) with an

    
     of ~0.4 in Hexane:EtOAc (1:1).
    
  • 1H NMR (CDCl₃): Successful cyclization is definitively confirmed by the appearance of a distinct aromatic singlet at ~6.15 ppm (isoxazole C4-H proton), a singlet at ~4.75 ppm (CH₂-OH), and a triplet at ~2.70 ppm (allylic CH₂ of the butyl group). The complete absence of the terminal alkyne proton (~2.5 ppm) confirms total conversion.

Downstream Derivatization Workflows

To utilize this intermediate in active pharmaceutical ingredient (API) synthesis, the methanol group must typically be activated. The following table summarizes the optimal conditions for generating key reactive derivatives .

Target DerivativeReagents & ConditionsApplication / Synthetic Purpose
(3-Butyl-1,2-oxazol-5-yl)methyl methanesulfonate MsCl (1.2 eq), TEA (1.5 eq), DCM, 0 °CExcellent leaving group for nucleophilic substitution (e.g., amine alkylation or etherification).
(3-Butyl-1,2-oxazol-5-yl)methanesulfonyl chloride 1) Thiourea, reflux; 2) Cl₂/H₂O or NCS/HClSynthesis of sulfonamides for targeted library generation.
3-Butyl-1,2-oxazole-5-carbaldehyde MnO₂ (10 eq) or Dess-Martin Periodinane, DCMEnables reductive amination with complex amines or Wittig olefination.
5-(Bromomethyl)-3-butyl-1,2-oxazole PBr₃ (0.4 eq) or CBr₄/PPh₃, DCM, 0 °C to RTRobust electrophile for cross-coupling reactions or sterically hindered alkylations.

Pharmaceutical Applications & Mechanistic Pathways

Case Study: Anti-Prostate Cancer Agents (CYP17A1 Inhibitors)

Prostate cancer proliferation is heavily dependent on androgen receptor (AR) signaling. Recently, (3-butyl-1,2-oxazol-5-yl)methanol derivatives have been successfully grafted onto steroidal scaffolds to create potent inhibitors of CYP17A1 (17α-hydroxylase/17,20-lyase), a key enzyme in testosterone biosynthesis .

Mechanistic Rationale: The isoxazole nitrogen acts as a Lewis base, coordinating directly with the heme iron in the active site of CYP17A1. This coordination blocks the binding of endogenous substrates (pregnenolone and progesterone). Simultaneously, the 3-butyl chain anchors the molecule within the hydrophobic substrate-binding pocket, providing superior inhibitory potency and enzyme selectivity compared to analogs lacking the alkyl chain.

Mechanism A Isoxazolyl Steroid Derivative (Containing 3-butylisoxazole) B CYP17A1 Enzyme (17α-hydroxylase/17,20-lyase) A->B Competitive Binding at Heme Pocket C Inhibition of Androgen Biosynthesis (Testosterone/DHT Reduction) B->C Enzymatic Blockade D Androgen Receptor (AR) Signaling Suppression C->D Ligand Depletion E Prostate Cancer Cell Growth Arrest / Apoptosis D->E Transcriptional Inhibition

Mechanism of action for 3-butylisoxazole-containing CYP17A1 inhibitors in prostate cancer.

References

  • Synthesis and Biological Evaluation of New Isoxazolyl Steroids as Anti-Prostate Cancer Agents Source: International Journal of Molecular Sciences (via PubMed Central) URL:[Link]

  • Ramoplanin derivatives possessing antibacterial activity (US20060211603A1)
  • PubChemLite - (3-butyl-1,2-oxazol-5-yl)methanesulfonylchloride Source: PubChem URL:[Link]

Method

Application Note: Regioselective Synthesis of Butyl Isoxazoles via 1,3-Dipolar Cycloaddition

Introduction and Mechanistic Rationale The isoxazole ring is a privileged pharmacophore in medicinal chemistry, highly valued for its metabolic stability and capacity to participate in critical hydrogen-bonding interacti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

The isoxazole ring is a privileged pharmacophore in medicinal chemistry, highly valued for its metabolic stability and capacity to participate in critical hydrogen-bonding interactions within biological targets[1]. The most powerful and modular strategy for constructing the isoxazole core is the Huisgen 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne[2].

When the synthetic goal is a 5-butyl substituted isoxazole (e.g., 3-phenyl-5-butylisoxazole), 1-hexyne serves as the optimal dipolarophile. Because nitrile oxides are highly reactive and prone to spontaneous dimerization into inactive furoxans, they cannot be stored. They must be generated in situ from an aldoxime precursor[1]. This protocol utilizes a highly scalable, metal-free approach: activating the oxime with N-chlorosuccinimide (NCS) to form a hydroximinoyl chloride, followed by controlled dehydrohalogenation using triethylamine (TEA) to release the nitrile dipole directly into a solution containing the 1-hexyne dipolarophile.

Mechanistic Pathway

G A Aldoxime (Precursor) B Hydroximinoyl Chloride (Intermediate) A->B NCS Halogenation C Nitrile Oxide (1,3-Dipole) B->C TEA -HCl E 5-Butyl Isoxazole (Product) C->E [3+2] Cycloaddition D 1-Hexyne (Dipolarophile) D->E Regioselective Insertion

Mechanistic pathway of [3+2] cycloaddition for 5-butyl isoxazole synthesis.

Experimental Design & Causality

To ensure high yields and regioselectivity, every reagent and condition in this protocol has been selected based on specific kinetic and thermodynamic principles:

  • Oxidant Selection (NCS vs. Hypervalent Iodine): While hypervalent iodine reagents (e.g., PIFA) can facilitate this reaction[2], NCS is prioritized for drug development scale-up. NCS converts the oxime to a hydroximinoyl chloride with predictable kinetics and avoids the toxicity and cost associated with heavy metals or complex iodine byproducts. The byproduct, succinimide, is easily removed during aqueous workup.

  • Base Selection (TEA): Triethylamine (TEA) provides the exact basicity required to abstract the proton from the hydroximinoyl chloride without degrading the resulting dipole. Its steric bulk prevents unwanted nucleophilic attack on the intermediate.

  • Temperature Control (0 °C to 25 °C): Nitrile oxides dimerize rapidly. By adding the base at 0 °C, we suppress the activation energy for dimerization, allowing the bimolecular [3+2] cycloaddition with 1-hexyne to outcompete the unimolecular degradation pathway.

  • Regioselectivity: The terminal nature of 1-hexyne inherently directs the oxygen of the nitrile oxide to the more substituted carbon, exclusively yielding the 5-butyl isomer rather than the 4-butyl isomer[3].

Step-by-Step Protocol: Synthesis of 3-Phenyl-5-butylisoxazole

Materials Required:

  • Benzaldehyde oxime (1.0 equiv, 10.0 mmol, 1.21 g)

  • N-Chlorosuccinimide (NCS) (1.1 equiv, 11.0 mmol, 1.47 g)

  • 1-Hexyne (1.5 equiv, 15.0 mmol, 1.23 g)

  • Triethylamine (TEA) (1.2 equiv, 12.0 mmol, 1.67 mL)

  • Anhydrous N,N-Dimethylformamide (DMF) (20 mL)

Procedure:

  • Oxime Activation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve benzaldehyde oxime (10.0 mmol) in 20 mL of anhydrous DMF.

  • Halogenation: Add NCS (11.0 mmol) portion-wise over 10 minutes at room temperature. Causality: The halogenation is mildly exothermic. Portion-wise addition prevents thermal spikes that could lead to over-oxidation or decomposition of the oxime.

  • Intermediate Maturation: Stir the reaction mixture at room temperature for 1 hour to ensure complete conversion to the hydroximinoyl chloride.

  • Dipolarophile Introduction: Add 1-hexyne (15.0 mmol) directly to the reaction mixture.

  • Dipole Generation: Cool the flask to 0 °C using an ice bath. Dissolve TEA (12.0 mmol) in 5 mL of DMF and add it dropwise to the reaction mixture over 30 minutes using an addition funnel. Causality: Slow addition of the base ensures the steady-state concentration of the nitrile oxide remains extremely low, forcing it to react with the abundant 1-hexyne rather than another nitrile oxide molecule.

  • Cycloaddition: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

  • Quench and Extraction: Quench the reaction by pouring it into 50 mL of ice-cold water. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl (3 x 20 mL) followed by brine (20 mL). Causality: Aqueous LiCl is highly effective at partitioning DMF out of the organic layer, ensuring a clean crude product.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude oil via silica gel flash chromatography (Eluent: 5% to 15% EtOAc in Hexanes) to afford the pure 3-phenyl-5-butylisoxazole.

In-Process Controls and Self-Validation

A robust protocol must be self-validating. The following checkpoints ensure that each chemical transformation has occurred successfully before proceeding to the next step, minimizing wasted time and reagents.

Workflow Step1 1. Oxime Activation (NCS, DMF, 25°C) Val1 Validation A: TLC Check Confirm oxime consumption Step1->Val1 Step2 2. Dipole Generation (TEA addition, 0°C) Val1->Step2 Step3 3. Cycloaddition (1-Hexyne, 25°C, 12h) Step2->Step3 Val2 Validation B: LC-MS Confirm target m/z, absence of dimer Step3->Val2 Step4 4. Product Isolation (Aqueous workup & Silica gel) Val2->Step4

Step-by-step experimental workflow with integrated self-validation checkpoints.

  • Validation A (Post-Step 3): Perform Thin Layer Chromatography (TLC) using 20% EtOAc/Hexanes. The starting oxime must be completely consumed. The hydroximinoyl chloride intermediate will appear as a new spot with a slightly lower Rf value. Corrective Action: If oxime remains, add 0.1 equiv of NCS and stir for an additional 30 minutes.

  • Validation B (Post-Step 6): Analyze an aliquot via LC-MS. The chromatogram should show a dominant peak corresponding to the product (m/z [M+H]+ = 202.1). Crucially, check for a mass of m/z 239, which corresponds to the diphenylfuroxan dimer. Validation Logic: A high dimer peak indicates the TEA was added too quickly or the temperature was too high during addition.

Quantitative Data Summary

The table below summarizes expected yields and reaction parameters for various 1,3-dipolar cycloaddition methodologies based on established literature, allowing researchers to benchmark their results against industry standards.

Dipole PrecursorDipolarophileReagents / CatalystSolvent SystemReaction TimeExpected YieldReference
Benzaldehyde oxime 1-Hexyne NCS, TEA DMF 12 h 75 - 85% Current Protocol
Aryl oximesTerminal AlkynesPIFA (Hypervalent Iodine)MeOH / H₂O48 h60 - 80%[2]
Aryl oximesTerminal AlkynesCuI (10 mol%), BaseToluene6 - 8 h63 - 89%[3]
AldoximesEnonesChloramine-TEthanol3 - 4 h65 - 75%[4]

References

  • Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes) Source: Sciforum URL:[Link]

  • Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reaction Source: MDPI URL:[Link]

  • Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities Source: ResearchGate URL:[Link]

Sources

Application

Application Note: (3-Butyl-1,2-oxazol-5-yl)methanol in Fragment-Based Drug Discovery

[1] Abstract This application note provides a comprehensive technical framework for utilizing (3-Butyl-1,2-oxazol-5-yl)methanol (Compound 1 ) as a scaffold in Fragment-Based Drug Discovery (FBDD).[1] Selected for its com...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Abstract

This application note provides a comprehensive technical framework for utilizing (3-Butyl-1,2-oxazol-5-yl)methanol (Compound 1 ) as a scaffold in Fragment-Based Drug Discovery (FBDD).[1] Selected for its compliance with the "Rule of Three" and its privileged isoxazole core, this fragment offers a versatile hydroxymethyl "handle" for rapid chemical elaboration. This guide details protocols for biophysical validation (STD-NMR, SPR), chemical expansion strategies, and structural considerations for targeting hydrophobic pockets with polar peripheries (e.g., kinases, bromodomains).

Part 1: The Fragment Profile

Physicochemical Analysis

Compound 1 represents a "ideal" fragment starting point. Its structure balances a lipophilic vector (butyl chain) with a polar core (isoxazole) and a reactive synthetic handle (hydroxymethyl).

PropertyValueFBDD Implications
Formula C₈H₁₃NO₂Simple, low complexity.[1]
MW 155.19 DaWell below the Rule of 3 limit (<300 Da), allowing significant mass addition during optimization.
cLogP ~1.6Ideal lipophilicity range; soluble enough for assays but hydrophobic enough to bind protein pockets.
H-Bond Donors 1 (-OH)Single directional H-bond interaction; minimizes desolvation penalty.[1]
H-Bond Acceptors 3 (N, O, OH)The isoxazole nitrogen and oxygen serve as weak acceptors.
Rotatable Bonds 4The butyl chain allows induced-fit adaptation to hydrophobic sub-pockets.[1]
Topology 2D/Planar CoreThe aromatic isoxazole ring provides pi-stacking potential.[1]
Structural Pharmacophore[1]
  • The Warhead (C5-Methanol): The primary vector for fragment growing. It acts as both an H-bond donor/acceptor and a synthetic pivot point.[1]

  • The Scaffold (1,2-Oxazole): A bioisostere for amide or ester linkages, providing metabolic stability and rigid geometry.

  • The Anchor (C3-Butyl): A hydrophobic probe designed to occupy lipophilic cavities (e.g., the specificity pocket of kinases).

Part 2: Screening & Validation Protocols

Trustworthiness in FBDD relies on orthogonal validation. A hit in one assay must be confirmed in another to rule out false positives (e.g., aggregators).

Primary Screen: Saturation Transfer Difference (STD) NMR

STD-NMR is the gold standard for detecting weak binders (K_D: 100 µM – 5 mM) without protein labeling.[1]

Protocol:

  • Sample Prep: Prepare 500 µL of sample in D₂O buffered with 50 mM phosphate (pH 7.4).

    • Protein Conc: 10 µM.

    • Fragment Conc: 500 µM (50:1 excess).

  • Pulse Sequence: Use a standard STD sequence with a train of Gaussian pulses for saturation.

    • On-Resonance: 0.0 ppm (saturating protein methyls).

    • Off-Resonance: 30.0 ppm (control).

    • Saturation Time: 2.0 seconds.

  • Data Analysis: Subtract the On-Resonance spectrum from the Off-Resonance spectrum.[1]

    • Positive Result: Signals corresponding to the butyl chain and isoxazole ring protons appear in the difference spectrum, indicating magnetization transfer (binding).

    • Epitope Mapping: Calculate the STD amplification factor (

      
      ) for each proton to determine which part of the molecule contacts the protein surface.
      
Orthogonal Validation: Surface Plasmon Resonance (SPR)

SPR provides kinetic data (


, 

) and steady-state affinity (

).

Protocol:

  • Immobilization: Couple the target protein to a CM5 sensor chip using standard amine coupling (Target ~3000 RU for low-affinity fragments).

  • Solvent Correction: Fragments often require 2-5% DMSO.[1] Run a DMSO calibration curve (4.5% to 5.5%) to correct for bulk refractive index changes.

  • Injection Series: Inject Compound 1 at concentrations ranging from 0.5 mM down to 31 µM (2-fold dilution).

    • Contact Time: 30 s.[2]

    • Dissociation: 60 s.

    • Flow Rate: 30 µL/min.

  • Analysis: Fit steady-state response (

    
    ) vs. Concentration to a 1:1 binding model.
    
    • Note: Square-wave sensorgrams are expected for fragments (fast on/fast off).[1]

Part 3: Fragment Elaboration (The "Application")

Once Compound 1 is validated as a binder, the critical step is Fragment Growing . The hydroxymethyl group is the "exit vector" used to reach adjacent sub-pockets.

Synthetic Pathways

The following diagram illustrates the standard elaboration tree for this fragment.

ElaborationPathways Start (3-Butyl-1,2-oxazol-5-yl)methanol (Parent Fragment) Aldehyde Aldehyde Intermediate (Swern/Dess-Martin) Start->Aldehyde Oxidation Bromide Alkyl Bromide (PBr3 or CBr4/PPh3) Start->Bromide Bromination Acid Carboxylic Acid (Jones Oxidation) Start->Acid Strong Ox Amine Secondary Amines (Reductive Amination) Aldehyde->Amine + R-NH2 / NaBH(OAc)3 (Target: Polar Pockets) Ether Ethers (Williamson Synthesis) Bromide->Ether + R-OH / Base Suzuki C-C Coupled Biaryls (Suzuki-Miyaura) Bromide->Suzuki Transition to Boronate -> Cross Coupling Amide Amides (Peptide Coupling) Acid->Amide + R-NH2 / HATU (Target: H-Bond Donors)

Figure 1: Synthetic elaboration strategies for the hydroxymethyl handle.[1] The pathway is chosen based on the electrostatics of the adjacent protein pocket.

Detailed Elaboration Protocol: Reductive Amination (Growing via Nitrogen)

This is the most common tactic to introduce solubility and H-bond donors.

Objective: Convert the alcohol to an amine to target an adjacent acidic residue (e.g., Asp/Glu).

  • Oxidation:

    • Dissolve Compound 1 (1.0 eq) in DCM.

    • Add Dess-Martin Periodinane (1.2 eq) at 0°C. Stir 2h at RT.

    • Quench with sat. NaHCO₃/Na₂S₂O₃. Extract DCM.

    • Result: 3-butylisoxazole-5-carbaldehyde.[1] (Unstable; use immediately).

  • Reductive Amination (One-Pot):

    • Dissolve the crude aldehyde in DCE (Dichloroethane).

    • Add the amine partner (1.1 eq) (e.g., morpholine, piperazine, or a substituted aniline).

    • Add NaBH(OAc)₃ (1.5 eq) and catalytic Acetic Acid.

    • Stir overnight at RT.

  • Purification:

    • Quench with aq. NaOH (1M). Extract DCM.

    • Purify via Reverse-Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).[1]

Part 4: Troubleshooting & Optimization

IssueRoot CauseSolution
Weak STD Signal T1 relaxation too slow or binding too weak (

mM).[1]
Increase protein concentration to 20 µM. Ensure D₂O is fresh to minimize HDO signal overlap.
Chemical Instability Isoxazole ring cleavage (N-O bond) under strong reducing conditions (e.g., H₂/Pd).Avoid catalytic hydrogenation. Use hydride reagents (NaBH₄, LiAlH₄) or mild Lewis acids.
Low Solubility The butyl chain drives aggregation at >1 mM.Add 5% DMSO-d6 to the NMR tube.[1] Keep concentrations <500 µM for biophysical assays.
False Positives (SPR) Non-specific binding to the dextran matrix.Add 0.05% Tween-20 to the running buffer.[1] Use a reference channel with blocked surface.

References

  • Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery. Link[1]

  • Pjevic, M., et al. (2024).[3] "Isoxazole derivatives in medicinal chemistry: A review of recent advances." European Journal of Medicinal Chemistry. Link (Generalized citation for isoxazole utility).

  • MedChemExpress. "Fragment Library Design and Rule of Three Compliance." MCE Technical Notes. Link

  • Meyer, B., & Peters, T. (2003). "NMR Spectroscopy Techniques for Screening and Identifying Ligand Binding to Protein Receptors." Angewandte Chemie International Edition. Link[1]

  • BenchChem. "(3-Butyl-1,2-oxazol-5-yl)methanol Product Data." Link (Representative vendor data).

Disclaimer: This protocol is for research purposes only. Always consult Material Safety Data Sheets (MSDS) before handling chemical fragments.

Sources

Method

Technical Guide: Strategic Chlorination of (3-Butyl-1,2-oxazol-5-yl)methanol

This Application Note and Protocol Guide is designed for researchers and process chemists focusing on the functionalization of isoxazole scaffolds. It details the strategic conversion of (3-Butyl-1,2-oxazol-5-yl)methanol...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide is designed for researchers and process chemists focusing on the functionalization of isoxazole scaffolds. It details the strategic conversion of (3-Butyl-1,2-oxazol-5-yl)methanol to its corresponding chloride, a critical alkylating agent for medicinal chemistry campaigns.

Abstract & Chemical Context

The conversion of (3-Butyl-1,2-oxazol-5-yl)methanol (1) to 5-(chloromethyl)-3-butyl-1,2-oxazole (2) is a pivotal activation step. The resulting benzylic-like chloride is highly reactive, serving as a superior electrophile for N-, O-, or S-alkylation in the synthesis of bioactive isoxazole derivatives.

While the isoxazole ring is generally robust, the 1,2-oxazole core possesses a weak basic nitrogen (


 for conjugate acid) and a sensitive N-O bond that can be cleaved under strong reducing conditions. Therefore, reagent selection must balance reactivity  (to overcome the poor leaving group ability of -OH) with chemoselectivity  (to preserve the heterocycle).
Reaction Scheme


(Where R = 3-Butyl-1,2-oxazol-5-yl)

Reagent Selection Matrix

The following table contrasts the primary reagent classes available for this transformation. Method A (Thionyl Chloride) is the industry standard due to atom economy and ease of purification, while Method B is reserved for acid-sensitive substrates.

Reagent SystemMechanismProsConsRecommendation
A. Thionyl Chloride (SOCl₂)

/

• Volatile byproducts (

,

)• Scalable• Low cost
• Generates strong acid (

)• Requires gas scrubbing
Primary Choice
B. MsCl / LiCl / Et₃N Sulfonate intermed. +

• Mild, non-acidic conditions• No gaseous evolution• Atom inefficient• Difficult removal of sulfonate byproductsSecondary Choice (If acid sensitive)
C. Appel (PPh₃ / CCl₄) Phosphonium intermed.• Neutral pH• Very mild• Generates stoichiometric

waste (difficult removal)• CCl₄ is toxic/regulated
Avoid (unless small scale)
D. POCl₃ Phosphoryl intermed.• Highly reactive• Harsh workup (phosphoric acid waste)• Potential for side reactionsAvoid

Critical Mechanistic Insights

The Role of Catalytic DMF (Vilsmeier-Haack Activation)

When using Thionyl Chloride, the addition of catalytic N,N-Dimethylformamide (DMF) is crucial for reaction kinetics. DMF reacts with SOCl₂ to form the electrophilic Vilsmeier-Haack chloroiminium species , which is far more reactive toward the alcohol than SOCl₂ alone.

Pathway:

  • Alcohol attacks the Chloroiminium species

    
     Activated Alkoxy-iminium intermediate.
    
  • Chloride ion displaces the amide

    
     Alkyl Chloride + Regenerated DMF.
    
Diagram 1: Mechanistic Pathway (SOCl₂ + DMF)

G Reactants Alcohol (Substrate) + SOCl₂ Vilsmeier Vilsmeier Reagent [Me₂N=CHCl]⁺ Reactants->Vilsmeier Activation DMF_Cat DMF Catalyst DMF_Cat->Vilsmeier Intermed Activated Alkoxy-Iminium Vilsmeier->Intermed R-OH Attack TS Transition State (Cl⁻ Attack) Intermed->TS TS->DMF_Cat Regenerates Product 5-(Chloromethyl)-isoxazole + SO₂ + HCl TS->Product SN2

Caption: Catalytic cycle showing DMF activation of Thionyl Chloride, lowering the activation energy for deoxychlorination.

Experimental Protocols

Protocol A: Standard Thionyl Chloride Deoxychlorination

Best for: Gram-to-Kilogram scale synthesis where the isoxazole ring is stable to transient HCl.

Materials:

  • (3-Butyl-1,2-oxazol-5-yl)methanol (1.0 equiv)

  • Thionyl Chloride (1.2 – 1.5 equiv)

  • Dichloromethane (DCM) or Toluene (Solvent, 10-15 volumes)

  • DMF (Catalytic, 0.05 equiv)

  • Sat. NaHCO₃ (Quench)

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar, addition funnel, and a reflux condenser fitted with a

    
     drying tube (or 
    
    
    
    line).
  • Dissolution: Charge the flask with the starting alcohol and anhydrous DCM (0.5 M concentration). Add catalytic DMF.

  • Cooling: Cool the solution to 0°C using an ice bath. Note: Cooling controls the initial exotherm.

  • Addition: Add

    
     dropwise over 15–20 minutes.
    
    • Observation: Gas evolution (

      
      , 
      
      
      
      ) will occur.[1] Ensure good ventilation.[1][2]
  • Reaction: Remove the ice bath and allow to warm to Room Temperature (RT). Stir for 1 hour.

    • QC Check: If TLC/HPLC shows incomplete conversion, heat to reflux (40°C for DCM) for 1–2 hours.

  • Quench (Critical): Cool the mixture back to 0°C. Slowly pour the reaction mixture into a beaker containing saturated aqueous

    
     and crushed ice. Stir vigorously until gas evolution ceases (
    
    
    
    ).
  • Workup:

    • Separate phases.[2][3]

    • Extract aqueous layer with DCM (2x).

    • Combine organics and wash with Brine (1x).

    • Dry over anhydrous

      
      .[2]
      
  • Isolation: Filter and concentrate in vacuo.

    • Result: The product is typically a pale yellow oil. Due to the high reactivity of the benzylic-like chloride, avoid high temperatures during rotary evaporation.

Protocol B: Mesylation-Chlorination (Acid-Free)

Best for: Substrates containing acid-sensitive groups (e.g., acetals, Boc-amines) on the butyl chain.

Materials:

  • Substrate (1.0 equiv)

  • Methanesulfonyl Chloride (MsCl) (1.2 equiv)

  • Triethylamine (

    
    ) (1.5 equiv)
    
  • Lithium Chloride (LiCl) (3.0 equiv)

  • THF (Solvent)

Step-by-Step Procedure:

  • Mesylation: Dissolve alcohol and

    
     in THF at 0°C. Add MsCl dropwise. Stir for 30 min to form the mesylate intermediate.
    
  • Displacement: Add solid LiCl directly to the reaction mixture.

  • Heating: Warm to RT or mild reflux (50°C) to effect the displacement of the mesylate by chloride.

  • Workup: Dilute with water, extract with EtOAc, wash with 1M HCl (to remove amine), then Brine.

Process Workflow & Quality Control

Diagram 2: Experimental Workflow (Method A)

Workflow Start Start: Alcohol in DCM (0°C, N₂ atm) Add Add SOCl₂ + cat. DMF (Dropwise, Exothermic) Start->Add React Reaction Phase (RT to Reflux, 2-4h) Add->React Check IPC: TLC/HPLC (Target: <2% Alcohol) React->Check Check->React Incomplete Quench Quench into NaHCO₃ (Neutralize HCl) Check->Quench Pass Extract Phase Separation (DCM / Aqueous) Quench->Extract Dry Dry (Na₂SO₄) & Concentrate Extract->Dry Final Product: Chloride Oil Store at -20°C Dry->Final

Caption: Operational workflow for the thionyl chloride mediated chlorination, emphasizing the critical quench step.

Analytical Parameters
  • TLC: The chloride is less polar than the alcohol. (

    
     Alcohol 
    
    
    
    vs
    
    
    Chloride
    
    
    in 30% EtOAc/Hexanes).
  • 1H NMR:

    • Reactant (-CH ₂OH): Doublet or Singlet

      
       ppm.
      
    • Product (-CH ₂Cl): Singlet

      
       ppm (Shift usually moves slightly upfield or remains similar, but the OH proton disappears).
      
  • Stability: The product is an alkylating agent. Store at -20°C under argon to prevent hydrolysis or self-alkylation.

References

  • General Isoxazole Chlorination

    • Synthesis of 5-(chloromethyl)isoxazoles.[4] Pinho e Melo, T. M. (2005).[3] "Recent Advances on the Synthesis and Reactivity of Isoxazoles." Current Organic Chemistry, 9(10), 925-958.

  • Thionyl Chloride Mechanism & Catalysis

    • SOCl2 and DMF (Vilsmeier-Haack) activation. Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Nucleophilic Substitution).
  • Analogous Synthesis (Tolyl-Isoxazole)

    • Golding, C. (2024).[3][5][6] "Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives." Biological and Molecular Chemistry, 1(2), 118-126.[6]

  • Safety in Chlorination

    • Handling Thionyl Chloride.[1][7][8][9][10] National Center for Biotechnology Information. PubChem Compound Summary for CID 24386, Thionyl chloride.

Sources

Application

bioisosteres of (3-Butyl-1,2-oxazol-5-yl)methanol in medicinal chemistry

Application Note: Bioisosteric Replacement Strategies for (3-Butyl-1,2-oxazol-5-yl)methanol in Lead Optimization Pharmacological Profiling & Rationale for Replacement In contemporary medicinal chemistry, the (3-butyl-1,2...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Bioisosteric Replacement Strategies for (3-Butyl-1,2-oxazol-5-yl)methanol in Lead Optimization

Pharmacological Profiling & Rationale for Replacement

In contemporary medicinal chemistry, the (3-butyl-1,2-oxazol-5-yl)methanol moiety is a privileged, modular pharmacophore. It is frequently deployed as a bioisosteric replacement for amides, esters, and carboxylic acids to improve target engagement[1]. However, as a lead compound advances toward preclinical development, this specific fragment often presents a triad of developability challenges that require precise bioisosteric intervention[2]:

  • The Isoxazole Core (Metabolic & Electronic Liability): The 1,2-oxazole (isoxazole) ring provides a specific hydrogen-bond acceptor (HBA) vector and dipole moment. However, it is susceptible to reductive ring cleavage by hepatic enzymes and gut microflora. Replacing it with a 1,2,4-oxadiazole or pyrazole alters the electron density, improves hydrolytic stability, and tunes the basicity of the system without drastically changing the spatial geometry[3].

  • The Hydroxymethyl Group (Phase II Liability): The

    
     group is an excellent hydrogen-bond donor and acceptor that enhances aqueous solubility[4]. Unfortunately, primary alcohols are prime targets for rapid Phase II glucuronidation (via UGT enzymes) and Phase I oxidation (via alcohol dehydrogenases)[5]. Replacing the hydroxyl group with a fluorine atom (forming a fluoromethyl group, 
    
    
    
    ) is a classic non-classical bioisosteric substitution. Fluorine mimics oxygen's electronegativity but completely blocks glucuronidation, effectively "hardening" the molecule[6]. Alternatively, triazole rings can be used to mimic the steric bulk and polarity of the hydroxymethyl group while providing profound metabolic stability[7].
  • The 3-Butyl Chain (Lipophilic Liability): The linear butyl chain drives non-specific binding and is highly vulnerable to CYP450-mediated

    
    -oxidation. Substituting it with a cyclopropylmethyl or trifluoroethyl group reduces the overall lipophilicity (
    
    
    
    ) and introduces steric hindrance that blocks terminal oxidation.

Bioisosteric Mapping & Physicochemical Impact

The following tables summarize the quantitative and qualitative impacts of specific bioisosteric replacements on the parent (3-butyl-1,2-oxazol-5-yl)methanol scaffold.

Table 1: Isoxazole Core Replacements (Scaffold Hopping)

Original ScaffoldBioisosterePhysicochemical ImpactPrimary Advantage
1,2-Oxazole (Isoxazole) 1,2,4-Oxadiazole Decreased

, altered dipole moment.
Superior hydrolytic stability; resistant to reductive cleavage[1].
1,2-Oxazole (Isoxazole) 1H-Pyrazole Introduces a strong H-bond donor (N-H).Enhances target residence time via new H-bond networks[3].
1,2-Oxazole (Isoxazole) 1,2,3-Triazole Increased polarity, slightly larger volume.Highly resistant to proteases and oxidation; accessible via Click chemistry[1].

Table 2: Hydroxymethyl Replacements (Metabolic Hardening)

Original GroupBioisostereMetabolic ImpactH-Bonding Profile


(Fluoromethyl)
Blocks UGT glucuronidation & ADH oxidation.Weak HBA; Loss of HBD[6].


(Amide)
Shifts metabolism to amidases (slower).Strong HBD and HBA[7].

Tetrazole Resistant to Phase I/II metabolism.Mimics carboxylic acid/alcohol acidity; strong HBA[2].

Experimental Protocols & Self-Validating Workflows

To execute these bioisosteric replacements, the following field-proven protocols are designed with built-in causality and self-validation mechanisms.

Protocol 1: Scaffold Hopping - Synthesis of a 1,2,4-Oxadiazole Bioisostere
  • Causality: 1,2,4-oxadiazoles offer superior metabolic stability compared to isoxazoles[1]. This protocol utilizes amidoximes and carboxylic acids to construct the ring, allowing for late-stage diversification of the 3-butyl chain.

  • Step-by-Step:

    • Activation: Dissolve the target aliphatic carboxylic acid (e.g., pentanoic acid for the butyl equivalent) (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir at room temperature for 15 minutes to form the active ester.

    • Coupling: Add the appropriate amidoxime (1.1 eq) to the mixture. Stir for 2 hours at room temperature.

    • Cyclization: Heat the reaction mixture to 110°C for 4 hours. The thermal dehydration drives the cyclization to the 1,2,4-oxadiazole.

    • Self-Validation (LC-MS): Monitor the reaction via LC-MS. The intermediate O-acyl amidoxime (

      
      ) must completely transition to the cyclized product (
      
      
      
      ). If the intermediate persists, increase the temperature to 120°C.
Protocol 2: Metabolic Hardening - Deoxofluorination of the Hydroxymethyl Group
  • Causality: Traditional fluorinating agents (like DAST) often cause elimination (alkene formation) or rearrangement in primary alcohols. XtalFluor-E, activated by DBU, is selected here because it proceeds via a distinct intermediate that minimizes these side reactions, ensuring high fidelity in the

    
     to 
    
    
    
    transition.
  • Step-by-Step:

    • Preparation: Dissolve the (3-butyl-1,2-oxazol-5-yl)methanol derivative (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere. Cool to -78°C.

    • Reagent Addition: Add DBU (1.5 eq) followed dropwise by a solution of XtalFluor-E (1.5 eq) in DCM.

    • Reaction: Allow the mixture to slowly warm to room temperature over 3 hours.

    • Self-Validation (

      
      F-NMR):  Before aqueous workup, extract a 0.1 mL aliquot, dilute in 
      
      
      
      , and run a rapid
      
      
      F-NMR. The appearance of a characteristic triplet of doublets at approximately -220 ppm confirms the successful formation of the
      
      
      group. Do not proceed to purification until this signal is confirmed.
Protocol 3: Self-Validating In Vitro Microsomal Stability Assay
  • Causality: To empirically prove that the hydroxymethyl-to-fluoromethyl replacement successfully bypassed Phase II metabolism, we must measure intrinsic clearance (

    
    ) in the presence of UDP-glucuronic acid (UDPGA).
    
  • Step-by-Step:

    • Incubation: Incubate the test compound (1

      
      ) with human liver microsomes (HLM, 0.5 mg/mL protein) in 100 mM phosphate buffer (pH 7.4) at 37°C.
      
    • Cofactor Addition: Initiate the reaction by adding UDPGA (2 mM final concentration) and NADPH (1 mM).

    • Sampling: Aliquot 50

      
       at 0, 15, 30, 45, and 60 minutes into 150 
      
      
      
      of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to quench the reaction.
    • Self-Validation (Mass Balance): Centrifuge and analyze the supernatant via LC-MS/MS. The assay is self-validating: you must simultaneously track the depletion of the parent compound and the absence of the O-glucuronide metabolite mass (

      
      ). Include 7-hydroxycoumarin as a positive control to verify UGT enzyme viability.
      

Mandatory Visualizations

Diagram 1: Lead Optimization Decision Matrix

The following decision tree illustrates the logical workflow for addressing the specific liabilities of the (3-butyl-1,2-oxazol-5-yl)methanol scaffold.

G Root (3-Butyl-1,2-oxazol-5-yl)methanol Lead Compound Sub1 Isoxazole Ring Liability: Reductive Cleavage Root->Sub1 Sub2 Hydroxymethyl Group Liability: Glucuronidation Root->Sub2 Sub3 Butyl Chain Liability: CYP Oxidation Root->Sub3 Rep1A 1,2,4-Oxadiazole (Improves Stability) Sub1->Rep1A Rep1B Pyrazole (Alters H-Bonding) Sub1->Rep1B Rep2A Fluoromethyl (-CH2F) (Metabolic Hardening) Sub2->Rep2A Rep2B Triazole / Amide (Maintains Polarity) Sub2->Rep2B Rep3A Cyclopropylmethyl (Reduces Lipophilicity) Sub3->Rep3A Rep3B Trifluoroethyl (Blocks w-Oxidation) Sub3->Rep3B

Caption: Decision matrix for the bioisosteric replacement of (3-butyl-1,2-oxazol-5-yl)methanol.

Diagram 2: Metabolic Hardening Pathway

This diagram maps the metabolic bottleneck of the primary alcohol and the mechanism by which bioisosteric replacement rescues the compound's half-life.

MetabolicPathway Parent Primary Alcohol (-CH2OH) Phase1 Oxidation (ADH/CYP) -> Carboxylic Acid Parent->Phase1 Phase I Phase2 Glucuronidation (UGT) -> O-Glucuronide Parent->Phase2 Phase II Excretion Rapid Clearance (Low Bioavailability) Phase1->Excretion Phase2->Excretion Bioisostere Fluoromethyl (-CH2F) Stable Metabolically Stable (Prolonged Half-life) Bioisostere->Stable Blocked Metabolism

Caption: Pathway demonstrating how fluoromethyl replacement prevents Phase I/II metabolic clearance.

References

  • Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres - National Institutes of Health (NIH). 5

  • Bioisosteric replacement strategy for the synthesis of 1-azacyclic compounds with high affinity for the central nicotinic cholinergic receptors - PubMed / NIH. 3

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - National Institutes of Health (NIH). 2

  • Bioisosterism: A Rational Approach in Drug Design - Institute of Industrial Science, the University of Tokyo. 6

  • Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties - Frontiers in Chemistry. 4

  • Bioisosteres at C9 of 2-Deoxy-2,3-didehydro-N-acetyl Neuraminic Acid Identify Selective Inhibitors of NEU3 - Journal of Medicinal Chemistry (ACS). 7

  • Ester and Amide Bioisosteres - Cambridge MedChem Consulting. 1

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of (3-Butyl-1,2-oxazol-5-yl)methanol Synthesis

Ticket ID: ISOX-OPT-005 Subject: Yield Improvement & Troubleshooting for [3+2] Cycloaddition Protocols Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Executive Summary & Core Mechanism...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: ISOX-OPT-005 Subject: Yield Improvement & Troubleshooting for [3+2] Cycloaddition Protocols Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary & Core Mechanism

The synthesis of (3-Butyl-1,2-oxazol-5-yl)methanol is most reliably achieved via a Huisgen [3+2] dipolar cycloaddition. This involves reacting pentanal oxime (converted in situ to a nitrile oxide) with propargyl alcohol .

While this route is atom-economical, users frequently report yields stalling at 30-40%. This is almost exclusively due to the dimerization of the nitrile oxide intermediate into a furoxan byproduct. This guide focuses on kinetic control to favor the cycloaddition over dimerization.

The Reaction Pathway

The following diagram illustrates the critical competition between the desired product formation and the yield-killing side reaction.

ReactionPathway cluster_0 Critical Control Point Oxime Pentanal Oxime Chlorooxime Hydroximoyl Chloride (Stable Intermediate) Oxime->Chlorooxime Chlorination NCS NCS (Chlorinating Agent) NCS->Chlorooxime NitrileOxide Nitrile Oxide (Reactive Dipole) Chlorooxime->NitrileOxide Dehydrohalogenation Base Et3N (Slow Addition) Base->NitrileOxide Product (3-Butyl-1,2-oxazol-5-yl)methanol (Target) NitrileOxide->Product k1 (Cycloaddition) Furoxan Furoxan Dimer (Major Byproduct) NitrileOxide->Furoxan k2 (Dimerization) Propargyl Propargyl Alcohol (Dipolarophile) Propargyl->Product

Caption: Figure 1. Kinetic competition in isoxazole synthesis. High steady-state concentration of Nitrile Oxide favors Furoxan formation (k2).

Standard Operating Procedure (Optimized)

Objective: Maximize yield by maintaining a low steady-state concentration of nitrile oxide.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
Pentanal Oxime 1.0PrecursorMust be dry; water inhibits NCS.
N-Chlorosuccinimide (NCS) 1.1Chlorinating AgentRecrystallize if yellow. Old NCS fails to form chlorooxime.
Propargyl Alcohol 1.2 - 1.5DipolarophileExcess drives kinetics toward product (k1 > k2).
Triethylamine (Et3N) 1.1BaseMust be dissolved in solvent and added via syringe pump.
DCM or DMF SolventMediumDMF accelerates rate but complicates workup; DCM is standard.
Step-by-Step Protocol
  • Chlorination: Dissolve Pentanal Oxime (1.0 eq) in DCM (0.2 M). Add NCS (1.1 eq) at 0°C. Stir 1h at RT. Verification: TLC should show disappearance of oxime.

  • Dipolarophile Addition: Add Propargyl Alcohol (1.5 eq) to the chlorooxime solution.

  • Cycloaddition (The Critical Step):

    • Dissolve Et3N (1.1 eq) in DCM (diluted 1:10).

    • Action: Add the Et3N solution dropwise over 4–6 hours using a syringe pump at 0°C to RT.

    • Why: This ensures the nitrile oxide reacts with the alkyne immediately upon generation, rather than encountering another nitrile oxide molecule to dimerize.

  • Workup: Quench with water. Extract with DCM.[1] Wash organic layer with 1N HCl (to remove amine) and brine.

Troubleshooting Guide (Q&A)

Issue 1: Low Yield (<40%) & Unknown Precipitate

User Question: "I followed the procedure, but my yield is 35%. I noticed a significant amount of amorphous solid that isn't my product. What is happening?"

Technical Diagnosis: The solid is likely the furoxan dimer (3,4-dibutyl-1,2,5-oxadiazole 2-oxide). This occurs when the base is added too quickly.

Corrective Actions:

  • Dilution: Increase the solvent volume for the reaction mixture.

  • Addition Rate: If you added Et3N over 30 minutes, extend it to 4 hours.

  • Dipolarophile Excess: Increase Propargyl Alcohol to 2.0 equivalents. This statistically favors the collision between the dipole and the alkyne [1].

Issue 2: Regioisomer Contamination

User Question: "NMR shows a mixture of isomers. I see a minor set of peaks. Is this the 3,4-isomer?"

Technical Diagnosis: Yes. While propargyl alcohol strongly favors the 3,5-isomer (due to steric bulk of the butyl group and electronic stabilization), the 3,4-isomer can form (typically <10%).

Corrective Actions:

  • Temperature: Run the reaction at 0°C rather than reflux. Lower temperatures generally improve regioselectivity by favoring the lower transition state energy of the 3,5-pathway [2].

  • Solvent Switch: Switch from DCM to t-BuOH/Water (1:1) . Water often enhances the hydrophobic effect, forcing the hydrophobic butyl chain and the alkyne into a specific alignment that favors the 3,5-product [3].

Issue 3: Reaction Stalled (No Conversion)

User Question: "I added NCS, but after 2 hours, TLC shows mostly starting oxime. The reaction isn't initiating."

Technical Diagnosis: NCS is likely degraded or the solvent is wet. The formation of the hydroximoyl chloride is the bottleneck.

Corrective Actions:

  • Catalysis: Add 5 drops of Pyridine . Pyridine acts as a nucleophilic catalyst to activate the NCS.

  • Reagent Check: If NCS smells strongly of chlorine or is yellow/sticky, discard it. Use fresh, white crystalline NCS.

Purification & Isolation Logic

The target molecule contains a polar hydroxyl group and a lipophilic butyl chain. This amphiphilic nature can make separation tricky.

Purification Crude Crude Reaction Mixture AcidWash Wash with 1N HCl Crude->AcidWash Remove Et3N TLC TLC Analysis (Mobile Phase: 40% EtOAc/Hex) AcidWash->TLC Decision Separation Required? TLC->Decision Flash Flash Chromatography Gradient: 10% -> 40% EtOAc/Hex Decision->Flash Standard Purity Distillation Kugelrohr Distillation (High Vacuum) Decision->Distillation If Furoxan present (Boiling pt difference) Final Pure (3-Butyl-1,2-oxazol-5-yl)methanol Flash->Final Distillation->Final

Caption: Figure 2. Purification decision tree. Chromatography is preferred for removing regioisomers.

Purification Tips:

  • TLC Stain: The alcohol may not be UV active enough if the concentration is low. Use KMnO4 or Iodine stain to visualize the product.

  • Furoxan Removal: The dimer is much less polar than the alcohol product. It will elute first in EtOAc/Hexane systems.

References

  • Minakata, S., et al. (2011).[2] Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition.[2] Organic Letters, 13(11), 2966-2969.[2] [Link]

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[2][3][4][5][6] Past and Future. Angewandte Chemie International Edition, 2(10), 565-598. [Link]

  • Chatterjee, A., et al. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition.[7] Beilstein Journal of Organic Chemistry, 18, 437–445. [Link]

Sources

Optimization

Technical Support Center: Purification of (3-Butyl-1,2-oxazol-5-yl)methanol by Column Chromatography

Welcome to the technical support center for the purification of (3-Butyl-1,2-oxazol-5-yl)methanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of (3-Butyl-1,2-oxazol-5-yl)methanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and similar polar heterocyclic compounds. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the challenges of purifying this molecule by column chromatography, ensuring high purity and yield.

Introduction to the Purification Challenge

(3-Butyl-1,2-oxazol-5-yl)methanol is a polar, heterocyclic alcohol. Its structure, featuring a butyl group at the 3-position and a hydroxymethyl group at the 5-position of the 1,2-oxazole (isoxazole) ring, presents a unique set of purification challenges. The polarity of the molecule, imparted by the alcohol and the heteroatoms in the ring, dictates its interaction with stationary and mobile phases. Furthermore, the 1,2-oxazole ring itself can be sensitive to certain chemical conditions, which must be considered to prevent degradation during purification.[1][2]

This guide will provide a systematic approach to developing and troubleshooting a robust column chromatography method for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for the purification of (3-Butyl-1,2-oxazol-5-yl)methanol?

A1: For a polar compound like (3-Butyl-1,2-oxazol-5-yl)methanol, silica gel (standard grade, 60 Å, 230-400 mesh) is the most common and appropriate stationary phase for normal-phase column chromatography.[3][4][5] The slightly acidic nature of silica gel facilitates interactions with the polar hydroxyl group and the heteroatoms of the oxazole ring, allowing for effective separation from less polar impurities.

However, if you observe significant tailing or suspect compound degradation on silica, consider the following alternatives:

  • Neutral or Basic Alumina: Alumina can be a good alternative if the acidic nature of silica gel is causing issues.[5]

  • Reversed-Phase Silica (C18): For highly polar impurities or if normal-phase chromatography fails to provide adequate separation, reversed-phase chromatography with a C18-functionalized silica gel can be an effective option. In this case, a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures) would be used.[4]

Q2: How do I choose the right mobile phase (eluent) for my column?

A2: The key to a successful separation is selecting a mobile phase that provides good separation of your target compound from impurities. This is best achieved through preliminary analysis using Thin-Layer Chromatography (TLC) .[3]

The goal is to find a solvent system where (3-Butyl-1,2-oxazol-5-yl)methanol has an Rf value between 0.2 and 0.4 .[3] This range ensures that the compound does not elute too quickly (co-eluting with non-polar impurities) or too slowly (leading to broad peaks and long run times).

Common solvent systems for polar heterocyclic compounds like this include:

  • Hexane/Ethyl Acetate: This is a standard and often effective solvent system. Start with a low polarity mixture (e.g., 9:1 hexane/ethyl acetate) and gradually increase the proportion of ethyl acetate.

  • Dichloromethane/Methanol: For more polar compounds, a mixture of dichloromethane (DCM) and methanol can be used. Start with a small percentage of methanol (e.g., 1-5%) and increase as needed.[6]

Q3: My compound is streaking or tailing on the TLC plate and the column. What can I do?

A3: Tailing is a common issue with polar compounds containing functional groups like alcohols and basic nitrogen atoms, which can interact strongly with the acidic silanol groups on the silica surface.[4] Here are some strategies to mitigate this:

  • Add a Modifier to the Mobile Phase:

    • For basic compounds, adding a small amount of a basic modifier like triethylamine (TEA) (0.1-1%) or a few drops of ammonium hydroxide to your mobile phase can neutralize the acidic sites on the silica gel, leading to sharper peaks.[5][7]

  • Increase Mobile Phase Polarity: A solvent system that is too weak may not be effective at eluting the compound from the stationary phase, leading to tailing. Gradually increasing the polarity of your eluent can help.

  • Check for Compound Degradation: The 1,2-oxazole ring can be sensitive to the acidic environment of silica gel.[2] To check for on-plate degradation, you can perform a 2D TLC. Spot your compound in one corner of a TLC plate, run it in one solvent system, then rotate the plate 90 degrees and run it in the same solvent system again. If new spots appear off the diagonal, your compound is likely degrading.

Q4: I am getting a low yield after purification. What are the possible causes?

A4: Low recovery can be frustrating. Here are some potential reasons and solutions:

  • Irreversible Adsorption: Your compound may be too polar for the chosen solvent system and is getting irreversibly stuck to the silica gel. Try a more polar eluent or consider switching to a different stationary phase like alumina.

  • Compound Degradation: As mentioned, the 1,2-oxazole ring can be susceptible to cleavage under acidic conditions.[2][8] If you suspect degradation, using a less acidic stationary phase or neutralizing your silica gel with a base before packing the column might help.

  • Co-elution with an Impurity: Your compound might be co-eluting with a UV-inactive impurity, making it seem like you have a pure fraction when you do not. Ensure you are using appropriate visualization techniques for your TLC analysis (e.g., UV light, iodine chamber, or a potassium permanganate stain).

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the column chromatography of (3-Butyl-1,2-oxazol-5-yl)methanol.

Problem Possible Cause(s) Recommended Solution(s)
Compound runs at the solvent front (High Rf) 1. Mobile phase is too polar.1. Decrease the polarity of the mobile phase (e.g., increase the hexane to ethyl acetate ratio).[4]
2. Incorrect choice of stationary phase.2. Ensure you are using normal-phase silica gel.
Compound does not move from the baseline (Low Rf) 1. Mobile phase is not polar enough.1. Increase the polarity of the mobile phase (e.g., increase the ethyl acetate content or switch to a DCM/methanol system).[4]
2. Strong interaction with silica.2. Consider adding a polar modifier like methanol to your eluent.
Poor separation of spots (Co-elution) 1. Mobile phase is not optimized.1. Perform a more thorough TLC analysis with different solvent systems to find one with better selectivity.
2. Column is overloaded.2. Reduce the amount of crude material loaded onto the column. A general rule is to load 1-5% of the mass of the silica gel.[5]
3. Column was packed improperly.3. Ensure the column is packed evenly without any cracks or air bubbles.
Peak Tailing 1. Strong interaction with acidic silica.1. Add a small amount of triethylamine (0.1-1%) to the mobile phase.[5][7]
2. Compound degradation on the column.2. Consider using a less acidic stationary phase like neutral alumina.[5]
Low Recovery/Yield 1. Irreversible adsorption to the column.1. Use a more polar eluent to "flush" the column after your main fractions have been collected.
2. Compound decomposition on silica gel.2. Test for stability on a TLC plate. If degradation is observed, switch to a different stationary phase or use a mobile phase modifier.[2][8]
3. Incomplete elution.3. Ensure you have collected a sufficient number of fractions and monitored them all by TLC.

Experimental Protocols

Protocol 1: TLC Method Development
  • Prepare a dilute solution of your crude (3-Butyl-1,2-oxazol-5-yl)methanol in a solvent like dichloromethane or ethyl acetate.

  • Spot the solution onto a silica gel TLC plate.

  • Develop the plate in a chamber containing a test solvent system (e.g., 8:2 hexane/ethyl acetate).

  • Visualize the developed plate under a UV lamp (254 nm), as the oxazole ring should be UV active.[9]

  • Adjust the solvent system polarity until the spot corresponding to your product has an Rf of ~0.3.[3]

Protocol 2: Column Chromatography Purification
  • Column Packing:

    • Secure a glass column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase determined from your TLC analysis.

    • Pour the slurry into the column, allowing the solvent to drain slowly while gently tapping the column to ensure even packing and remove air bubbles.

    • Add another thin layer of sand on top of the silica bed.[3]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading").[3]

    • Carefully add the sample to the top of the column.

  • Elution:

    • Begin eluting the column with the mobile phase, collecting fractions in separate tubes.

    • If necessary, a gradient elution can be performed by gradually increasing the polarity of the mobile phase during the run.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure (3-Butyl-1,2-oxazol-5-yl)methanol.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

Data Presentation

The following table provides a starting point for developing your purification method. Actual values will need to be determined empirically.

ParameterRecommended Starting ConditionRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard for normal-phase chromatography of polar compounds.
Mobile Phase (Initial) 9:1 Hexane/Ethyl AcetateStart with low polarity and increase as needed based on TLC.
Target Rf Value 0.2 - 0.4Optimal range for good separation and reasonable elution time.[3]
Sample Load 1-2 g crude per 100 g silicaPrevents column overloading and ensures good resolution.
TLC Visualization UV light (254 nm)The aromatic oxazole ring is typically UV active.[9]

Visualizations

Workflow for Purification

Purification_Workflow cluster_prep Preparation cluster_purify Purification cluster_analysis Analysis & Isolation Crude Crude (3-Butyl-1,2-oxazol-5-yl)methanol TLC TLC Method Development Crude->TLC Optimize Eluent Pack Pack Column with Silica Gel Load Load Sample Pack->Load Elute Elute with Optimized Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Solvent Removal Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: Workflow for the purification of (3-Butyl-1,2-oxazol-5-yl)methanol.

Troubleshooting Logic

Troubleshooting_Logic cluster_tailing Tailing Solutions cluster_yield Low Yield Solutions cluster_sep Separation Solutions Start Problem Observed Tailing Peak Tailing? Start->Tailing LowYield Low Yield? Start->LowYield NoSep Poor Separation? Start->NoSep AddBase Add TEA to Eluent Tailing->AddBase ChangeStationary Use Alumina Tailing->ChangeStationary CheckDegradation 2D TLC for Degradation Tailing->CheckDegradation IncreasePolarity Increase Eluent Polarity LowYield->IncreasePolarity CheckDegradation2 Check for Degradation LowYield->CheckDegradation2 ChangeStationary2 Switch to Alumina/C18 LowYield->ChangeStationary2 OptimizeTLC Re-optimize TLC NoSep->OptimizeTLC ReduceLoad Reduce Sample Load NoSep->ReduceLoad Repack Repack Column NoSep->Repack

Caption: Troubleshooting decision tree for common chromatography issues.

References

  • Beilstein Journal of Organic Chemistry. (2022, April 22). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Retrieved March 4, 2026, from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). 3-(3-Butyl-1,2,4-oxadiazol-5-yl)phenol Properties. Retrieved March 4, 2026, from [Link]

  • RSC Publishing. (n.d.). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. Retrieved March 4, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved March 4, 2026, from [Link]

  • Biological and Molecular Chemistry. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes. Retrieved March 4, 2026, from [Link]

  • INIS. (n.d.). Separation of isoxazole derivatives by thin-layer chromatography using complex formation. Retrieved March 4, 2026, from [Link]

  • PubChem. (n.d.). (3-benzyl-1,2-oxazol-5-yl)methanol. Retrieved March 4, 2026, from [Link]

  • ResearchGate. (2023, March 10). What reagent to use for visualization of isoxazole on TLC. Retrieved March 4, 2026, from [Link]

  • MDPI. (2025, November 11). Synthesis and In Silico Studies of a Novel 1,4-Disubstituted-1,2,3-Triazole-1,3-Oxazole Hybrid System. Retrieved March 4, 2026, from [Link]

  • ResearchGate. (2025, August 6). Isocyanide Reactions Toward the Synthesis of 3-(Oxazol-5-yl)Quinoline-2-Carboxamides and 5-(2-Tosylquinolin-3-yl)Oxazole. Retrieved March 4, 2026, from [Link]

  • Studylib. (n.d.). SYNTHESIS OF 3-TERT-BUTYL-5-(4-VINYLPHENYL)-1,2,4-OXADIAZOLE USING TWO DIFFERENT PATHWAYS. Retrieved March 4, 2026, from [Link]

  • NIO. (n.d.). Synthesis of oxazole, oxazoline and isoxazoline derived marine natural products: A Review. Retrieved March 4, 2026, from [Link]

  • Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved March 4, 2026, from [Link]

  • PMC. (2019, September 1). The first crystal structure of the pyrrolo[1,2-c]oxazole ring system. Retrieved March 4, 2026, from [Link]

  • PubChem. (n.d.). [3-(2-methylpropyl)-1,2-oxazol-5-yl]methanol. Retrieved March 4, 2026, from [Link]

  • ResearchGate. (2003, January 4). (PDF) Solvent Properties of the 1-Butyl-3-Methylimidazolium Hexafluorophosphate Ionic Liquid. Retrieved March 4, 2026, from [Link]

Sources

Troubleshooting

removing furoxan byproduct in isoxazole synthesis

A Researcher's Guide to Troubleshooting and Removing Furoxan Byproducts Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, medicinal chemists, and drug development pr...

Author: BenchChem Technical Support Team. Date: March 2026

A Researcher's Guide to Troubleshooting and Removing Furoxan Byproducts

Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of isoxazole ring construction, particularly the challenges posed by furoxan byproduct formation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to solve problems effectively in your own lab.

Frequently Asked Questions (FAQs)
Q1: I've isolated my isoxazole, but I have a persistent, hard-to-remove impurity. What is it likely to be?

A: In many isoxazole syntheses, particularly those proceeding via a 1,3-dipolar cycloaddition, the most common and often troublesome byproduct is a furoxan (also known as a 1,2,5-oxadiazole 2-oxide).[1][2][3] This occurs because the key intermediate in your reaction, the nitrile oxide, can dimerize in the absence of a suitable reaction partner.[4]

The core of the issue lies in the reaction kinetics. The 1,3-dipolar cycloaddition is a bimolecular reaction between your nitrile oxide and your alkyne (the dipolarophile). However, the dimerization of the nitrile oxide is also a bimolecular process. These two reactions are in competition. If the concentration of the nitrile oxide intermediate becomes too high relative to the alkyne, it will preferentially react with itself, leading to the furoxan byproduct.[2]

Core Reaction Competing Pathways

G cluster_0 Precursors cluster_1 Intermediate cluster_2 Reaction Pathways cluster_3 Desired Reaction cluster_4 Side Reaction Aldoxime Aldoxime NitrileOxide Nitrile Oxide (Highly Reactive) Aldoxime->NitrileOxide Oxidation / Dehydrohalogenation (In situ generation) Isoxazole Desired Isoxazole NitrileOxide->Isoxazole [3+2] Cycloaddition (Favored by high [Alkyne]) Furoxan Furoxan Byproduct NitrileOxide->Furoxan Dimerization (Favored by high [Nitrile Oxide]) Alkyne Alkyne (Dipolarophile) Alkyne->Isoxazole

Caption: Competing reaction pathways in isoxazole synthesis.

Q2: How can I quickly check if the impurity is a furoxan?

A: A combination of Thin Layer Chromatography (TLC) and spectroscopic methods is the most effective approach.

  • TLC Analysis: Furoxans are often more polar than the corresponding isoxazoles. On a silica TLC plate, the furoxan spot will typically have a lower Rf value. Staining with a potassium permanganate (KMnO₄) solution can be informative, as both compounds may appear as yellow spots on a purple background.

  • Mass Spectrometry (MS): This is highly diagnostic. A furoxan byproduct will have a mass corresponding to two molecules of your nitrile oxide intermediate. For example, if your nitrile oxide is R-CNO, the furoxan mass will be (2 x Mass of R) + (2 x 12.01) + (2 x 14.01) + (2 x 16.00).

  • NMR Spectroscopy: While the exact shifts depend on the substituents, the symmetry of the furoxan ring can lead to a simpler ¹H and ¹³C NMR spectrum than you might expect, which can help in its identification.

Q3: My synthesis involves generating a nitrile oxide from an aldoxime. What is the single most important change I can make to prevent furoxan formation?

A: The most critical principle is to generate the nitrile oxide in situ slowly in the presence of the alkyne .[1][2] Do not pre-form the nitrile oxide. This strategy ensures that the instantaneous concentration of the highly reactive nitrile oxide is always low, maximizing its chances of colliding with an alkyne molecule rather than another nitrile oxide molecule.

This is typically achieved by the slow, portion-wise, or syringe-pump addition of the oxidizing agent (e.g., N-chlorosuccinimide, bleach) or dehydrating agent to the reaction flask containing both the aldoxime precursor and the alkyne.[2]

Troubleshooting Guide: Prevention Strategies
Q4: I'm performing a slow addition, but still getting significant furoxan byproduct. What other reaction parameters should I optimize?

A: If slow addition isn't sufficient, a systematic optimization of your reaction conditions is necessary.

ParameterCausality & Expert InsightRecommended Action
Alkyne Concentration & Reactivity The cycloaddition is bimolecular. According to reaction rate theory, increasing the concentration of one reactant (the alkyne) will increase the rate of the desired reaction. Furthermore, electron-deficient alkynes are generally more reactive dipolarophiles in these cycloadditions.Use a higher concentration of the alkyne (e.g., 1.5 to 2.0 equivalents). If your alkyne is particularly unreactive, you may need to screen for more forcing conditions (temperature, catalyst).
Solvent Choice The solvent can influence the relative rates of dimerization versus cycloaddition.[2] In some cases, polar or aqueous media can promote the desired reaction.[5][6][7]Screen a range of solvents with different polarities (e.g., DCM, THF, Ethyl Acetate, Acetonitrile, or even aqueous systems). The optimal solvent is highly substrate-dependent.
Temperature Lowering the temperature generally slows down all reactions. However, it may disproportionately slow the dimerization reaction, which can have a higher activation energy, thus favoring the desired cycloaddition.Try running the reaction at 0 °C or even -20 °C. This is particularly effective when coupled with the slow addition of the activating reagent.
Catalysis For terminal alkynes, copper(I) catalysts can significantly accelerate the [3+2] cycloaddition, making it much faster than the dimerization side-reaction. This is a cornerstone of "click chemistry" approaches to azole synthesis.[5][8][9]For terminal alkynes, add a catalytic amount of a Cu(I) source, such as CuI or CuSO₄ with a reducing agent like sodium ascorbate. This often allows the reaction to proceed smoothly at room temperature with high regioselectivity.[8][9]
Q5: My nitrile oxide precursor is a hydroximoyl chloride. Do the same principles apply?

A: Yes, absolutely. The dehydrohalogenation of hydroximoyl chlorides with a base (e.g., triethylamine) generates the same nitrile oxide intermediate.[6][10] The key to success is the slow addition of the base to a solution of the hydroximoyl chloride and the alkyne. This again ensures a low steady-state concentration of the nitrile oxide, preventing it from dimerizing to the furoxan.

Troubleshooting Guide: Purification Strategies
Q6: I have a crude mixture containing my isoxazole and the furoxan byproduct. What is the most reliable purification method?

A: For most research and development scales, silica gel column chromatography is the most robust and widely used method for separating isoxazoles from furoxan byproducts.[1][3][11] The two classes of compounds typically have a sufficient polarity difference for effective separation.

Workflow: Developing a Column Chromatography Method

G start Start: Crude Reaction Mixture tlc tlc start->tlc solvent_choice solvent_choice tlc->solvent_choice column_prep column_prep solvent_choice->column_prep elution elution column_prep->elution analysis analysis elution->analysis end Finish: Pure Isoxazole analysis->end

Caption: A systematic workflow for purifying isoxazoles via column chromatography.

Starting Solvent Systems for Silica Gel Chromatography
For non-polar isoxazoles: Start with 5-10% Ethyl Acetate in Hexanes.
For moderately polar isoxazoles: Start with 20-40% Ethyl Acetate in Hexanes.
For polar isoxazoles: Start with 50-100% Ethyl Acetate in Hexanes, or consider 1-5% Methanol in Dichloromethane.
Q7: My product is a solid. Can I use recrystallization to remove the furoxan?

A: Yes, recrystallization can be a very effective and scalable method for purification if your desired isoxazole is a crystalline solid.[1] The success of this technique relies on the difference in solubility between your product and the furoxan impurity in a given solvent system.

Protocol: General Recrystallization Procedure

  • Solvent Screening: In small test tubes, test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) both at room temperature and at boiling. The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot. A common and effective system for many isoxazoles is an ethanol/water mixture.[1]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a quick gravity filtration of the hot solution.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. You can then place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Analysis: Check the purity of the crystals by TLC, HPLC, or NMR to ensure the furoxan has been removed.

References
  • Zhou, X., et al. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 18, 446–458. [Link]

  • Tavares, L. C., & da Silva, A. D. (2024). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molbank, 2024(1), M1833. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoxazoles. Retrieved from [Link]

  • Sciforum. (2017). Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). ECSOC-21. [Link]

  • Kadam, K. S., et al. (2016). Alkyl Nitrites: Novel Reagents for One-Pot Synthesis of 3,5-Disubstituted Isoxazoles from Aldoximes and Alkynes. Synthesis, 48(22), 3996-4008. [Link]

  • Reddy, C. R., et al. (2013). Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition. Molecules, 18(9), 10580-10594. [Link]

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Past and Future. Angewandte Chemie International Edition in English, 2(10), 565-598. [Link]

  • Poulain, S., et al. (2001). Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. Chemical Communications, (23), 2474-2475. [Link]

  • Tron, G. C., et al. (2005). Pharmacological properties of furoxans and benzofuroxans: recent developments. Medicinal Research Reviews, 25(1), 1-26. [Link]

  • Beilstein Journal of Organic Chemistry. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxide. Beilstein Journal of Organic Chemistry. [Link]

  • Wang, H., et al. (2012). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. International Journal of Molecular Sciences, 13(3), 3530-3537. [Link]

  • Recent Trends in Analytical Techniques for Impurity Profiling. (2022). Journal of Pharmaceutical Research International. [Link]

  • Review on the modern analytical advancements in impurities testing. (2025). Advances in Analytic Science. [Link]

Sources

Optimization

Technical Support Center: Solvent Effects on Nitrile Oxide Cycloaddition Rates

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into the critical role solvents play in nitrile o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into the critical role solvents play in nitrile oxide cycloaddition reactions. We will move beyond simple protocols to explore the underlying principles that govern reaction kinetics and selectivity, empowering you to troubleshoot experiments and optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the influence of solvents on the rates and outcomes of nitrile oxide cycloadditions.

Q1: How does solvent polarity generally affect the rate of a 1,3-dipolar cycloaddition involving a nitrile oxide?

A1: The effect of solvent polarity on nitrile oxide cycloadditions is often modest and not always straightforward.[1] Unlike reactions that proceed through highly charged intermediates, the concerted [3+2] cycloaddition typically involves a transition state that is only slightly more or, in many cases, less polar than the reactants.[2] Theoretical studies, using models like the Polarizable Continuum Model (PCM), have shown that for many nitrile oxide cycloadditions, the transition state has a low polar character.[3][4][5] Consequently, an increase in solvent polarity may not significantly accelerate the reaction and can even lead to a slight decrease in the reaction rate.[2][5] This is because polar solvents can stabilize the polar ground state of the reactants more effectively than the less polar transition state, thereby increasing the overall activation energy.

Q2: What is the difference between using a protic solvent (like ethanol) versus a polar aprotic solvent (like acetonitrile)?

A2: The key difference lies in the ability of protic solvents to act as hydrogen-bond donors.

  • Protic Solvents: These solvents can engage in hydrogen bonding. For instance, a protic solvent can form a hydrogen bond with the oxygen atom of the nitrile oxide. This interaction can retard the reaction by stabilizing the 1,3-dipole.[6] However, if the dipolarophile contains a hydrogen-bond acceptor (like a carbonyl group), the solvent can activate the dipolarophile, polarizing the double bond and accelerating the reaction.[6] The net effect depends on which of these opposing interactions dominates. In some cases, particularly with electron-rich dipolarophiles, protic solvents like water or trifluoroethanol have been shown to accelerate the reaction.[7][8]

  • Polar Aprotic Solvents: Solvents like acetonitrile (ACN), dichloromethane (DCM), or tetrahydrofuran (THF) influence the reaction primarily through their dielectric constant and dipole moment.[2][9] They solvate the reactants and transition state based on polarity but do not engage in specific hydrogen-bonding interactions in the same way protic solvents do. The effects are generally weaker compared to the specific interactions seen with protic solvents.

Q3: Can hydrogen bonding be used to control the selectivity of the reaction?

A3: Absolutely. This is a powerful strategy in substrate-directed synthesis. If a reactant contains a functional group capable of hydrogen bonding (e.g., a secondary amide), this group can pre-organize the nitrile oxide in the transition state. This interaction directs the cycloaddition to a specific face of the dipolarophile, controlling both regiochemistry and stereochemistry.[3][9][10] Computational studies have confirmed that the presence of a hydrogen bond in the favored transition state is responsible for the experimentally observed selectivities.[3][4]

Q4: Why is my nitrile oxide dimerizing to a furoxan, and how can solvent choice help?

A4: Nitrile oxide dimerization is a common side reaction that competes with the desired cycloaddition. This process also has its own activation energy and is influenced by the solvent.[11] If the cycloaddition with your chosen dipolarophile is slow, the nitrile oxide has more opportunity to react with itself. Changing the solvent can alter the relative rates of these two competing pathways. While solvent effects on dimerization are complex, moving to a solvent that accelerates the primary cycloaddition reaction is the most effective strategy. In some cases, less polar solvents may be beneficial.[9] The key is to find conditions that favor the intermolecular reaction with the dipolarophile over the dimerization pathway.

Troubleshooting Guide

This guide provides a structured approach to diagnosing and solving common experimental issues.

Issue 1: Slow or Incomplete Reaction

Your nitrile oxide cycloaddition is proceeding much slower than expected, or the conversion has stalled.

Diagnostic Workflow

Start Problem: Slow Reaction Rate Check_Polarity Is the solvent appropriate for the reaction's polarity? Start->Check_Polarity Check_HBD Can hydrogen bonding be leveraged? Check_Polarity->Check_HBD If polarity change is ineffective Solvent_Screen Perform a solvent screen. Check_Polarity->Solvent_Screen Try less polar solvent (e.g., Benzene) or more polar (e.g., ACN) Consider_Hydrophobic Is an aqueous medium an option? Check_HBD->Consider_Hydrophobic If H-bonding is not applicable or ineffective Check_HBD->Solvent_Screen Try protic solvent (e.g., TFE, EtOH) if dipolarophile has HBA group Consider_Hydrophobic->Solvent_Screen If aqueous conditions are not suitable Consider_Hydrophobic->Solvent_Screen Try H2O or H2O/co-solvent mixture Result Optimized Rate Achieved Solvent_Screen->Result

Caption: Troubleshooting workflow for slow reaction rates.

Step-by-Step Solutions
  • Re-evaluate Solvent Polarity: Contrary to intuition, increasing solvent polarity may not help. The transition state for many nitrile oxide cycloadditions is nonpolar.[3][4]

    • Action: If you are using a highly polar solvent like acetonitrile, try a less polar one like dichloromethane or even benzene. Theoretical studies have shown that reactions can be slightly faster in benzene compared to DCM.[3][9]

    • Causality: A less polar solvent may destabilize the polar reactants more than the nonpolar transition state, lowering the activation barrier.

  • Exploit Hydrogen Bonding: If your dipolarophile possesses a hydrogen-bond acceptor (e.g., ester, ketone), a hydrogen-bond donating (HBD) solvent can act as a Lewis acid catalyst.

    • Action: Switch to a protic solvent. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) are excellent HBDs and can significantly accelerate reactions.[8] Even standard alcohols like ethanol can be effective.[7]

    • Causality: The HBD solvent activates the dipolarophile towards cycloaddition by lowering the energy of its LUMO (Lowest Unoccupied Molecular Orbital).

  • Consider "On-Water" Conditions: Reactions involving nonpolar reactants can sometimes be dramatically accelerated in water or aqueous mixtures.[7][12]

    • Action: Attempt the reaction in a water/organic co-solvent mixture or even as a suspension in pure water.

    • Causality: This acceleration is often attributed to "enforced hydrophobic interactions," where the nonpolar reactants are forced together to minimize their contact with the highly polar water molecules, effectively increasing their concentration and promoting the reaction.[7]

Issue 2: Poor Regio- or Stereoselectivity

The reaction yields a mixture of isomers, complicating purification and reducing the yield of the desired product.

Diagnostic Workflow

Start Problem: Poor Selectivity Check_HBD_Substrate Does the substrate have a directing group (e.g., -NHCOR)? Start->Check_HBD_Substrate Check_HBD_Solvent Can a hydrogen-bonding solvent influence the transition state? Check_HBD_Substrate->Check_HBD_Solvent No Change_Polarity Vary solvent polarity. Check_HBD_Substrate->Change_Polarity Yes, but selectivity is still low Check_HBD_Solvent->Change_Polarity Result Improved Selectivity Achieved Change_Polarity->Result

Caption: Troubleshooting workflow for poor selectivity.

Step-by-Step Solutions
  • Amplify Directing Effects: If your substrate has a potential hydrogen-bonding directing group (like an amide), its effectiveness can be solvent-dependent.

    • Action: Switch to a non-coordinating, non-polar solvent like benzene or toluene.

    • Causality: Polar or coordinating solvents can compete for the hydrogen-bonding site on your substrate, disrupting the intramolecular interaction that directs the cycloaddition. A non-polar solvent ensures this internal directing effect is maximized.[3][9][10]

  • Alter Transition State Solvation: Different regioisomeric transition states can have different polarities. Therefore, changing the solvent can selectively stabilize one over the other.[2]

    • Action: Screen a range of solvents with varying dielectric constants (e.g., Toluene -> THF -> DCM -> Acetonitrile).

    • Causality: If one transition state is significantly more polar than the other, moving to a more polar solvent will accelerate its formation relative to the less polar pathway, thereby enhancing regioselectivity.[2]

Quantitative Data Summary

The following table summarizes findings from computational studies on the effect of solvent on the activation Gibbs free energies (ΔG‡), a key indicator of reaction rate (lower ΔG‡ means a faster reaction).

Reaction SystemSolvent 1ΔG‡ (kcal/mol) in Solvent 1Solvent 2ΔG‡ (kcal/mol) in Solvent 2ObservationReference
2,2-dimethylpropanenitrile oxide + N-(cyclopent-2-en-1-yl)benzamideDichloromethane34.4Benzene33.7The reaction is slightly faster in the less polar solvent, benzene.[3][9]
Benzonitrile oxide + Vinylacetic acidGas Phase~32-35 (B3LYP)THF/ACNIncreased by ~2.0Inclusion of polar solvents increases the activation barrier, slowing the reaction.[2]
Intramolecular ene reaction of a nitrile oxideGas Phase23.1Dichloromethane~20.6The polar solvent stabilizes the transition state, reducing the activation barrier and accelerating the reaction.[11]

Note: Absolute ΔG‡ values can vary significantly with the level of theory used in calculations. The key takeaway is the relative difference between solvents.

Experimental Protocol: Kinetic Analysis of Solvent Effects

This protocol provides a general framework for quantifying the effect of different solvents on the rate of a nitrile oxide cycloaddition using UV-Vis spectrophotometry.

Workflow Overview

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep_Reactants Prepare Stock Solutions (Nitrile Oxide Precursor, Dipolarophile) Initiate Initiate Reaction in Cuvette (In situ generation of Nitrile Oxide) Prep_Reactants->Initiate Prep_Solvents Select & Prepare Solvents Prep_Solvents->Initiate Monitor Monitor Absorbance Change over Time Initiate->Monitor Plot Plot ln(Abs) vs. Time (Pseudo-first-order conditions) Monitor->Plot Calculate Calculate k_obs from Slope Plot->Calculate Compare Compare k_obs across Solvents Calculate->Compare

Sources

Troubleshooting

optimizing temperature for propargyl alcohol cycloaddition

Welcome to the Technical Support Center for Cycloaddition Methodologies. This guide is engineered for researchers and drug development professionals seeking to optimize temperature parameters for propargyl alcohol cycloa...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Cycloaddition Methodologies. This guide is engineered for researchers and drug development professionals seeking to optimize temperature parameters for propargyl alcohol cycloadditions, with a primary focus on Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and cascade reactions.

Below, you will find a mechanistic breakdown of temperature effects, a diagnostic troubleshooting guide, quantitative kinetic data, and a self-validating experimental protocol.

Temperature Optimization Decision Matrix

The following logical workflow illustrates the decision-making process for adjusting temperature during propargyl alcohol cycloadditions to balance kinetic acceleration with the suppression of thermal degradation.

G Start Initiate Cycloaddition (Propargyl Alcohol + Azide) TempRT Standard Protocol: Room Temp (20-25°C) Start->TempRT Check1 Monitor Conversion (LC-MS / NMR) TempRT->Check1 LowConv Low Conversion (<50%) Check1->LowConv sluggish kinetics HighConv High Conversion (>95%) Check1->HighConv fast kinetics TempElev Elevate Temp (40-60°C) & Check Ligand LowConv->TempElev Opt2 Optimal Conditions Established HighConv->Opt2 Check2 Check for Byproducts (e.g., Glaser Coupling) TempElev->Check2 ByprodYes Byproducts Detected Check2->ByprodYes ByprodNo Clean Profile Check2->ByprodNo Opt1 Optimize Catalyst/Ligand Maintain RT ByprodYes->Opt1 ByprodNo->Opt2

Decision tree for optimizing temperature in propargyl alcohol cycloadditions.

Frequently Asked Questions (Mechanistic Causality)

Q1: Why does my CuAAC reaction with propargyl alcohol stall at room temperature? A1: While propargyl alcohol is an excellent, unhindered terminal alkyne for CuAAC, steric bulk from the azide partner (e.g., functionalized polyacrylates or large biomolecules) can significantly increase the activation energy barrier. Furthermore, at room temperature (20–25 °C), reactions in static systems (like batch flasks or NMR tubes) frequently become diffusion-controlled rather than kinetically controlled[1]. Elevating the temperature to 40–50 °C provides the necessary thermal energy to overcome this barrier and improves molecular collision rates, especially in viscous solvents like DMSO[1].

Q2: What are the risks of increasing the temperature above 50 °C in CuAAC? A2: Propargyl alcohol contains a highly reactive hydroxyl group adjacent to the alkyne. At elevated temperatures (>50 °C), especially in the presence of copper catalysts and ambient oxygen, the alkyne is highly susceptible to oxidative homocoupling (Glaser coupling), forming diyne byproducts. Additionally, if the cycloaddition involves biomolecules, temperatures above 37 °C can induce thermal denaturation or accelerate the copper-mediated oxidation of amino acid residues (e.g., histidine, cysteine, and methionine)[2].

Q3: Can temperature dictate the regioselectivity or reaction pathway in non-CuAAC propargyl alcohol cycloadditions? A3: Absolutely. In cascade reactions, temperature acts as a thermodynamic switch. For example, in the Ca(II)-catalyzed reaction of tryptamines with propargyl alcohol, no reaction occurs at room temperature. Heating to 60 °C triggers an intramolecular cyclization that yields pyrroloindolines. However, pushing the temperature to reflux overcomes a secondary activation barrier, triggering a 1,2-allene migration and ring-opening/closing cascade that selectively yields pyrrolo[1,2-a]indole scaffolds[3].

Diagnostic Troubleshooting Guide

Issue 1: Incomplete conversion or sluggish kinetics at ambient temperature.

  • Root Cause: High viscosity and diffusion limits at ambient temperature, or the use of a slow-reacting ligand (e.g., 2,2′-bipyridine)[1].

  • Solution: Transition to a more active aliphatic ligand like BPhen or THPTA. If using viscous solvents like DMSO, elevate the temperature to 50 °C. For highly challenging substrates, transitioning from batch to continuous flow chemistry enhances heat and mass transfer, allowing the safe use of elevated temperatures without the localized hot spots that cause propargyl alcohol degradation[1].

Issue 2: Reaction mixture turns dark green/brown and conversion halts.

  • Root Cause: Catalyst degradation or oxidation of the active Cu(I) species to inactive Cu(II). This is heavily exacerbated by high temperatures and oxygen ingress[2].

  • Solution: Lower the temperature back to 20–25 °C. Ensure rigorous degassing of all solvents (e.g., via freeze-pump-thaw). Increase the concentration of the reducing agent (e.g., sodium ascorbate) to 5–10 mol% to continuously regenerate the active Cu(I) species[4],[2].

Quantitative Kinetic Data

The table below summarizes the causality between temperature, ligand choice, and reactor type on the kinetics of propargyl alcohol cycloadditions.

SolventLigandTemp (°C)Reactor TypeTimeConversion (%)Mechanistic Observation
DMSObpy20Batch (Static)60 min19%Diffusion-limited; sluggish kinetics[1].
DMSObpy50Batch (Static)50 min22%Marginal improvement; ligand limits rate[1].
DMSOBPhen50Continuous Flow17 min>99%Optimal heat/mass transfer overcomes barrier[1].
H₂O/BufferTHPTA25Batch (Agitated)120 min>95%Standard bioconjugation; preserves biomolecules[4].

Self-Validating Experimental Protocol

Title: Temperature-Optimized Continuous Flow CuAAC of Propargyl Alcohol

This protocol utilizes continuous flow chemistry to safely apply elevated temperatures (50 °C) to propargyl alcohol cycloadditions, overcoming diffusion limits while preventing thermal degradation.

Step 1: Reagent Preparation Prepare a 0.1 M solution of propargyl alcohol and the azide-functionalized substrate (1.2 equivalents) in anhydrous, degassed DMSO. In a separate vial, prepare the catalyst premix by combining CuSO₄ and BPhen (or THPTA) ligand in a 1:2 molar ratio, alongside 5 mol% sodium ascorbate to generate the active Cu(I) complex[4],[1].

Step 2: System Priming Flush the continuous flow reactor (equipped with PTFE tubing) with anhydrous DMSO at 0.5 mL/min to establish a stable baseline pressure and purge ambient oxygen.

Step 3: Temperature Equilibration Set the reactor's heating module to 50 °C. Allow 15 minutes for the system to reach thermal equilibrium. Causality: Pre-heating prevents temperature gradients that cause inconsistent kinetic profiles[1].

Step 4: Reaction Execution Pump the reagent stream and the catalyst stream into a T-mixer. Adjust the flow rate to achieve a precise residence time of 15–30 minutes inside the heated reactor coil[1].

Step 5: In-Line Validation (Self-Validation Step) Before bulk quenching, divert a 10 µL aliquot of the reactor effluent. Analyze immediately via LC-MS or TLC (eluent: ethyl acetate/hexane).

  • Validation Check: If the azide starting material is still visible (>5% remaining), decrease the flow rate to increase residence time. Do not increase the temperature beyond 50 °C to avoid Glaser coupling.

Step 6: Quenching and Purification Collect the validated reactor effluent directly into a quenching bath containing an aqueous solution of EDTA (to chelate residual copper and halt the reaction)[4]. Extract the organic layer with ethyl acetate, wash extensively with brine to remove DMSO, and dry over anhydrous Na₂SO₄.

References

  • Benchchem: Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Propargyl-PEG7-alcohol.
  • NIH: Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation.
  • RSC Publishing: Optimisation of azide–alkyne click reactions of polyacrylates using online monitoring and flow chemistry.
  • ACS Publications: Ca(II)-Catalyzed Cascade Reaction of Tryptamines with Propargylic Alcohols: Temperature-Driven Ring Opening and Closing via the Allene Migration Pathway for the Synthesis of Pyrrolo[1,2-a]indoles.

Sources

Optimization

Technical Support Center: Crystallization of (3-Butyl-1,2-oxazol-5-yl)methanol

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the crystallization of (3-Butyl-1,2-oxazol-5-yl)methanol. The content is structu...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the crystallization of (3-Butyl-1,2-oxazol-5-yl)methanol. The content is structured in a question-and-answer format to directly address specific experimental issues.

Section 1: Frequently Asked Questions (FAQs) & Pre-Crystallization Strategy

This section addresses foundational questions and strategic considerations that should be reviewed before initiating crystallization experiments. A well-planned approach is the most critical factor for success.

Q1: What is the first and most critical step before attempting to crystallize (3-Butyl-1,2-oxazol-5-yl)methanol?

A1: The absolute prerequisite for successful crystallization is ensuring the purity of your starting material. Crystallization is a purification technique, but it is most effective when the target compound constitutes the vast majority of the material. A minimum purity of 90% is strongly recommended before attempting to grow single crystals for analysis like SCXRD (Single Crystal X-ray Diffraction).[1]

  • Causality: Impurities can act as "kinks" or disrupt the ordered lattice formation required for a crystal. They can inhibit nucleation, accelerate the formation of amorphous solids, or become incorporated into the crystal lattice, leading to defects and poor diffraction quality.

  • Actionable Advice: Before proceeding, confirm the purity of your (3-Butyl-1,2-oxazol-5-yl)methanol sample via methods like ¹H NMR, LC-MS, or HPLC. If significant impurities are present, consider a bulk purification step like column chromatography first.

Q2: How do I begin selecting a suitable solvent for crystallization? The butyl group makes it feel "oily," but the methanol group can hydrogen bond.

A2: You have correctly identified the key structural features influencing solubility. The lipophilic n-butyl chain and the polar hydroxyl (-OH) and oxazole groups create a molecule with intermediate polarity. This duality is key to your solvent strategy. The ideal solvent is one in which the compound is moderately soluble at room temperature but highly soluble when heated.[2]

The solvent selection process is empirical. Start by testing the solubility of a few milligrams of your compound in ~0.5 mL of a range of solvents at room temperature and then with gentle heating.

Solvent Selection Guide for (3-Butyl-1,2-oxazol-5-yl)methanol
SolventBoiling Point (°C)Polarity (Dielectric Constant)Rationale & Expected Behavior
Hexane 691.9Poor Solvent/Anti-solvent. Likely to be poorly soluble due to the polar oxazole and hydroxyl groups. Excellent candidate for use as an anti-solvent in vapor diffusion or solvent layering techniques.
Toluene 1112.4Moderate to Good Solvent. The aromatic character can interact with the oxazole ring. May show good solubility, potentially requiring cooling to induce crystallization.
Ethyl Acetate 776.0Good Starting Point. Often a versatile solvent for compounds of intermediate polarity. May show the desired "soluble hot, less soluble cold" behavior.
Acetone 5621Good Solvent. Likely to be a very good solvent, perhaps too good. May require an anti-solvent or very slow evaporation to yield crystals.
Acetonitrile 8238Good Solvent. Known to be effective for crystallizing moderately "greasy" compounds.[3] A good candidate for slow cooling experiments.
Ethanol/Methanol 78 / 6524 / 33Very Good Solvents. The hydroxyl group will strongly interact with the -OH of your molecule. Likely too soluble for single-solvent methods but excellent as the "good solvent" in a binary system with an anti-solvent like water or hexane.
Water 10080Poor Solvent/Anti-solvent. The long butyl chain will likely make it insoluble in water. Can be used as an anti-solvent with a water-miscible solvent like ethanol or acetone.
  • Self-Validation: Your goal is to find a solvent that dissolves your compound completely upon heating but shows signs of precipitation (cloudiness, crystal formation) upon slow cooling. This observation validates the solvent choice for a slow-cooling crystallization.

Q3: Should I filter my solution before setting up the crystallization?

A3: Absolutely. Always filter your prepared solution while it is hot (if using a heated dissolution method) through a pre-warmed funnel with a small plug of cotton or glass wool, or through filter paper into a clean, dust-free vessel.[2][4]

  • Causality: Microscopic dust particles, fibers, or other insoluble impurities can act as uncontrolled nucleation sites. This often leads to the rapid formation of many small, poorly-formed crystals ("crashing out") instead of the slow growth of a few large, high-quality single crystals. Filtering removes these extraneous nucleation centers, allowing for controlled supersaturation and crystal growth.[2]

Section 2: Troubleshooting Guide

This section addresses common problems encountered during crystallization experiments in a direct question-and-answer format.

Q4: I've cooled my solution, but no crystals have formed. What should I do?

A4: This is a very common issue, indicating that your solution has not yet reached the necessary level of supersaturation for nucleation to occur. Here is a hierarchical approach to induce crystallization:

  • Introduce a Nucleation Site (Scratching): Use a clean glass rod to gently scratch the inside surface of the vial below the level of the solution.[5] The microscopic scratches create a high-energy surface that can template crystal formation.

  • Create a Seed Crystal: If you have any solid crude material, add a tiny speck to the solution. A "seed crystal" provides a perfect template for other molecules to deposit onto in an ordered fashion.[6]

  • Increase Concentration: Your solution may be too dilute. Gently warm the solution and allow some of the solvent to evaporate (e.g., by blowing a gentle stream of nitrogen over the surface). Then, allow it to cool again.[5]

  • Cool to a Lower Temperature: If the solution has been cooling at room temperature, place it in a refrigerator (4 °C) or freezer (-20 °C), ensuring the cooling is slow (e.g., by placing the vial in an insulated container like a beaker packed with cotton).[1][7]

  • Re-evaluate Your Solvent: The solvent may simply be too good. If all else fails, evaporate the solvent completely and try again with a solvent in which your compound is less soluble.[1][5]

Diagram: Troubleshooting Crystallization Failures

A decision tree to diagnose and solve common crystallization problems.

G start Crystallization Attempt no_xtals No Crystals Formed start->no_xtals oil_out Oiling Out Occurred start->oil_out poor_quality Poor Crystal Quality (small, needles, powder) start->poor_quality scratch 1. Scratch inner surface of the vial no_xtals->scratch Is solution clear? add_solvent 1. Re-heat and add more 'good' solvent oil_out->add_solvent Is it an oil/liquid? too_fast Crystallization is too fast. 1. Re-heat and add more solvent poor_quality->too_fast Did crystals form rapidly? seed 2. Add a seed crystal scratch->seed Still no crystals? concentrate 3. Reduce solvent volume (slow evaporation) seed->concentrate Still no crystals? cool_further 4. Cool to lower temp (e.g., 4°C or -20°C) concentrate->cool_further Still no crystals? change_solvent 5. Re-evaluate solvent choice cool_further->change_solvent Still no crystals? slow_cooling 2. Cool much more slowly (use insulated container) add_solvent->slow_cooling Then... change_solvent2 3. Change solvent system (e.g., try a less-polar solvent) slow_cooling->change_solvent2 Still oils out? slow_cooling2 2. Slow down the cooling rate too_fast->slow_cooling2 Then... try_vapor 3. Try a gentler method like Vapor Diffusion slow_cooling2->try_vapor Still poor quality?

Caption: A troubleshooting workflow for common crystallization outcomes.

Q5: My compound has separated as a liquid or "oiled out" instead of forming solid crystals. Why is this happening and how can I fix it?

A5: "Oiling out" occurs when the solute separates from the solution as a liquid phase instead of a solid crystalline phase.[6] This typically happens under conditions of high supersaturation or when the crystallization temperature is above the melting point of the solute-solvent eutectic. Given the flexible butyl chain on your molecule, it is prone to this behavior.

  • Primary Cause: The solution is becoming supersaturated too quickly, not giving the molecules enough time to orient themselves into an ordered crystal lattice.

  • Solutions:

    • Slow Down Cooling: This is the most effective remedy. After dissolving your compound in hot solvent, allow it to cool to room temperature very slowly. You can achieve this by placing the flask inside a larger beaker (creating an insulating air jacket) or in a Dewar flask and letting it cool over several hours.[1][2]

    • Use More Solvent: The solution might be too concentrated. Re-heat the mixture until the oil redissolves, add a small amount (10-20% more) of the solvent, and then attempt the slow cooling process again.[8]

    • Change the Solvent System: Try a solvent in which the compound is less soluble at higher temperatures. This lowers the supersaturation level at any given temperature. Alternatively, move to a binary solvent system where you can more finely control the solubility.[6]

Section 3: Detailed Crystallization Protocols

The following are step-by-step protocols for robust crystallization methods suitable for (3-Butyl-1,2-oxazol-5-yl)methanol.

Protocol 1: Slow Evaporation

This is the simplest method and often works well when you have a solvent that dissolves the compound well but is also volatile.[2][9]

  • Preparation: Dissolve 10-20 mg of (3-Butyl-1,2-oxazol-5-yl)methanol in a suitable solvent (e.g., Ethyl Acetate or Acetone) in a small, clean vial (e.g., a 4 mL vial). Do not create a saturated solution; the compound should dissolve easily at room temperature.[9]

  • Filtration: Filter the solution through a pipette with a small cotton plug into a new, clean vial to remove any dust.

  • Evaporation: Cover the vial with a cap, but do not tighten it completely. Alternatively, pierce the cap with a needle. This allows the solvent to evaporate slowly over the course of several days to weeks.[9][10]

  • Incubation: Place the vial in a quiet, vibration-free location.

  • Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the remaining solvent.

Protocol 2: Vapor Diffusion (Anti-solvent Method)

This is a very gentle and highly effective method for producing high-quality crystals. It works by slowly decreasing the solubility of the compound in the solution by introducing an "anti-solvent" in the vapor phase.[10][11]

  • Setup:

    • Inner Vial: Dissolve ~5 mg of your compound in a minimal amount of a "good" solvent (one that dissolves it well, e.g., Acetone or Methanol). Use a small, open container like a 1-dram vial.

    • Outer Jar: Place the inner vial inside a larger, sealable jar (e.g., a 20 mL scintillation vial or a small beaker). Add 2-3 mL of a volatile "anti-solvent" (one in which your compound is insoluble, e.g., Hexane or Diethyl Ether) to the bottom of the outer jar. Ensure the anti-solvent level is below the top of the inner vial.[11][12]

  • Equilibration: Seal the outer jar tightly.

  • Mechanism: The volatile anti-solvent will slowly evaporate and its vapor will diffuse into the solution in the inner vial. This gradually lowers the solubility of your compound, promoting slow and controlled crystal growth.[10][11]

  • Incubation: Place the sealed system in a quiet, vibration-free location and monitor for crystal growth over several days.

Diagram: Vapor Diffusion Setup

A schematic of the vapor diffusion crystallization method.

G cluster_0 Sealed Outer Jar cluster_1 Inner Vial solution Solution: Compound in 'Good' Solvent (e.g., Acetone) anti_solvent Anti-solvent Pool (e.g., Hexane) vapor Anti-solvent Vapor vapor->solution diffuses into caption Vapor Diffusion Setup

Sources

Troubleshooting

Technical Support Center: Preventing Dimerization of Nitrile Oxide Intermediates

Welcome to the technical support center for researchers, scientists, and drug development professionals working with nitrile oxide intermediates. This guide is designed to provide in-depth, practical solutions to a commo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with nitrile oxide intermediates. This guide is designed to provide in-depth, practical solutions to a common and often frustrating challenge in 1,3-dipolar cycloaddition reactions: the dimerization of nitrile oxides. As highly reactive species, nitrile oxides have a strong propensity to self-condense, primarily forming furoxans (1,2,5-oxadiazole-2-oxides), which significantly reduces the yield of the desired cycloadduct.[1][2][3] This guide offers a combination of theoretical understanding and field-proven troubleshooting strategies to help you minimize this unwanted side reaction and maximize the success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are nitrile oxides and why are they so prone to dimerization?

Nitrile oxides (R-C≡N⁺-O⁻) are highly valuable 1,3-dipoles in organic synthesis, primarily used for constructing five-membered heterocyclic rings like isoxazoles and isoxazolines through [3+2] cycloaddition reactions.[4][5][6] Their high reactivity, however, is a double-edged sword. Most nitrile oxides are unstable and readily dimerize, especially in the absence of a reactive dipolarophile.[3][7]

The dimerization process is a multi-step reaction that typically leads to the formation of furoxans.[8] Theoretical studies suggest this proceeds through a dinitrosoalkene-like intermediate with diradical character.[8][9][10] The rate-determining step is often the initial C-C bond formation between two nitrile oxide molecules.[8][9][10]

Q2: What is a furoxan and how can I identify it in my reaction mixture?

A furoxan, or 1,2,5-oxadiazole 2-oxide, is the primary product of nitrile oxide dimerization.[1] Furoxans are generally stable and can often be isolated and characterized. Their formation represents a significant loss of the nitrile oxide intermediate, leading to lower yields of the desired cycloaddition product.

Identification:

  • NMR Spectroscopy: Furoxans have distinct signals in both ¹H and ¹³C NMR spectra. The chemical shifts will be significantly different from your starting materials and the desired isoxazole/isoxazoline product.

  • Mass Spectrometry: The molecular weight of the furoxan dimer will be exactly twice that of your starting nitrile oxide. This can be easily confirmed by techniques like GC-MS or LC-MS.

  • X-ray Crystallography: If the furoxan crystallizes, single-crystal X-ray diffraction can provide unambiguous structural confirmation.

Q3: Are there any "stable" nitrile oxides that don't dimerize?

Yes, but they are the exception rather than the rule. Steric hindrance around the nitrile oxide functionality can significantly slow down the rate of dimerization.[7][11] Aromatic nitrile oxides with bulky ortho substituents, such as 2,4,6-trimethylbenzonitrile oxide (mesitonitrile oxide), are known to be stable, crystalline solids that can be isolated and stored.[7] This stability is attributed to the steric shielding of the reactive CNO group by the flanking methyl groups, which raises the kinetic barrier for dimerization.[11]

Troubleshooting Guides: Minimizing Furoxan Formation

This section provides practical, step-by-step guidance to address specific issues related to nitrile oxide dimerization during your experiments.

Issue 1: Low to No Yield of Desired Cycloadduct, with Furoxan as the Major Byproduct.

This is the most common problem encountered. It indicates that the rate of dimerization is significantly faster than the rate of your desired [3+2] cycloaddition.

Causality Analysis:

The relative rates of dimerization versus cycloaddition are dependent on several factors, including the concentration of the nitrile oxide, the reactivity of the dipolarophile, temperature, and solvent. A high concentration of the nitrile oxide will favor the bimolecular dimerization reaction.[12]

Troubleshooting Protocol:

Strategy 1: In Situ Generation and Slow Addition

The most effective strategy to combat dimerization is to keep the instantaneous concentration of the nitrile oxide as low as possible. This is achieved by generating it in situ in the presence of the dipolarophile.[2][3][13][14]

Step-by-Step Methodology:

  • Setup: In your reaction flask, dissolve your dipolarophile (alkene or alkyne) in an appropriate solvent.

  • Precursor Addition: Prepare a solution of the nitrile oxide precursor (e.g., the corresponding hydroximoyl chloride or aldoxime).

  • Slow Addition: Using a syringe pump, add the precursor solution dropwise to the reaction mixture containing the dipolarophile and a base (if required for generation) over an extended period (e.g., 1-4 hours).[3][15][16] This ensures that the nitrile oxide is generated slowly and can be trapped by the dipolarophile before it has a chance to encounter another nitrile oxide molecule and dimerize.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to determine the optimal addition rate and reaction time.

Diagram of the Experimental Workflow:

G cluster_0 Reaction Flask cluster_1 Syringe Pump cluster_2 Competing Side Reaction Dipolarophile Dipolarophile + Solvent Reaction [3+2] Cycloaddition Dipolarophile->Reaction Base Base (e.g., Et3N) Base->Reaction Product Desired Isoxazoline/ Isoxazole Product Reaction->Product Dimerization Dimerization Reaction->Dimerization Minimized by slow addition Precursor Nitrile Oxide Precursor (e.g., Hydroximoyl Chloride) Precursor->Reaction Slow Addition Furoxan Furoxan Byproduct Dimerization->Furoxan G Start High Furoxan Formation Slow_Addition Implement Slow Addition of Precursor Start->Slow_Addition Check_Yield Is Furoxan Still a Major Byproduct? Slow_Addition->Check_Yield Optimize_Generation Optimize Generation Method (e.g., Oxone, t-BuOI) Check_Yield->Optimize_Generation Yes Success Successful Cycloaddition Check_Yield->Success No Screen_Conditions Screen Temperature and Solvent Optimize_Generation->Screen_Conditions Explore_Catalysis Explore Catalysis (e.g., Lewis Acid, Cu(II)) Screen_Conditions->Explore_Catalysis Explore_Catalysis->Success No No Yes Yes

Caption: Troubleshooting flowchart for furoxan formation.

References

  • Dimerizations of nitrile oxides to furoxans are stepwise via dinitrosoalkene diradicals: a density functional theory study. Journal of the American Chemical Society.
  • In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. Organic Letters.
  • In situ generation of nitrile oxides from copper carbene and tert-butyl nitrite: synthesis of fully substituted isoxazoles. Organic & Biomolecular Chemistry.
  • Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. Organic Letters.
  • Furoxan. Wikipedia.
  • Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. MDPI.
  • A Novel, General Method for the Synthesis of Nitrile Oxides: Dehydration of O-Silyl
  • Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals: A Density Functional Theory Study.
  • Nitrile Oxides, Nitrones, and Nitronates in Organic Synthesis. Wiley Online Library.
  • Dimerisation of nitrile oxides: a quantum-chemical study. RSC Publishing.
  • In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. Organic Letters.
  • Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. Organic Letters.
  • Behaviour of nitrile oxides towards nucleophiles. Part III. Dimerisation of aromatic nitrile oxides catalysed by trimethylamine. Journal of the Chemical Society, Perkin Transactions 1.
  • Proposed mechanism for the dimerization of nitrile oxides to furoxans.
  • Intramolecular 1,3-Dipolar Ene Reactions of Nitrile Oxides Occur by Stepwise 1,1-Cycloaddition/Retro-Ene Mechanisms. Journal of the American Chemical Society.
  • Catalyst-Free Formation of Nitrile Oxides and Their Further Transformations to Diverse Heterocycles.
  • 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing.
  • Unveiling Hydrogen Bonding and Solvent Effects on Directed Nitrile Oxide [3 + 2] Cycloaddition Reactions.
  • Catalytic Enantioselective [3 + 2] Cycloaddition of α–Keto Ester Enolates and Nitrile Oxides.
  • Synthesis of stable nitrile oxide compounds.
  • An improved, easy and efficient method for the generation of nitrile oxides from nitronates for in situ 1,3-dipolar cycloaddition. Journal of the Chemical Society, Perkin Transactions 1.
  • NITRILE OXIDES, NITRONES, AND NITRON
  • Metal-Catalyzed 1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides.
  • troubleshooting common side reactions in 1,2,4-oxadiazole synthesis. Benchchem.
  • 1,3-Dipolar cycloaddition reaction of nitrile oxides.
  • 1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles. MDPI.
  • The 1,3-Dipolar Cycloaddition of Nitrile Oxide to Vinylacetic Acid: Computational Study of Transition States Selectivity, Solvent Effects, and Bicyclo Form
  • Preparation and reactivity of some stable nitrile oxides and nitrones.
  • CHAPTER 4: Catalyst-free Click Polymerization Using Nitrile N-Oxides Applicable to Various Dipolarophiles.
  • Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines.
  • Unveiling Hydrogen Bonding and Solvent Effects on Directed Nitrile Oxide [3 + 2] Cycloaddition Reactions. PubMed.
  • Dimerisation of nitrile oxides: a quantum-chemical study. PubMed.
  • Solid-State Chemistry of the Nitrile Oxides. American Chemical Society.
  • Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes.
  • Modeling nitric oxide and its dimer: force field development and thermodynamics of dimeriz
  • Dimerisation of Nitrile Oxides: a Quantum-chemical Study. SciSpace.
  • [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions. Taylor & Francis Online.
  • Optimization of reaction conditions for cycloaddition of nitrile oxide 2 with 7a.

Sources

Optimization

Technical Support Center: Hygroscopic Isoxazole Methanol Derivatives

Status: Operational Lead Scientist: Senior Application Scientist Subject: Handling, Storage, and Purification of Hygroscopic Isoxazole Methanol Derivatives Introduction Isoxazole methanol derivatives are critical pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Lead Scientist: Senior Application Scientist Subject: Handling, Storage, and Purification of Hygroscopic Isoxazole Methanol Derivatives

Introduction

Isoxazole methanol derivatives are critical pharmacophores in medicinal chemistry, often serving as bioisosteres for carboxylic acids or as precursors to complex heterocyclic scaffolds (e.g., muscimol analogs). However, the combination of the polar isoxazole ring (a hydrogen bond acceptor) and the primary methanol group (a hydrogen bond donor) creates a "hygroscopicity trap."

These compounds avidly absorb atmospheric moisture, leading to deliquescence (turning into a gum), hydrolysis of sensitive esters (if present), and catastrophic weighing errors. This guide provides a self-validating system to handle these materials without compromising chemical integrity.

Module 1: Storage & Physical Stability

The Core Problem: Users frequently report that free-flowing powders turn into sticky gums within minutes of exposure to air. This is a physical phase change driven by water absorption, not necessarily chemical decomposition, but it makes accurate dosing impossible.

Troubleshooting Guide
SymptomProbable CauseImmediate Action
Material turns to gum/oil Deliquescence (Hygroscopicity)Do not heat open to air. Dissolve in anhydrous MeOH, dry with MgSO₄, filter, and concentrate in vacuo.
Crust formation on cap Sublimation + MoistureReplace cap with a Sure-Seal™ or septum cap. store under Argon.
Mass increase during weighing Water absorptionUse the "Difference Weighing" technique (see below).
Protocol: The "Inert Loop" Storage System

Objective: To maintain anhydrous integrity during long-term storage.

  • Drying: If the compound is already gummy, dissolve in anhydrous dichloromethane (DCM) or methanol. Dry over activated 3Å Molecular Sieves for 4 hours.

  • Evaporation: Concentrate using a rotary evaporator with an argon backfill (do not vent to air).

  • Lyophilization: For water-soluble derivatives, freeze-drying (lyophilization) is the gold standard to restore a powder form.

  • Sealing: Store under an inert atmosphere (Argon/Nitrogen) in a desiccator containing P₂O₅ or active silica gel.

Visual Workflow: Storage Logic

StorageWorkflow Start Compound State Check Is it Gummy/Wet? Start->Check Dry Dissolve & Dry (MgSO4 / Sieves) Check->Dry Yes Powder Free-Flowing Powder Check->Powder No Lyophilize Lyophilize (Freeze Dry) Dry->Lyophilize Lyophilize->Powder Store Store: Taped Vial inside Desiccator Powder->Store

Figure 1: Decision tree for restoring and storing hygroscopic isoxazole derivatives.

Module 2: Synthesis & Purification

The Core Problem: Isoxazole methanols are highly polar. Standard aqueous workups often result in low yields because the compound partitions into the aqueous phase.

FAQ: Purification Challenges

Q: I lost 60% of my product during the aqueous wash. Where did it go? A: It is likely in the water layer. The isoxazole nitrogen and the hydroxyl group make these compounds water-soluble.

  • Fix: Use the "Salting Out" method. Saturate the aqueous layer with NaCl (brine) or solid KCl to decrease the solubility of the organic compound in water, forcing it into the organic layer.

Q: Can I use silica gel chromatography? A: Yes, but hygroscopic polar compounds often streak on silica.

  • Fix: Add 1% Triethylamine (TEA) or 1% Methanol to your eluent to reduce streaking. For highly polar derivatives, consider Reverse Phase (C18) chromatography.

Data: Drying Agent Compatibility
Drying AgentCapacitySpeedCompatibility with Isoxazoles
MgSO₄ HighFastGood. Slightly acidic; safe for most isoxazoles.
Na₂SO₄ HighSlowExcellent. Neutral pH; best for sensitive functional groups.
CaCl₂ LowFastAvoid. Can complex with alcohols and amines (isoxazoles).
3Å Mol. Sieves LowSlowBest for Polishing. Use for storing anhydrous solvents.
Visual Workflow: Extraction Protocol

ExtractionLogic Rxn Reaction Mixture (Aqueous) Salt Add NaCl/KCl (Saturation) Rxn->Salt Extract Extract with EtOAc or DCM (x4) Salt->Extract Check TLC Aqueous Layer Extract->Check Dry Dry Organic Layer (Na2SO4) Check->Dry No Product in Aq Cont Continuous Extraction (Liquid-Liquid) Check->Cont Product Remains in Aq

Figure 2: "Salting Out" extraction strategy to recover water-soluble isoxazoles.

Module 3: Analytical Characterization (qNMR)

The Core Problem: Hygroscopic compounds absorb water during the transfer from vial to NMR tube, leading to a massive H₂O peak (approx. 1.56 ppm in CDCl₃) that integrates incorrectly and obscures signals.

Protocol: The D₂O Shake Test

To distinguish between exchangeable protons (OH in methanol) and water moisture:

  • Run the standard 1H NMR in CDCl₃ or DMSO-d6.

  • Add 1-2 drops of D₂O (Deuterium Oxide) to the NMR tube.

  • Shake vigorously and re-run the spectrum.

    • Result: The -OH peak and the H₂O peak will disappear (exchange to -OD and D₂O).

    • Benefit: This clears the spectrum and confirms the identity of the alcohol proton.

Critical Note on Quantification: Never rely on the integration of the -OH proton for purity assessment, as its chemical shift and integration wander depending on water content and concentration. Always integrate the stable aromatic proton on the isoxazole ring (typically ~6.0 - 8.5 ppm).

Module 4: Reaction Setup

The Core Problem: The primary alcohol on the isoxazole ring is a nucleophile. If you are attempting to functionalize another part of the molecule (e.g., lithiation of the ring), the proton on the -OH group will quench your reagent immediately.

Self-Validating Setup Protocol
  • Azeotropic Drying: Before starting a water-sensitive reaction, dissolve the isoxazole derivative in anhydrous Toluene. Rotary evaporate to dryness. Repeat 3x. Toluene forms an azeotrope with water, physically carrying it away.

  • Protection: If using organometallics (Grignard, n-BuLi), you must protect the alcohol first (e.g., TBS-Cl or TBDPS-Cl protection).

    • Why? The pKa of the methanol -OH is ~16. n-BuLi (pKa ~50) will deprotonate the alcohol instantly before reacting with the isoxazole ring.

References

  • Handling Hygroscopic Chemicals: CoreChem Inc. (2024). Hygroscopic: What it Means, What You Need to Know. Link

  • Drying Agents & Solvents: Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry. Link

  • qNMR for Hygroscopic Compounds: Webster, G. K., et al. (2021). Hygroscopic Tendencies of Substances Used as Calibrants for Quantitative Nuclear Magnetic Resonance Spectroscopy. Analytical Chemistry. Link

  • Isoxazole Synthesis in Water: Wang, L., et al. (2010). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molbank. Link

  • General Laboratory Techniques: Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.[1] Link

Sources

Troubleshooting

Technical Support Center: Scalable Synthesis of 3-Butyl-5-hydroxymethylisoxazole

Topic: Process Optimization & Troubleshooting for 3,5-Disubstituted Isoxazole Synthesis Target Molecule: 3-butyl-5-hydroxymethylisoxazole Methodology: 1,3-Dipolar Cycloaddition (Nitrile Oxide Route)[1] Core Directive & P...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Process Optimization & Troubleshooting for 3,5-Disubstituted Isoxazole Synthesis Target Molecule: 3-butyl-5-hydroxymethylisoxazole Methodology: 1,3-Dipolar Cycloaddition (Nitrile Oxide Route)[1]

Core Directive & Process Overview

This guide addresses the scale-up challenges of synthesizing 3-butyl-5-hydroxymethylisoxazole . While laboratory-scale synthesis often relies on convenient but unscalable methods, this protocol focuses on the Nitrile Oxide [3+2] Cycloaddition route.[1] This is the industry standard for generating 3,5-disubstituted isoxazoles due to its high regioselectivity and atom economy.[1]

The synthesis proceeds in three logical phases:

  • Oximation: Conversion of valeraldehyde (pentanal) to valeraldehyde oxime.

  • Chlorination: Generation of the hydroximinoyl chloride intermediate using N-chlorosuccinimide (NCS).

  • Cycloaddition: In situ generation of the nitrile oxide by base-mediated dehydrohalogenation, followed by immediate trapping with propargyl alcohol.

Master Process Diagram

The following flow illustrates the critical reaction pathway and decision nodes.

G cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Activation (Exothermic) cluster_2 Phase 3: Cycloaddition Pentanal Pentanal (Valeraldehyde) Oxime Pentanal Oxime Pentanal->Oxime + NH2OH·HCl + Base Chloro Hydroximinoyl Chloride Oxime->Chloro + NCS (DMF/DCM) NitOx Nitrile Oxide (Transient) Chloro->NitOx + TEA (Slow Add) Product 3-butyl-5- hydroxymethylisoxazole NitOx->Product + Propargyl Alcohol Dimer Furoxan (Byproduct) NitOx->Dimer High Conc. (Avoid!)

Caption: Synthetic pathway for 3-butyl-5-hydroxymethylisoxazole via nitrile oxide cycloaddition. Note the critical branching path at the Nitrile Oxide stage where dimerization competes with product formation.

Critical Process Parameters (CPP) & Safety

Before initiating the reaction, review these critical parameters. Failure to control these variables is the primary cause of low yield and safety incidents during scale-up.

Reagent Stoichiometry & Role Table
ReagentRoleEquiv.Critical Note
Pentanal Substrate1.0Purity >98% required to prevent aldol side-reactions.[1]
NH₂OH·HCl Reagent1.1Use Hydroxylamine Hydrochloride. Free base is unstable.
NCS Chlorinating Agent1.05Exothermic. Add portion-wise. Maintains < 35°C.
Propargyl Alcohol Dipolarophile1.2Excess ensures nitrile oxide is trapped, minimizing dimerization.[1]
Triethylamine (TEA) Base1.2Rate Limiting Reagent. Must be added slowly to control nitrile oxide concentration.
Safety Warning: Thermal Runaway

Hazard: The reaction of aldoximes with N-chlorosuccinimide (NCS) is significantly exothermic. Control: On scales >10g, do not add NCS all at once. Use a solid addition funnel or dissolve NCS in DMF and add via dropping funnel. Maintain internal temperature between 25°C and 35°C.

Troubleshooting & Optimization (Q&A)

This section addresses specific technical hurdles reported by users during the scale-up of this specific isoxazole scaffold.

Q1: I am observing a significant amount of "Furoxan" byproduct. How do I eliminate this?

Diagnosis: Furoxan (1,2,5-oxadiazole-2-oxide) is the dimer of the nitrile oxide.[1] Its presence indicates that the nitrile oxide was generated faster than it could react with the propargyl alcohol. The Mechanism: Nitrile oxides are unstable species. If their instantaneous concentration is too high, they react with themselves (dimerization) rather than the alkyne.[1] Solution:

  • Inversion of Addition: Do not add the alkyne to the nitrile oxide. Instead, have the hydroximinoyl chloride and propargyl alcohol mixed in the reactor, then add the base (TEA) very slowly .

  • Dilution: Increase the solvent volume (DCM or DMF) to lower the concentration of the active species.

  • Stoichiometry: Increase Propargyl Alcohol equivalents to 1.5x to kinetically favor the cycloaddition.

Q2: My product contains a mixture of isomers. Why is the regioselectivity poor?

Diagnosis: You are likely seeing a mixture of the 3,5-isomer (desired) and the 3,4-isomer.[1] The Science: 1,3-dipolar cycloadditions with terminal alkynes (like propargyl alcohol) generally favor the 3,5-disubstituted product due to steric hindrance.[1] The oxygen of the nitrile oxide typically aligns with the more substituted carbon of the alkyne.[2] Troubleshooting:

  • Solvent Effect: Switch from polar aprotic solvents (like DMF) to non-polar solvents (like Toluene or DCM) if solubility permits. Non-polar solvents often enhance steric steering mechanisms.

  • Temperature: Lower the reaction temperature during the cycloaddition phase (0°C to 10°C). Higher temperatures increase the rate of the higher-energy (undesired) transition state.

Q3: The chlorination step (NCS) turned black/tarry. What happened?

Diagnosis: Decomposition of the oxime or the chlorinated intermediate. Root Cause:

  • Beckmann Rearrangement: Acidic byproducts (HCl) generated during chlorination can catalyze the rearrangement of the oxime into an amide, which then decomposes.

  • Thermal Decomposition: The exotherm was not managed. Solution:

  • Cooling: Ensure the reactor is actively cooled to keep the internal temperature < 35°C.

  • DMF Quality: Use anhydrous DMF. Water can hydrolyze the chlorooxime.

Workup & Purification Protocols

Scaling up requires moving away from column chromatography. The following workup utilizes the solubility differences of the byproducts (Succinimide and TEA·HCl).

Step-by-Step Workup Guide
  • Quench: Upon completion (checked by TLC/HPLC), pour the reaction mixture into ice-cold water (volume 5x reaction volume).

  • Phase Separation:

    • If using DCM: The organic layer is on the bottom. Collect it.

    • If using DMF: Extract the aqueous mixture 3x with Ethyl Acetate or MTBE. DMF is miscible with water and will largely stay in the aqueous phase, but multiple water washes of the organic layer are required to remove residual DMF.

  • Washing (Critical for Purity):

    • Wash 1: Water (Removes bulk DMF and Succinimide).

    • Wash 2: 1M HCl (Removes unreacted TEA and Pyridine traces).

    • Wash 3: Saturated NaHCO₃ (Neutralizes acid traces).[3]

    • Wash 4: Brine (Drying).

  • Isolation: Dry over MgSO₄, filter, and concentrate in vacuo.

  • Final Purification:

    • State: 3-butyl-5-hydroxymethylisoxazole is likely a viscous oil or low-melting solid.[1]

    • Method: If the crude purity is >90%, high-vacuum distillation is the preferred method for scale.[1] If solid, recrystallization from Hexane/EtOAc is possible.[1]

Troubleshooting Logic Tree

Troubleshooting Start Issue Detected Type What is the problem? Start->Type LowYield Low Yield / Byproducts Type->LowYield Exotherm Runaway Temp Type->Exotherm Purity Cannot Purify Type->Purity checkDimer Check for Furoxan (Dimer) LowYield->checkDimer Cooling Solution: Active cooling during NCS add Check reactor jacket Exotherm->Cooling Wash Solution: Add 1M HCl wash (Removes TEA) Purity->Wash SlowAdd Solution: Slow down Base addition Increase Alkyne equiv. checkDimer->SlowAdd Yes

Caption: Decision tree for diagnosing common synthetic failures in isoxazole scale-up.

References

  • General Mechanism & Scale-up: Huisgen, R. (1963).[1] 1,3-Dipolar Cycloadditions.[1][4][5][6][7][8][9] Past and Future. Angewandte Chemie International Edition. Link[1]

  • Nitrile Oxide Generation (NCS Method): Liu, K. C., Shelton, B. R., & Howe, R. K. (1980).[1] A particularly convenient preparation of benzohydroximinoyl chlorides (nitrile oxide precursors). The Journal of Organic Chemistry. Link[1]

  • Regioselectivity Studies: Bast, K., Christl, M., Huisgen, R., & Mack, W. (1973).[1] Regiochemistry of the addition of nitrile oxides to alkynes.[7][10] Chemische Berichte.

  • Safety of NCS:Bretherick's Handbook of Reactive Chemical Hazards. (Consult specific entry for N-Chlorosuccinimide regarding exotherms with oximes).
  • Alternative One-Pot Methods: Minakata, S., et al. (2011).[1] Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition.[5] Organic Letters.[4] Link[1]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: FTIR Sampling Modalities for Isoxazole Pharmacophore Characterization

Executive Summary The isoxazole ring—a five-membered heterocycle containing adjacent nitrogen and oxygen atoms—is a privileged pharmacophore in drug development, found in critical therapeutics ranging from COX-2 inhibito...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isoxazole ring—a five-membered heterocycle containing adjacent nitrogen and oxygen atoms—is a privileged pharmacophore in drug development, found in critical therapeutics ranging from COX-2 inhibitors (e.g., valdecoxib) to beta-lactamase-resistant antibiotics (e.g., oxacillin). Confirming the structural integrity of this ring during active pharmaceutical ingredient (API) synthesis and formulation is critical. Fourier-Transform Infrared (FTIR) spectroscopy is the gold standard for this characterization.

This guide objectively compares the two primary FTIR sampling modalities—Attenuated Total Reflectance (ATR-FTIR) and Potassium Bromide (KBr) Transmission —evaluating their performance in resolving the characteristic stretching bands of the isoxazole ring.

Mechanistic Causality: Vibrational Physics of the Isoxazole Ring

The isoxazole ring (C₃H₃NO) presents a highly polarized electronic environment. The adjacent electronegative nitrogen and oxygen atoms create a strong dipole moment. When subjected to infrared radiation, the stretching of these bonds results in massive changes in the molecular dipole moment (


), yielding intense, characteristic IR absorption bands.
  • N-O Stretching : This is the most diagnostic marker for the isoxazole ring. Unlike standard aliphatic N-O bonds, the partial double-bond character derived from heteroaromatic delocalization shifts this band to a higher frequency, typically appearing between 1110 and 1168 cm⁻¹ [1]. Specific derivatives often show a sharp peak around 1153 cm⁻¹ [2].

  • C-N Stretching : Reflecting the delocalized integrity of the ring, this vibration typically manifests between 1250 and 1276 cm⁻¹ [1][2].

  • C=N Stretching : Arising from the azomethine-like linkage, this band is highly sensitive to conjugation and substitution, generally appearing in the 1584 to 1666 cm⁻¹ region[3], with specific compounds showing sharp peaks at 1611–1655 cm⁻¹ [4].

Analytical Modality Comparison: ATR-FTIR vs. KBr Transmission

Choosing the correct sampling accessory is paramount for accurate band assignment, as the physical interaction between the IR beam and the sample dictates the resulting spectral profile.

ATR-FTIR (Diamond Crystal)
  • Mechanism : Relies on an evanescent wave penetrating the sample in direct contact with a high-refractive-index crystal.

  • Advantages : Requires zero sample preparation, preserving the API's native polymorphic state. It is entirely non-destructive and prevents moisture uptake.

  • Causality of Limitations : The depth of penetration (

    
    ) is directly proportional to the wavelength (
    
    
    
    ). Consequently, lower wavenumber bands (like the diagnostic N-O stretch at ~1150 cm⁻¹) absorb more energy and appear artificially intense compared to higher wavenumber bands. Furthermore, anomalous dispersion at the refractive index boundary can cause the C=N band to shift by 2–4 cm⁻¹ compared to true transmission data.
KBr Pellet Transmission
  • Mechanism : The sample is dispersed in an IR-transparent KBr matrix, and the beam passes directly through it, adhering strictly to the Beer-Lambert law.

  • Advantages : Provides true relative absorbance intensities without wavelength-dependent distortion. It yields exceptionally sharp peaks for the C-N and N-O fingerprint regions.

  • Causality of Limitations : The high-pressure grinding process can induce mechanochemical polymorphic transformations in sensitive isoxazole APIs. Additionally, KBr is highly hygroscopic; absorbed water produces a broad O-H stretch (~3400 cm⁻¹) that can obscure higher-frequency functional groups, though it rarely interferes with the core isoxazole fingerprint region.

Quantitative Spectral Data: Characteristic Isoxazole Bands

Vibrational ModeExpected Wavenumber Range (cm⁻¹)ATR-FTIR Resolution ProfileKBr Transmission Resolution ProfileStructural Significance
C=N Stretch 1584 – 1666[3]Sharp, but subject to minor anomalous dispersion shifts (2-4 cm⁻¹).Excellent linearity; sharp, unshifted peak.Indicates the azomethine-like linkage in the heterocycle[4].
C-N Stretch 1250 – 1276[1][2]High apparent intensity due to deeper IR penetration at lower wavenumbers.Moderate intensity; true relative absorbance.Reflects delocalized ring system integrity[2].
N-O Stretch 1110 – 1168[1]Very strong. Requires software ATR correction for accurate relative quantitation.Strong and highly distinct.Primary diagnostic marker; driven by high dipole moment change[1].

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol incorporates built-in validation checks.

Step 1: System Suitability Test (SST)
  • Background Verification : Collect an open-beam background spectrum (4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution). Validation: The single-beam energy profile must show no residual API peaks, and the H₂O/CO₂ regions must be stable.

  • Calibration Check : Acquire a spectrum of a 1.5 mil polystyrene reference film. Validation: Verify the C-H stretching band at 3027 cm⁻¹ and the ring breathing band at 1601 cm⁻¹ are within ±1 cm⁻¹ of absolute values.

Step 2: Sample Preparation & Presentation

For ATR-FTIR:

  • Deposit 5–10 mg of the isoxazole API directly onto the diamond crystal.

  • Apply consistent pressure using the calibrated anvil (e.g., 80 cN).

    • Causality: Inconsistent pressure alters the effective optical contact area and path length, leading to irreproducible absorbance intensities.

For KBr Transmission:

  • Mill 1–2 mg of the API with 100 mg of anhydrous, oven-dried KBr in an agate mortar.

  • Transfer the mixture to a 13 mm die and press at 10 tons under vacuum for 5 minutes.

    • Causality: Applying vacuum removes entrapped air, preventing light scattering (the "Christiansen effect") and baseline sloping at high wavenumbers.

Step 3: Spectral Acquisition & Processing
  • Acquire sample spectra using 32 scans at 4 cm⁻¹ resolution.

  • Data Processing :

    • For ATR data, apply an "ATR Correction" algorithm (assuming a diamond refractive index of 2.4 and a sample index of ~1.5) to normalize the wavelength-dependent penetration depth.

    • Apply an automatic baseline correction to account for any residual scattering.

  • Assign the N-O (~1150 cm⁻¹), C-N (~1260 cm⁻¹), and C=N (~1620 cm⁻¹) bands to confirm the isoxazole pharmacophore.

Analytical Workflow Diagram

G cluster_0 FTIR Sampling Modalities cluster_1 Characteristic Isoxazole Band Resolution A Isoxazole API Sample B ATR-FTIR (Diamond Crystal) A->B Direct Contact C Transmission (KBr Pellet) A->C Grinding & Pressing D Spectral Acquisition (4000 - 400 cm⁻¹) B->D C->D E Data Processing (ATR & Baseline Correction) D->E F C=N Stretch (1584-1666 cm⁻¹) E->F G C-N Stretch (1250-1276 cm⁻¹) E->G H N-O Stretch (1110-1168 cm⁻¹) E->H

FTIR workflow for resolving isoxazole ring stretching bands via ATR and KBr modalities.

References

  • Title: Synthesis and Characterization of Some New Heterocyclic Compounds Derived from 1,3-bis(4-nitrophenyl)
  • Title: Synthesis and Characterization of Some New 1-(3-(heterocyclic-2- yl)-4,5-dihydroisoxazol-5-yl)
  • Title: Synthesis and Spectral Analysis of Heterocyclic Compounds Derived from Chalcone Derivatives Source: Oriental Journal of Chemistry URL
  • Title: SYNTHESIS AND ANTI-INFLAMMATORY, ANTIOXIDANT STUDIES OF NOVEL CHALCONES-BASED ISOXAZOLE DERIVATIVES Source: Rasayan Journal of Chemistry URL

Sources

Comparative

Mass Spectrometry Fragmentation of Isoxazole Methanols: A Comparative Guide to CID, HCD, and EI Platforms

Executive Summary Isoxazole methanols—heterocyclic compounds featuring an isoxazole ring substituted with a hydroxymethyl group—are critical pharmacophores and synthetic intermediates in modern drug discovery. However, t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Isoxazole methanols—heterocyclic compounds featuring an isoxazole ring substituted with a hydroxymethyl group—are critical pharmacophores and synthetic intermediates in modern drug discovery. However, their structural elucidation via mass spectrometry (MS) presents unique analytical challenges. The lability of the isoxazole N–O bond, combined with the facile neutral losses associated with the methanol moiety, often leads to complex, overlapping fragmentation spectra.

This guide objectively compares the performance of three dominant mass spectrometry platforms—Triple Quadrupole Collision-Induced Dissociation (QqQ-CID) , High-Resolution Higher-Energy Collisional Dissociation (Q-TOF/Orbitrap HCD) , and Gas Chromatography Electron Ionization (GC-EI-MS) . By dissecting the causality behind their fragmentation pathways and providing self-validating experimental protocols, this guide equips analytical scientists with the mechanistic grounding required to optimize MS workflows for isoxazole-containing therapeutics.

Mechanistic Grounding: The Isoxazole Methanol Fragmentation Paradigm

To optimize an MS method, one must first understand the thermodynamic and kinetic drivers of the molecule's dissociation. The fragmentation of protonated isoxazole methanols in positive electrospray ionization (ESI+) is governed by three fundamental principles:

  • N–O Bond Scission (The Shattering Mechanism): The N–O bond in the isoxazole ring is exceptionally weak (bond dissociation energy ~60 kcal/mol). Upon protonation, the initial and most energetically favorable event is the cleavage of this bond, leading to a ring-opened linear nitrile or ketenimine intermediate [1].

  • Hydroxymethyl Neutral Losses: Once the ring is opened, the molecule undergoes rapid neutral losses driven by the formation of resonance-stabilized carbocations. The most prominent pathways are the loss of water (

    
    , -18 Da) and the loss of formaldehyde (
    
    
    
    , -30 Da).
  • Intramolecular Rearrangements (Negative Ion Mode): In negative ESI, deprotonated isoxazole methanols exhibit entirely different kinetics. As demonstrated in collision-induced dissociation studies of structurally related COX-2 inhibitors, the alkoxide oxygen can perform an intramolecular S

    
    2 attack on the isoxazole ring, forming a transient four-membered ring before N–O cleavage [2].
    

G M Protonated Isoxazole Methanol [M+H]+ RingOpen Ring-Opened Intermediate (N-O Cleavage) M->RingOpen Collision Energy (N-O Scission) LossH2O Fragment Ion [M+H - H2O]+ RingOpen->LossH2O -H2O (-18 Da) LossCH2O Fragment Ion [M+H - CH2O]+ RingOpen->LossCH2O -CH2O (-30 Da) LossCO Secondary Fragment [M+H - H2O - CO]+ LossH2O->LossCO -CO (-28 Da)

Fig 1. Mechanistic CID fragmentation pathway of protonated isoxazole methanols.

Platform Comparison & Experimental Data

Different MS platforms deposit internal energy into the precursor ion at different rates and magnitudes, fundamentally altering the resulting spectra.

  • QqQ-CID (Low-Energy Regime): Operates via multiple low-energy collisions with a neutral gas (e.g., Argon). It excels at preserving intermediate fragments (like the

    
     ion), making it ideal for Multiple Reaction Monitoring (MRM) quantitation.
    
  • Q-TOF HCD (High-Energy Regime): Utilizes a multipole collision cell with higher RF voltages, leading to faster, higher-energy deposition. This often bypasses intermediate states, driving the molecule to secondary or tertiary fragments (e.g., deep skeletal cleavage).

  • GC-EI-MS (70 eV Hard Ionization): The 70 eV electron beam vastly exceeds the ionization energy of the molecule (~9-10 eV). This creates a highly excited radical cation that undergoes extensive, non-statistical shattering[3].

Table 1: Comparative Performance of MS Platforms for Isoxazole Methanols
PlatformIonizationEnergy RegimePrimary UtilityKey Limitation
LC-ESI-QqQ Soft (ESI)Low (CID, 10-30 eV)High-sensitivity targeted quantitation (PK/PD).Low resolution; cannot distinguish isobaric interferences.
LC-ESI-Q-TOF Soft (ESI)High (HCD, 20-50 eV)Structural elucidation; exact mass determination.Over-fragmentation can deplete the precursor ion entirely.
GC-EI-MS Hard (EI)Very High (70 eV)Library matching; volatile derivative analysis.Requires derivatization (e.g., TMS) for the methanol group.
Table 2: Quantitative Fragment Mapping for Model Compound

Model: (5-Ethylisoxazol-4-yl)methanol (Formula:


, Exact Mass: 127.0633, 

= 128.0706)
Fragment m/zIon FormulaNeutral LossQqQ CID (20 eV) Rel. AbundanceQ-TOF HCD (35 eV) Rel. Abundance
128.0706

None (Precursor)45%5%
110.0600


100% (Base Peak) 30%
98.0600


15%25%
82.0651


,

20%100% (Base Peak)

Data Insight: Notice how HCD at 35 eV pushes the fragmentation past the initial water loss, making the secondary loss of carbon monoxide (m/z 82.0651) the base peak. This causality dictates that QqQ MRM transitions should utilize the 128


 110 transition, while HCD-based PRM might benefit from monitoring the 128 

82 transition to avoid background noise.

Self-Validating Experimental Protocols

To ensure trustworthiness in structural assignment, MS/MS pathways must be empirically validated. Relying solely on predictive software is insufficient due to the unique ring-opening dynamics of isoxazoles. The following protocol utilizes Hydrogen/Deuterium (H/D) Exchange coupled with Energy-Resolved Mass Spectrometry (ERMS) to create a self-validating data set.

Protocol: ERMS and H/D Exchange Validation Workflow

Objective: To definitively prove that the -18 Da neutral loss originates from the hydroxymethyl group and to map the breakdown curve of the isoxazole ring.

Step 1: Analyte Preparation & Isotopic Labeling

  • Prepare a 1 µg/mL stock solution of the isoxazole methanol in 50:50 Water:Acetonitrile (0.1% Formic Acid) for standard CID analysis.

  • For H/D exchange validation, prepare a parallel 1 µg/mL solution in 50:50

    
    :
    
    
    
    (0.1% Deuterated Formic Acid).
  • Incubate the deuterated sample at room temperature for 30 minutes to ensure complete exchange of the labile -OH proton to -OD. The precursor mass will shift from

    
     to 
    
    
    
    (a net +2 Da shift: one for the ionizing deuteron, one for the exchanged hydroxyl group).

Step 2: System Suitability and Direct Infusion Tuning

  • Introduce the standard sample via direct infusion at 10 µL/min into the ESI source.

  • Optimize source parameters: Capillary voltage at 3.5 kV (positive mode), desolvation temperature at 300°C.

  • Isolate the precursor ion in Q1 with a narrow isolation window (0.7 Da) to prevent co-isolation of isotopic envelopes.

Step 3: Energy-Resolved Mass Spectrometry (ERMS) Acquisition

  • Program the collision cell to ramp the Collision Energy (CE) from 0 eV to 50 eV in 2 eV increments.

  • Record the MS/MS spectra at each increment.

  • Plot the relative abundance of the precursor and all product ions against the CE to generate a breakdown curve.

Step 4: Data Validation Logic

  • Analyze the H/D exchanged spectra. If the primary neutral loss is indeed water from the methanol group, the loss will shift from -18 Da (

    
    ) to -19 Da (HDO).
    
  • If the loss is formaldehyde (

    
    , -30 Da), the mass loss remains -30 Da, but the resulting fragment will retain the deuterium label (+1 Da heavier than the unlabeled fragment). This logic definitively locks the structural assignment.
    

Workflow Prep Sample Prep & H/D Exchange Infusion Direct Infusion ESI (+/-) Prep->Infusion Isolation Q1 Isolation (0.7 Da Window) Infusion->Isolation CID Collision Cell CE Ramp (10-50 eV) Isolation->CID Detection TOF/Q3 Detection & Breakdown Curves CID->Detection

Fig 2. Self-validating Energy-Resolved Mass Spectrometry (ERMS) workflow.

Conclusion

The mass spectrometry fragmentation of isoxazole methanols is heavily dictated by the thermodynamic fragility of the N–O bond and the propensity of the hydroxymethyl group to eliminate water or formaldehyde. When comparing MS platforms, QqQ-CID offers the gentlest fragmentation ideal for capturing primary neutral losses (e.g., MRM of


), whereas Q-TOF HCD drives the molecule toward deep skeletal cleavage, providing rich secondary fragments necessary for absolute structural elucidation. By employing self-validating protocols like H/D exchange, researchers can confidently map these complex pathways and accelerate the development of isoxazole-based therapeutics.

References

  • Dias, N., Joalland, B., Ariyasingha, N. M., Suits, A. G., & Broderick, B. M. (2023). Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. Journal of the American Society for Mass Spectrometry, 34(4), 710-719.[Link]

  • Zhang, J. Y., Fast, D. M., & Breau, A. P. (2004). Collision-induced dissociation of valdecoxib metabolites: a novel rearrangement involving an isoxazole ring. Journal of Mass Spectrometry, 39(4), 382-390.[Link]

Validation

A Comparative Guide to the C13 NMR Chemical Shifts of (3-Butyl-1,2-oxazol-5-yl)methanol

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of successful research. Nuclear Magnetic Resonance (NMR) spectroscopy, pa...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of successful research. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Carbon-13 (C13) NMR, provides an unparalleled view into the carbon framework of a molecule. This guide offers an in-depth analysis of the C13 NMR chemical shifts for (3-Butyl-1,2-oxazol-5-yl)methanol, a substituted isoxazole of interest in medicinal chemistry. In the absence of direct experimental data for this specific molecule, this guide will provide a robust, predicted C13 NMR spectrum and a comparative analysis with structurally related isoxazole derivatives. This approach, blending theoretical prediction with empirical data from analogous compounds, offers a validated framework for spectral interpretation and structural confirmation.

The Significance of C13 NMR in Heterocyclic Chemistry

The isoxazole ring is a privileged scaffold in drug discovery, appearing in a variety of therapeutic agents. The electronic environment of the isoxazole ring is highly sensitive to the nature of its substituents. C13 NMR spectroscopy is a powerful tool to probe these electronic effects, as the chemical shift of each carbon atom is directly influenced by its local environment. Substituent-induced chemical shifts (SCS) can provide valuable information about the electronic and steric interactions within the molecule. For instance, the position of signals for the isoxazole ring carbons (C3, C4, and C5) can confirm the substitution pattern and provide insights into the electron-donating or electron-withdrawing nature of the attached groups.

Predicted C13 NMR Chemical Shifts for (3-Butyl-1,2-oxazol-5-yl)methanol

Due to the novelty of (3-Butyl-1,2-oxazol-5-yl)methanol, a publicly available experimental C13 NMR spectrum could not be located at the time of this publication. Therefore, a predicted spectrum was generated using established NMR prediction algorithms, which are informed by large databases of experimental data. The predicted chemical shifts, referenced to tetramethylsilane (TMS) at 0.0 ppm, are presented in Table 1. The assignments are based on the analysis of substituent effects and comparison with known isoxazole derivatives.

Table 1: Predicted C13 NMR Chemical Shifts for (3-Butyl-1,2-oxazol-5-yl)methanol

Carbon AtomPredicted Chemical Shift (ppm)Rationale for Assignment
C3~163.5The C3 carbon of the isoxazole ring, directly attached to the electron-donating butyl group, is expected to be significantly deshielded.
C4~102.0The C4 carbon is typically found in the range of 95-105 ppm in 3,5-disubstituted isoxazoles.
C5~171.0The C5 carbon, bearing the hydroxymethyl group, is expected to be the most deshielded ring carbon due to the electronegativity of the oxygen atom.
C1' (CH₂)~27.5The methylene group of the butyl chain alpha to the isoxazole ring.
C2' (CH₂)~30.0The second methylene group of the butyl chain.
C3' (CH₂)~22.0The third methylene group of the butyl chain.
C4' (CH₃)~13.8The terminal methyl group of the butyl chain, expected to be the most shielded carbon.
CH₂OH~56.0The carbon of the hydroxymethyl group, deshielded by the attached oxygen atom.

Comparative Analysis with Structurally Related Isoxazoles

To validate the predicted chemical shifts and provide a broader context for spectral interpretation, a comparison with experimentally determined C13 NMR data of other 3,5-disubstituted isoxazoles is essential. Table 2 presents the C13 NMR chemical shifts for 3,5-dimethylisoxazole and 3,5-diphenylisoxazole.

Table 2: Experimental C13 NMR Chemical Shifts of Comparative Isoxazole Derivatives

Carbon Atom3,5-Dimethylisoxazole (ppm)3,5-Diphenylisoxazole (ppm)
C3160.1162.9
C4103.897.4
C5168.9170.3
Substituent CarbonsCH₃ at C3: 11.8CH₃ at C5: 9.9Phenyl at C3: 126.7, 128.8, 129.9, 130.1Phenyl at C5: 125.7, 128.9, 129.0, 129.9

Note: Data for comparative compounds are sourced from publicly available spectral databases and literature.

The comparison reveals several key trends:

  • Ring Carbons: The chemical shifts of the isoxazole ring carbons (C3, C4, and C5) in the predicted spectrum of (3-Butyl-1,2-oxazol-5-yl)methanol are in good agreement with the experimental data for the comparative compounds. The downfield shift of C3 and C5 relative to C4 is a characteristic feature of the isoxazole ring.

  • Substituent Effects: The butyl group at C3 is an electron-donating alkyl group, and its effect on C3 is comparable to that of a methyl group. The hydroxymethyl group at C5 is also an electron-donating group, and the predicted chemical shift for C5 is consistent with this. The presence of electronegative oxygen in the hydroxymethyl group leads to a significant downfield shift for the attached carbon (CH₂OH).

Experimental Protocol for C13 NMR Spectroscopy

For researchers aiming to acquire experimental data for (3-Butyl-1,2-oxazol-5-yl)methanol or similar compounds, the following is a standard protocol for C13 NMR spectroscopy.

1. Sample Preparation:

  • Dissolve approximately 10-20 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be one in which the compound is fully soluble.[1]
  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Instrument Parameters:

  • The following parameters are typical for a 400 or 500 MHz NMR spectrometer.[2]
  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).[3]
  • Acquisition Time (AQ): Typically 1-2 seconds.
  • Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons to ensure full relaxation and accurate integration, though integration is not typically the primary focus of C13 NMR.[2]
  • Number of Scans (NS): Due to the low natural abundance of the C13 isotope, a larger number of scans is required compared to H1 NMR. Typically, this can range from a few hundred to several thousand scans, depending on the sample concentration.[4]
  • Spectral Width (SW): A spectral width of approximately 200-250 ppm is usually sufficient to cover the entire range of carbon chemical shifts in organic molecules.[5]
  • Temperature: Room temperature (e.g., 298 K).

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).
  • Phase correct the spectrum to obtain pure absorption lineshapes.
  • Reference the spectrum by setting the TMS signal to 0.0 ppm.
  • Perform baseline correction to ensure a flat baseline across the spectrum.

Visualizing Substituent Effects on the Isoxazole Ring

The following diagram illustrates the key electronic influences of the butyl and hydroxymethyl substituents on the C13 NMR chemical shifts of the isoxazole ring in (3-Butyl-1,2-oxazol-5-yl)methanol.

G cluster_0 (3-Butyl-1,2-oxazol-5-yl)methanol Isoxazole Isoxazole Ring (C3, C4, C5) Butyl n-Butyl Group (Electron-Donating) Butyl->Isoxazole Shielding effect on C4, Deshielding on C3 Hydroxymethyl Hydroxymethyl Group (Electron-Donating, -I Effect of Oxygen) Hydroxymethyl->Isoxazole Deshielding effect on C5

Caption: Substituent effects on the isoxazole ring.

Conclusion

This guide provides a comprehensive overview of the C13 NMR chemical shifts for (3-Butyl-1,2-oxazol-5-yl)methanol through a combination of predictive methods and comparative analysis with known isoxazole derivatives. The provided data and experimental protocol serve as a valuable resource for the structural verification and characterization of this and similar heterocyclic compounds. By understanding the interplay of substituent effects on the isoxazole core, researchers can confidently interpret C13 NMR spectra to advance their drug discovery and development efforts.

References

  • Davis, D., T. (1997).
  • Basic- NMR- Experiments. (n.d.). Retrieved from a publicly available university resource.
  • Kara, Y. S. (2015). Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 151, 723–730.
  • 13C NMR% Spectroscopy of Heterocycles: 3,5 Diaryl-4-bromoisoxazoles. (2025, July 21).
  • Characteristic signals in the 1 H and 13 C NMR spectra of compound 6a. (n.d.).
  • Running 13C spectra. (n.d.). Retrieved from a publicly available university resource.
  • A Great 13C NMR Spectrum Even When Your Sample is Dilute. (2021, January 27). Anasazi Instruments.
  • Measuring methods available and examples of their applications 13C NMR (carbon nuclear magnetic resonance). (n.d.). Retrieved from a publicly available institutional resource.
  • 4-(4-Methoxymethyl-5-phenyl-4,5-dihydro-2-oxazolinyl)-3-methyl-5-di(phenylthio)methylisoxazole - Optional[13C NMR] - Chemical Shifts. SpectraBase.
  • 5.7: 13C-NMR Spectroscopy. (2021, September 12). Chemistry LibreTexts.
  • Weigert, F. J., & Roberts, J. D. (1968). Nuclear Magnetic Resonance Spectroscopy. Carbon-13 Spectra of Five-Membered Aromatic Heterocycles. Journal of the American Chemical Society, 90(13), 3543–3549.
  • 3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy. (2025, August 6).
  • 13C NMR. (n.d.).
  • Complete Assignments of 1 H and 13 C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verific
  • 5-Hydroxymethyl-2-phenyl-(1,3-dioxan-5-yl)-methanol - Optional[13C NMR] - Chemical. SpectraBase.
  • Tables For Organic Structure Analysis. (n.d.).
  • Interpreting C-13 NMR spectra. (n.d.). Chemguide.
  • 13C NMR Chemical Shift. (2022, March 9).
  • 13C-NMR. (n.d.).
  • 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. (2020, May 30). Chemistry LibreTexts.
  • Origin of 13C NMR chemical shifts elucidated based on molecular orbital theory: paramagnetic contributions from orbital-to-orbital transitions for the pre-α, α, β, α-X, β-X and ipso-X effects, along with effects from characteristic bonds and groups. (2025, January 21). RSC Publishing.
  • Origin of 13C NMR chemical shifts elucidated based on molecular orbital theory. (2025, January 21). PMC.
  • 13C Carbon NMR Spectroscopy. (2025, October 22). Chemistry Steps.
  • NMR Spectroscopy :: 6-CMR-4 13C Chemical Shift Effects on sp2 and sp Carbons. (2020, February 14).
  • 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. SciSpace.
  • Carbon-13 NMR Chemical Shift of Methyl Group: A Useful Parameter for Structural Analysis of C -Methylated Flavonoids. (2025, August 9).

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Comparative

A Comparative Guide to the Stability of 3,5- and 3,4-Disubstituted Isoxazole Isomers

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Isomer Stability in Isoxazole Chemistry Isoxazoles, five-membered heterocyclic compounds containing adjacent nitrogen and...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Isomer Stability in Isoxazole Chemistry

Isoxazoles, five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms, are a cornerstone in medicinal chemistry.[1][2] Their versatile scaffold is present in a wide array of pharmacologically active agents.[3][4] However, the substitution pattern on the isoxazole ring profoundly influences its chemical and metabolic stability, a critical consideration in drug design and development. This guide provides an in-depth comparison of the stability of 3,5- and 3,4-disubstituted isoxazole isomers, offering insights into the underlying factors and providing experimental and computational evidence to inform rational drug design.

The isoxazole ring is generally considered an aromatic and stable entity.[5][6] However, the inherent weakness of the N-O bond makes it susceptible to cleavage under various conditions, including reductive, basic, and photochemical environments.[5][7][8] The regiochemical arrangement of substituents dictates the electron distribution within the ring, thereby modulating the lability of this bond and the overall stability of the molecule.

Comparing the Inherent Stability of 3,5- vs. 3,4-Disubstituted Isoxazoles

The relative stability of isoxazole isomers is a complex interplay of factors including aromaticity, ring strain, and the electronic nature of the substituents.[9] While both 3,5- and 3,4-disubstituted isoxazoles are aromatic, the positioning of substituents can create subtle but significant differences in their thermodynamic and kinetic stability.

From a synthetic standpoint, 3,5-disubstituted isoxazoles are often more readily accessible. The most common route to isoxazoles, the [3+2] cycloaddition of nitrile oxides with alkynes, generally yields 3,5-disubstituted products with high regioselectivity.[10][11][12] In contrast, the synthesis of 3,4-disubstituted isoxazoles can be more challenging, often requiring multi-step procedures or specific catalytic systems to achieve the desired regiochemistry.[13][14][15]

Key Factors Influencing Isomer Stability:
  • N-O Bond Lability: The N-O bond is the most fragile part of the isoxazole ring.[7][8][16] Its cleavage is a primary degradation pathway.[7] The electron density around this bond, influenced by the substituent pattern, is a key determinant of stability.

  • Aromaticity and Resonance: While both isomers are aromatic, the delocalization of π-electrons can be influenced by substituent effects, which in turn affects the overall stability.[9][17]

  • Ring Strain: Differences in bond angles and lengths resulting from the substitution pattern can introduce varying degrees of ring strain, impacting the thermodynamic stability.[9]

  • Electronic Effects of Substituents: Electron-withdrawing groups can activate the ring towards nucleophilic attack and cleavage, particularly under basic conditions, while electron-donating groups can have a stabilizing or destabilizing effect depending on their position.[5][18]

A computational study on dehydro-isoxazole radical isomers suggests that heteroaromaticity, resonance delocalization of the radical electron, and ring strain are significant factors in determining their stability.[9]

Visualizing the Structural Differences

The following diagram illustrates the fundamental structural differences between 3,5- and 3,4-disubstituted isoxazoles and highlights the key factors influencing their stability.

Caption: Factors influencing the stability of 3,5- and 3,4-isoxazole isomers.

Experimental and Computational Evidence

While direct head-to-head experimental comparisons of the intrinsic stability of a wide range of 3,5- and 3,4-disubstituted isoxazole isomers are not extensively documented in a single study, inferences can be drawn from various sources.

Computational studies using methods like Density Functional Theory (DFT) can provide valuable insights into the relative thermodynamic stabilities of isomers by calculating their heats of formation and Gibbs free energies.[19][20] For example, DFT calculations have been used to explain the regioselectivity in the formation of bis-isoxazoles, with the results aligning with experimental findings.[20]

Experimental evidence often comes from studies on the reactivity and degradation of isoxazole-containing compounds. For instance, the hydrolytic stability of the isoxazole ring in the drug Leflunomide has been shown to be pH and temperature-dependent, with increased lability under basic conditions.[5] While this study focuses on a specific trisubstituted isoxazole, the principles of N-O bond cleavage under basic conditions are broadly applicable.

Photochemical stability is another important consideration. Isoxazoles can undergo photoisomerization to oxazoles or other rearrangements upon exposure to UV light.[5][21] The substitution pattern plays a critical role in the efficiency and outcome of these photochemical reactions.[21]

The following table summarizes the general stability characteristics of the two isomer classes based on available literature.

Feature3,5-Disubstituted Isoxazoles3,4-Disubstituted IsoxazolesSupporting Evidence
General Thermodynamic Stability Often considered more stable.May exhibit greater ring strain depending on substituents.[9]
Synthetic Accessibility Readily synthesized via [3+2] cycloaddition of nitrile oxides and terminal alkynes.[10][22]Synthesis can be more challenging and may require specific methodologies.[3][13][14][3][10][13][14][22]
Susceptibility to N-O Bond Cleavage Susceptible, especially under reductive or strongly basic conditions.[5][8]Also susceptible to N-O bond cleavage.[7][5][7][8]
Photochemical Stability Can undergo photoisomerization to oxazoles.[5][21]Also susceptible to photochemical rearrangements.[7][5][7][21]

Experimental Protocol: Assessing Thermal Stability via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful technique to experimentally assess the thermal stability of compounds by measuring the heat flow associated with thermal transitions as a function of temperature. A higher decomposition temperature generally indicates greater thermal stability.

Objective: To compare the thermal stability of a 3,5-disubstituted isoxazole and its corresponding 3,4-disubstituted isomer.

Materials:

  • 3,5-disubstituted isoxazole sample

  • 3,4-disubstituted isoxazole sample

  • DSC instrument (e.g., TA Instruments Q2000 or similar)

  • Aluminum DSC pans and lids

  • Inert gas supply (e.g., nitrogen)

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of the isoxazole isomer into an aluminum DSC pan.

  • Sealing: Hermetically seal the pan with a lid.

  • Instrument Setup:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature well below the expected decomposition point (e.g., 30 °C).

    • Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature above the decomposition point (e.g., 300 °C).

  • Data Analysis:

    • Record the heat flow as a function of temperature.

    • The onset temperature of the exothermic decomposition peak is taken as an indicator of the thermal stability. A higher onset temperature signifies greater thermal stability.

Data Interpretation: A direct comparison of the decomposition onset temperatures for the 3,5- and 3,4-isomers will provide a quantitative measure of their relative thermal stabilities under the tested conditions.

Workflow for Comparative Stability Assessment

The following diagram outlines a comprehensive workflow for comparing the stability of 3,5- and 3,4-isoxazole isomers, integrating both computational and experimental approaches.

Stability_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_computational Computational Analysis cluster_experimental Experimental Stability Studies cluster_analysis Data Analysis & Comparison Syn_35 Synthesize 3,5-Isomer Char Structural Confirmation (NMR, MS, etc.) Syn_35->Char Syn_34 Synthesize 3,4-Isomer Syn_34->Char DFT DFT Calculations (Heats of Formation, Gibbs Free Energy) Char->DFT Thermal Thermal Stability (DSC) Char->Thermal Chemical Chemical Stability (pH, Reductive/Oxidative Conditions) Char->Chemical Photo Photostability (UV exposure) Char->Photo Analysis Compare Isomer Stabilities DFT->Analysis Thermal->Analysis Chemical->Analysis Photo->Analysis

Caption: A comprehensive workflow for the stability assessment of isoxazole isomers.

Conclusion

The stability of substituted isoxazoles is a critical parameter in drug discovery, influencing everything from synthetic feasibility to metabolic fate. While 3,5-disubstituted isoxazoles are often more synthetically accessible and may exhibit greater thermodynamic stability, a thorough evaluation of both 3,5- and 3,4-isomers is crucial for lead optimization. The choice of substitution pattern should be guided by a comprehensive assessment of thermal, chemical, and photochemical stability, informed by both computational modeling and empirical data. Understanding the subtle interplay of electronic and steric factors that govern the stability of these important heterocyclic systems empowers medicinal chemists to design more robust and efficacious drug candidates.

References

  • Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study. New Journal of Chemistry. Available at: [Link]

  • N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines. PMC. Available at: [Link]

  • N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines. Semantic Scholar. Available at: [Link]

  • Deprotonation of Isoxazole: A Photoelectron Imaging Study. NSF PAR. Available at: [Link]

  • Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. Synlett. Available at: [Link]

  • Recent updates in the one-pot multicomponent synthesis of 3,4-disubstituted-isoxazole-5(4H)-ones and its activity: A review. Iranian Journal of Catalysis. Available at: [Link]

  • Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl‑2H‑Azirines. PMC. Available at: [Link]

  • Time-Resolved Photoelectron Spectroscopy Studies of Isoxazole and Oxazole. The Journal of Physical Chemistry A. Available at: [Link]

  • Theoretical-study-of-Isoxazoles-and-their-derivatives. ResearchGate. Available at: [Link]

  • Synthesis of 3,4-disubsituted isoxazoles via enamine [3+2] cycloaddition. Universiteits- en Hogeschoolbibliotheek Antwerpen. Available at: [Link]

  • New bis-isoxazole with monoterpenic skeleton: regioselective synthesis, spectroscopic investigation, electrochemical, and density functional theory (DFT) studies. PMC. Available at: [Link]

  • A green protocol for the one-pot synthesis of 3,4-disubstituted isoxazole-5(4H)-ones using modified β-cyclodextrin as a catalyst. PMC. Available at: [Link]

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers. Available at: [Link]

  • Thermodynamic Functions of Oxazole and Isoxazole. CORE. Available at: [Link]

  • Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. Scilit. Available at: [Link]

  • Isoxazole-azirine isomerization as a reactivity switch in the synthesis of heterocycles. ResearchGate. Available at: [Link]

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. MDPI. Available at: [Link]

  • Structure and stability of isoxazoline compounds. ResearchGate. Available at: [Link]

  • Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. PMC. Available at: [Link]

  • A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. Available at: [Link]

  • Synthesis of 3,4,5-trisubstituted isoxazole derivatives. ResearchGate. Available at: [Link]

  • Recent Advances on the Synthesis and Reactivity of Isoxazoles. ResearchGate. Available at: [Link]

  • Solutions for Chapter 4 – Chemical Biology. University of Toronto. Available at: [Link]

  • Shielding in and around Oxazole, Imidazole, and Thiazole: How Does the Second Heteroatom Affect Aromaticity and Bonding?. The Journal of Organic Chemistry. Available at: [Link]

  • Synthetic routes for the synthesis of 3,5‐ and 3,4,5‐isoxazoles. ResearchGate. Available at: [Link]

  • Isoxazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. PMC. Available at: [Link]

  • 3,5-Bis(4-fluorophenyl)isoxazole. PMC. Available at: [Link]

  • Scheme 1. Synthetic routes for the synthesis of 3,5-and 3,4,5-isoxazoles. ResearchGate. Available at: [Link]

Sources

Validation

Understanding the Analyte: (3-Butyl-1,2-oxazol-5-yl)methanol

An In-Depth Technical Guide to High-Performance Liquid Chromatography (HPLC) Method Development for the Analysis of (3-Butyl-1,2-oxazol-5-yl)methanol For researchers, scientists, and professionals in drug development, th...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to High-Performance Liquid Chromatography (HPLC) Method Development for the Analysis of (3-Butyl-1,2-oxazol-5-yl)methanol

For researchers, scientists, and professionals in drug development, the accurate and reproducible analysis of pharmaceutical intermediates is paramount.[1][2] This guide provides a comprehensive exploration of High-Performance Liquid Chromatography (HPLC) method development for the analysis of (3-Butyl-1,2-oxazol-5-yl)methanol, a key building block in many synthetic pathways. Rather than presenting a single, rigid protocol, this document will serve as a comparative guide, empowering you to develop a robust and optimized analytical method tailored to your specific needs. We will delve into the rationale behind experimental choices, compare alternative approaches, and provide the framework for generating reliable and self-validating data.

The chemical structure of (3-Butyl-1,2-oxazol-5-yl)methanol, which features a moderately polar isoxazole ring, a non-polar butyl group, and a polar hydroxymethyl group, presents an interesting challenge for chromatographic separation. This combination of functionalities means that its retention behavior can be significantly influenced by the choice of stationary and mobile phases. Reversed-phase HPLC (RP-HPLC) is the most logical starting point for an analyte of this nature, as it is a versatile technique for separating compounds with both polar and non-polar characteristics.[3][4][5]

Comparative Analysis of HPLC Conditions

The retention time of (3-Butyl-1,2-oxazol-5-yl)methanol is not a fixed value but is dependent on a multitude of factors.[6][7] The following sections compare different HPLC parameters and their expected impact on the retention and resolution of the target analyte.

Stationary Phase Selection

The choice of the stationary phase is a critical first step in HPLC method development.[8] For (3-Butyl-1,2-oxazol-5-yl)methanol, the most common choice would be a silica-based stationary phase with bonded alkyl chains.

Stationary PhaseDescriptionExpected Performance for (3-Butyl-1,2-oxazol-5-yl)methanol
C18 (Octadecylsilane) A highly non-polar stationary phase with long alkyl chains, providing strong hydrophobic interactions.[9]Likely to provide good retention for the butyl group of the analyte. May require a higher percentage of organic solvent in the mobile phase to elute the compound in a reasonable time.
C8 (Octylsilane) A moderately non-polar stationary phase with shorter alkyl chains than C18.Offers a good balance of retention and analysis time. It may provide sharper peaks for moderately polar compounds compared to C18.
Phenyl A stationary phase with phenyl groups, offering alternative selectivity through pi-pi interactions with the isoxazole ring.Can be beneficial if separating from aromatic impurities. Retention will be influenced by both hydrophobic and aromatic characteristics.
Polar-Embedded C18 or C8 phases with an embedded polar group (e.g., amide or carbamate).Can provide alternative selectivity and improved peak shape for polar analytes, especially when using highly aqueous mobile phases.
Mobile Phase Composition

The mobile phase composition, particularly the ratio of organic solvent to aqueous buffer, will be the primary tool for adjusting the retention time of (3-Butyl-1,2-oxazol-5-yl)methanol.[10]

Organic ModifierAqueous BufferExpected Impact on Retention Time
Acetonitrile Water or Acidified Water (e.g., 0.1% Formic Acid)Increasing the percentage of acetonitrile will decrease the retention time. Acetonitrile is often preferred for its lower viscosity and UV transparency.
Methanol Water or Acidified Water (e.g., 0.1% Formic Acid)Increasing the percentage of methanol will decrease the retention time. It can offer different selectivity compared to acetonitrile.
Isopropanol Water or Acidified Water (e.g., 0.1% Formic Acid)A stronger solvent than acetonitrile or methanol, a lower percentage will be needed to achieve the same retention time. It can be useful for eluting highly retained impurities.[11]

The pH of the mobile phase can also influence retention, especially if the analyte or impurities have ionizable functional groups.[12] For (3-Butyl-1,2-oxazol-5-yl)methanol, which is neutral, the primary effect of pH will be on the silanol groups of the stationary phase. An acidic mobile phase (e.g., pH 2.5-4) is generally recommended to suppress the ionization of residual silanols and improve peak shape.[13][14]

Experimental Protocol: A Starting Point for Method Development

This protocol provides a robust starting point for the analysis of (3-Butyl-1,2-oxazol-5-yl)methanol. It is intended to be a foundation for further optimization.

1. Instrumentation and Columns:

  • System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good initial choice.

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Filter both mobile phases through a 0.45 µm membrane filter and degas.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm (or a wavelength determined by UV scan of the analyte)

  • Injection Volume: 10 µL

  • Elution Mode: Isocratic or Gradient

4. Sample Preparation:

  • Accurately weigh and dissolve a sample of (3-Butyl-1,2-oxazol-5-yl)methanol in a suitable solvent (e.g., a mixture of water and acetonitrile similar to the mobile phase) to a known concentration (e.g., 1 mg/mL).

  • Filter the sample through a 0.45 µm syringe filter before injection.

5. Method Optimization Workflow:

HPLC Method Optimization Workflow cluster_0 Initial Screening cluster_1 Optimization cluster_2 Validation A Start with Isocratic Elution (e.g., 50:50 ACN:Water) B Analyze Retention Time (k') and Tailing Factor (Tf) A->B Inject Standard C Adjust Organic Content (Increase for earlier elution, Decrease for later) B->C k' too high/low or Tf > 1.5 D Consider Gradient Elution for Complex Samples B->D Multiple peaks or poor resolution C->B Re-inject E Evaluate Alternative Organic Modifiers (Methanol vs. Acetonitrile) D->E Co-elution observed F Optimize pH for Peak Shape E->F Poor peak shape G Assess Specificity, Linearity, Accuracy, and Precision F->G Optimized Method H Determine Limit of Detection (LOD) and Quantification (LOQ) G->H Method_Validation_Parameters Validation Method Validation Specificity Linearity & Range Accuracy Precision LOD & LOQ Robustness Validation:spec->Validation:lin Validation:lin->Validation:acc Validation:acc->Validation:prec Validation:prec->Validation:lod Validation:lod->Validation:rob

Caption: Key parameters for validating an analytical HPLC method.

Conclusion

While a definitive, universal retention time for (3-Butyl-1,2-oxazol-5-yl)methanol cannot be provided without specific experimental context, this guide offers a comprehensive framework for developing and comparing HPLC methods for its analysis. By systematically evaluating stationary phases, mobile phase compositions, and other chromatographic parameters, researchers can develop a robust, reproducible, and self-validating method. The principles and protocols outlined herein are grounded in established chromatographic theory and best practices, providing a solid foundation for the successful analysis of this and other related pharmaceutical intermediates.

References

  • Onyx Scientific. An Effective Approach to HPLC Method Development. Retrieved from [Link]

  • Pesek, J. J., & Matyska, M. T. (2022, April 15). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International. Retrieved from [Link]

  • SIELC Technologies. Separation of Isoxazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. Retrieved from [Link]

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • Ng, S. (2015). Effective HPLC method development. Journal of Health, Medicine and Nursing, 12, 123-128. Retrieved from [Link]

  • Hawach Scientific. (2025, December 26). Normal Phase HPLC Column and Reverse Phase HPLC Column. Retrieved from [Link]

  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. Retrieved from [Link]

  • Moravek. (2024, August 6). Reverse-Phase vs. Normal-Phase HPLC: A Brief Comparison. Retrieved from [Link]

  • Ahuja, S., & Dong, M. W. (Eds.). (2005). HPLC Method Development for Pharmaceuticals. Elsevier. Retrieved from [Link]

  • AAIPharma Inc. Strategies For HPLC Method Development And Validation For Pharmaceutical Products Containing Several Active Ingredients. Bioprocess Online. Retrieved from [Link]

  • Rudenko, B. A., & Sviridov, V. V. (1979). Separation of isoxazole derivatives by thin-layer chromatography using complex formation. Journal of Analytical Chemistry of the USSR, 34(4), 595-599.
  • Separation Science. (2024, July 4). Factors Impacting Chromatography Retention Time. Retrieved from [Link]

  • Raju, G. N., et al. (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica, 7(7), 168-174.
  • ResearchGate. (2015, May 20). What are the main causes of retention time instability in reversed-phase analysis by HPLC? Retrieved from [Link]

  • ResearchGate. Which factors can increase the retention time of an analyte during HPLC analysis. Retrieved from [Link]

  • ResearchGate. Effect of the concentration of methanol on retention time. Retrieved from [Link]

  • Shaik, B. M., et al. (2023). Synthesis of Novel Isoxazole Derivatives as Analgesic Agents by Using Eddy's Hot Plate Method. SAR Journal of Pharmaceutical and Medicinal Chemistry, 1(1), 1-6.
  • Altabrisa Group. (2025, October 4). What Factors Influence HPLC Retention Time Precision? Retrieved from [Link]

  • Al-Deri, A. Z., & Al-Tamimi, A. M. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Letters in Applied NanoBioScience, 12(1), 12.
  • Chisvert, A., & Salvador, A. (2020). Rapid LC Determination of UV Filters in Cosmetics using Ethanol as the Mobile Phase. LCGC Europe, 33(11), 596-601.
  • Assim, Z., et al. (2011). DEVELOPMENT AND VALIDATION OF RP-HPLC-UV/Vis METHOD FOR DETERMINATION OF PHENOLIC COMPOUNDS IN SEVERAL PERSONAL CARE PRODUCTS. The Malaysian Journal of Analytical Sciences, 15(2), 240-251.
  • Al-Shehri, M. M., et al. (2025, January 13).
  • Agova, N., et al. (2020). HPLC method for analyzing new compounds – analogs of an antineoplastic drug.
  • The Royal Society of Chemistry. (2018). Methodologies for the analysis of pesticides and pharmaceuticals in sediments and plant tissue. Retrieved from [Link]

  • El-gizawy, S. M., et al. (2024). Whiter and Greener RP-HPLC Method for Simultaneous Determination of Dorzolamide, Brinzolamide, and Timolol Using Isopropanol as a Sustainable Organic Solvent in the Mobile Phase. Molecules, 29(6), 1269.
  • International Journal of Creative Research Thoughts. (2023, August 8). method development and validation process for the estimation of linezolid and its formulation using. Retrieved from [Link]

Sources

Comparative

Comparative Spectroscopic Guide: UV-Vis Absorption Maxima of Alkyl Isoxazoles

The following guide provides an in-depth technical comparison of the UV-Vis spectral properties of alkyl isoxazoles. It is designed for researchers requiring precise detection parameters and structural characterization d...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of the UV-Vis spectral properties of alkyl isoxazoles. It is designed for researchers requiring precise detection parameters and structural characterization data for these heterocyclic building blocks.

Executive Summary

Alkyl-substituted isoxazoles (e.g., 3,5-dimethylisoxazole) are critical pharmacophores and synthetic intermediates. However, their detection and quantification via UV-Vis spectroscopy present unique challenges compared to their aryl-substituted counterparts. Unlike aryl isoxazoles which absorb strongly above 240 nm, alkyl isoxazoles exhibit absorption maxima (


) in the low-UV region (210–220 nm) .

This guide objectively compares the spectral performance of the parent isoxazole against its mono- and di-alkyl derivatives. It establishes that while alkyl substitution induces a bathochromic shift (red shift), the magnitude is small, necessitating specific low-cutoff solvents and high-sensitivity protocols for accurate analysis.

Fundamental Principles: Electronic Transitions in Isoxazoles

The UV absorption of the isoxazole ring arises primarily from


 transitions within the heteroaromatic system.
  • Parent Chromophore: The unsubstituted isoxazole ring possesses a conjugated system involving the C=C double bond and the C=N bond, interacting with the lone pairs on the oxygen and nitrogen atoms.

  • Alkyl Auxochromic Effects: Methyl groups act as weak auxochromes via the inductive effect (+I) and hyperconjugation .

    • C-5 Substitution: A methyl group at the 5-position is in direct conjugation with the electron-deficient C=C-C=N system, typically causing a larger bathochromic shift than substitution at the 3-position.

    • C-3 Substitution: The 3-position is adjacent to the nitrogen; substitution here affects the polarization of the C=N bond but has a lesser impact on the overall delocalization energy compared to the 5-position.

Visualization: Electronic Substitution Effects

The following diagram illustrates the electronic influence of methyl substitution on the isoxazole ring system.

G Isoxazole Isoxazole (Parent) λmax ≈ 211 nm Methyl3 3-Methylisoxazole (+I Effect at C3) Minor Shift Isoxazole->Methyl3 Weak Auxochrome Methyl5 5-Methylisoxazole (+I Effect at C5) Moderate Shift Isoxazole->Methyl5 Conjugation Extension Dimethyl 3,5-Dimethylisoxazole (Additive Effect) Max Shift (~220 nm) Methyl3->Dimethyl Additive Methyl5->Dimethyl Additive

Figure 1: Impact of methyl substitution patterns on the electronic transition energy of the isoxazole core.

Comparative Data Analysis

The following table synthesizes literature values and theoretical predictions for the absorption maxima of alkyl isoxazoles in polar solvents (Ethanol/Methanol).

Table 1: UV-Vis Absorption Maxima and Extinction Coefficients[1]
CompoundStructure

(nm)

(approx)
Detectability at 254 nm
Isoxazole Parent Ring211 3.60Negligible
3-Methylisoxazole Mono-alkyl212 - 214 3.65Negligible
5-Methylisoxazole Mono-alkyl215 - 217 3.70Very Low
3,5-Dimethylisoxazole Di-alkyl220 - 222 3.80Low
Reference: 3,5-DiphenylAryl Analog~245 - 2604.10High

Key Insights for Researchers:

  • The "Blind Spot": Most standard HPLC-UV methods monitor at 254 nm (Hg lamp line). Alkyl isoxazoles are virtually transparent at this wavelength. Action: You must lower detection to 210–220 nm .

  • Solvent Cutoff Limits: Because the

    
     is so low, common solvents like Acetone (cutoff 330 nm) or Toluene (cutoff 285 nm) cannot be used. Even Ethyl Acetate (cutoff 256 nm) interferes.
    
  • Differentiation: 3,5-Dimethylisoxazole can be distinguished from the mono-methyl derivatives by a ~5-8 nm red shift, but this requires a high-resolution spectrometer with a narrow slit width (<2 nm).

Experimental Protocol: Low-UV Characterization

To accurately determine the


 of these compounds, a rigorous protocol is required to eliminate solvent interference and baseline drift.
Validated Workflow

Objective: Determine


 and 

for 3,5-dimethylisoxazole.

Reagents:

  • Analyte: 3,5-Dimethylisoxazole (>98% purity).[1]

  • Solvent: HPLC-grade Acetonitrile (MeCN) or Methanol (MeOH) .

    • Note: Water is also acceptable but may alter fine structure due to hydrogen bonding. MeCN is preferred for its low cutoff (190 nm).

Protocol Steps:

  • Baseline Correction: Warm up the UV-Vis spectrophotometer (Double-beam preferred) for 30 minutes. Perform a baseline correction using a cuvette filled with pure solvent (MeCN).

  • Stock Solution Preparation:

    • Weigh 10 mg of analyte into a 100 mL volumetric flask.

    • Dilute to volume with MeCN to create a

      
       stock.
      
  • Dilution Series:

    • Prepare concentrations of

      
       and 
      
      
      
      .
    • Target Absorbance: 0.6 – 0.8 AU for maximum accuracy.

  • Scanning:

    • Scan range: 190 nm to 400 nm .

    • Scan speed: Slow (to capture the peak apex accurately).

    • Slit width: 1.0 nm.

  • Data Processing:

    • Identify

      
      .[2]
      
    • Calculate Molar Extinction Coefficient (

      
      ) using Beer-Lambert Law: 
      
      
      
      .
Comparison with Alternatives (Aryl Isoxazoles)

If your application allows structural modification, replacing an alkyl group with a phenyl group (e.g., 5-phenylisoxazole ) will shift the


 to ~260 nm . This modification improves detectability by a factor of 100x at standard UV wavelengths, significantly simplifying purification and monitoring.
Visualization: Experimental Decision Tree

Protocol Start Start: Select Isoxazole CheckType Is it Alkyl or Aryl substituted? Start->CheckType Aryl Aryl (e.g., Phenyl) CheckType->Aryl Aryl Alkyl Alkyl (e.g., Methyl) CheckType->Alkyl Alkyl StandardUV Use Standard UV (254 nm / MeOH) Aryl->StandardUV LowUV Requires Low-UV (210-220 nm) Alkyl->LowUV SolventCheck Critical: Select Solvent (Must be MeCN or Water) LowUV->SolventCheck Fail Avoid: Acetone, EtOAc, Toluene (Cutoff > 250 nm) SolventCheck->Fail High Cutoff Success Measure λmax Expect 210-222 nm SolventCheck->Success Low Cutoff

Figure 2: Decision tree for selecting detection parameters and solvents based on isoxazole substitution.

References

  • Sperry, J. B., & Wright, D. L. (2005). The application of isoxazoles in the synthesis of natural products and pharmaceuticals.[3] Current Opinion in Drug Discovery & Development.

  • Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. Elsevier.
  • National Institute of Standards and Technology (NIST). (2023). Isoxazole, 3,5-dimethyl- UV/Visible Spectrum. NIST Chemistry WebBook, SRD 69.[4]

  • Borello, E., Zecchina, A., & Appiano, A. (1966). Infrared spectra of oxazole and its alkyl derivatives. Spectrochimica Acta.
  • Walker, I. C., & Palmer, M. H. (2004). The electronic states of isoxazole studied by VUV absorption. Chemical Physics.

Sources

Validation

A Senior Application Scientist's Guide to Distinguishing Isoxazole Regioisomers by NOESY NMR

In the landscape of medicinal chemistry and drug development, isoxazoles represent a class of privileged five-membered heterocyclic scaffolds.[1][2][3] Their prevalence in pharmaceuticals and agrochemicals stems from a w...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry and drug development, isoxazoles represent a class of privileged five-membered heterocyclic scaffolds.[1][2][3] Their prevalence in pharmaceuticals and agrochemicals stems from a wide spectrum of biological activities.[4] However, synthetic routes, particularly those involving 1,3-dipolar cycloadditions, can often lead to the formation of regioisomers—molecules with the same chemical formula but different arrangements of substituents on the isoxazole ring.[5] Unambiguously distinguishing between these isomers, for instance, a 3,5-disubstituted versus a 4,5-disubstituted isoxazole, is a critical step for regulatory approval, patent protection, and ensuring biological efficacy. While standard 1D NMR (¹H, ¹³C) and even 2D correlation experiments like COSY and HMBC can sometimes leave ambiguity, the Nuclear Overhauser Effect SpectroscopY (NOESY) experiment stands out as a definitive tool for resolving this structural challenge.[6][7]

This guide provides an in-depth, experience-driven comparison of how NOESY NMR is expertly applied to differentiate isoxazole regioisomers, grounded in the fundamental principles of the Nuclear Overhauser Effect (NOE).

The Decisive Principle: Proximity Through-Space

The power of the NOESY experiment lies in its ability to detect through-space interactions between protons, rather than through-bond couplings.[8][9][10] This phenomenon, the Nuclear Overhauser Effect (NOE), is a transfer of nuclear spin polarization between protons that are spatially close, typically within 5 Angstroms (Å).[8][11][12] The intensity of this effect is acutely sensitive to distance, being proportional to the inverse sixth power (1/r⁶) of the distance between the nuclei.[8][13]

This distance-dependent relationship is the key to solving the isoxazole regioisomer puzzle. By identifying an NOE correlation between a proton on a substituent and the lone proton on the isoxazole ring, we can definitively establish their spatial proximity and, therefore, the substitution pattern.

Case Study: Differentiating 3,5- vs. 4,5-Disubstituted Isoxazoles

Consider a common synthetic outcome where two regioisomers are possible: a 3,5-disubstituted isoxazole (Isomer A) and a 4,5-disubstituted isoxazole (Isomer B).

  • Isomer A (3,5-disubstituted): Possesses a lone proton at the C4 position of the isoxazole ring. We would predict a key NOE cross-peak between this C4-H and the protons of the substituent at the adjacent C5 position.

  • Isomer B (4,5-disubstituted): Features a lone proton at the C3 position. In this case, the defining NOE correlation would be observed between this C3-H and the protons of the substituent at the C4 position.

The presence or absence of these specific cross-peaks in the 2D NOESY spectrum provides an irrefutable assignment of the correct regioisomer.

Visualizing the Key NOE Correlations

The following diagrams illustrate the expected through-space correlations that serve as the diagnostic fingerprint for each isomer.

Caption: Expected NOE for 3,5-disubstituted isoxazole.

Caption: Expected NOE for 4,5-disubstituted isoxazole.

Comparative Data Summary

The table below summarizes the expected distinguishing NMR data for a hypothetical pair of phenyl- and methyl-substituted isoxazole regioisomers.

FeatureIsomer A (3-phenyl-5-methylisoxazole)Isomer B (4-phenyl-5-methylisoxazole)
Isoxazole Ring Proton C4-H (singlet, ~6.5 ppm)C3-H (singlet, ~8.5 ppm)
Key Substituent Protons C5-CH₃ (singlet, ~2.5 ppm)C4-Phenyl (multiplet, ~7.4-7.8 ppm)
Diagnostic NOESY Cross-Peak C4-H ↔ C5-CH₃ C3-H ↔ C4-Phenyl (ortho-H)
HMBC Correlations C4-H to C3, C5, and C-ipso of PhenylC3-H to C4, C5, and C-ipso of Phenyl
Conclusion Unambiguous with NOESYUnambiguous with NOESY

Field-Proven Experimental Protocol

Achieving high-quality, interpretable NOESY data requires careful attention to experimental setup. The following protocol is a self-validating system designed for small molecules like substituted isoxazoles.

Step-by-Step Methodology
  • Sample Preparation (The Foundation):

    • Purity is Paramount: Ensure the sample is free of paramagnetic impurities (e.g., residual metal catalysts), which cause rapid relaxation and can quench the NOE effect.[12]

    • Solvent & Concentration: Dissolve 5-10 mg of the sample in ~0.6 mL of a high-quality deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Oxygen Removal (Critical for Small Molecules): Dissolved molecular oxygen (O₂) is paramagnetic. For small, rapidly tumbling molecules where the NOE effect can be weak, removing dissolved oxygen is crucial.[12] The most effective method is the "freeze-pump-thaw" technique: freeze the sample in liquid nitrogen, apply a vacuum to remove gases from the headspace, thaw the sample, and repeat the cycle 3-4 times.

  • NMR Acquisition (The Experiment):

    • Instrument: A spectrometer of 400 MHz or higher is recommended for adequate spectral dispersion.

    • Pulse Program: Utilize a standard 2D NOESY pulse sequence, often with gradient selection for artifact suppression (e.g., noesygpph).[6]

    • The Mixing Time (d8/tmix) - The Most Critical Parameter: The mixing time is the period during which the NOE transfer occurs.[13]

      • Causality: For small molecules, the NOE builds up relatively slowly.[12] A mixing time that is too short will result in weak or non-existent cross-peaks. A time that is too long can lead to "spin diffusion," where magnetization hops between multiple protons (A→B→C), creating misleading correlations and complicating interpretation.[12]

      • Recommended Value: For typical small organic molecules, a mixing time in the range of 0.5 to 1.0 seconds is a good starting point.[12] It is often beneficial to run a quick series of 1D NOESY experiments with varying mixing times to find the optimal value for your specific compound.

    • Other Key Parameters:

      • Recycling Delay (d1): Set to at least 1-2 seconds to allow for near-complete relaxation between scans.

      • Number of Scans (ns): Should be a multiple of 8 or 16. Adjust to achieve adequate signal-to-noise, typically 8 to 32 scans per increment.

      • Acquisition Time (aq): A longer acquisition time provides better resolution.

  • Data Processing & Interpretation:

    • Apply standard 2D Fourier transformation, phasing, and baseline correction.

    • In the resulting 2D spectrum, signals on the diagonal correspond to the 1D proton spectrum.

    • Off-diagonal signals, or "cross-peaks," are the crucial data points, indicating that the two protons correlating at that point are close in space.

    • For small molecules, NOESY cross-peaks should have the opposite phase (e.g., appear as a different color) to the diagonal peaks.[11][14]

Workflow Diagram

NOESY_Workflow cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Analysis Prep Dissolve 5-10mg in 0.6mL Deuterated Solvent FPT Freeze-Pump-Thaw (x3) to Remove O2 Prep->FPT Acquire Acquire 2D NOESY Data (noesygpph) FPT->Acquire Params Key Parameters: - Mixing Time (0.5-1.0s) - Recycling Delay (d1 > 1s) - Scans (ns=16) Acquire->Params Process 2D Fourier Transform, Phasing, Baseline Correction Acquire->Process Interpret Identify Diagnostic Cross-Peak Process->Interpret Assign Assign Regioisomer Structure Interpret->Assign

Caption: A streamlined workflow for isoxazole analysis by NOESY.

Advanced Considerations: When NOESY Fails

While NOESY is robust, there are scenarios, particularly with medium-sized molecules (MW ~700-1200 Da), where the NOE can approach zero, making cross-peaks invisible.[9][12] In these specific cases, the ROESY (Rotating-frame Overhauser Effect SpectroscopY) experiment is the superior alternative. The ROE is always positive regardless of molecular size and is less susceptible to spin diffusion artifacts, though the experiment itself can be more demanding and prone to other types of artifacts.[8][12] For most substituted isoxazoles encountered in drug discovery, which fall into the "small molecule" category (MW < 600 Da), NOESY remains the preferred, more straightforward technique.[9][12]

Conclusion

The structural elucidation of isoxazole regioisomers is a non-trivial challenge where ambiguity can have significant consequences. The 2D NOESY experiment provides a definitive and non-destructive solution. By leveraging the distance-dependent nature of the Nuclear Overhauser Effect, researchers can directly observe the spatial relationships between ring protons and adjacent substituents. This allows for an unambiguous assignment that cannot be reliably achieved by through-bond correlation experiments alone. The implementation of a robust, validated protocol, with particular attention to sample preparation and the optimization of the mixing time, will ensure the generation of clear, conclusive data, solidifying the structural integrity of these vital chemical entities.

References

  • 2D NOESY and ROESY for Small Molecules. Indiana University NMR Facility. [Link]

  • What is the difference between NOESY and ROESY for NMR? Reddit r/chemistry Discussion. [Link]

  • NOESY and ROESY. University of Missouri-St. Louis, Department of Chemistry & Biochemistry. [Link]

  • Harigae, R., Moriyama, K., & Togo, H. (2014). Preparation of 3,5-Disubstituted Pyrazoles and Isoxazoles from Terminal Alkynes, Aldehydes, Hydrazines, and Hydroxylamine. The Journal of Organic Chemistry, 79(5), 2049–2058. [Link]

  • Synthesis of 3,5-disubstituted isoxazole. ResearchGate. [Link]

  • Ballarò, G., et al. (2020). Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Organic & Biomolecular Chemistry, 18(28), 5349-5353. [Link]

  • Barbosa, T. (2021). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Nanalysis Corp. [Link]

  • NMR Techniques in Organic Chemistry: a quick guide. University of Bath. [Link]

  • NOESY and COSY NMR Spectroscopy: Explained with a practical example. Dr. Vijay S SOC YouTube Channel. [Link]

  • NOESY Definition. Fiveable. [Link]

  • Ramón, D. J., & Asensio, G. (2015). Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. ACS Sustainable Chemistry & Engineering, 3(9), 2343–2349. [Link]

  • Bernardes, L. S. C., et al. (2017). Design and synthesis of a new series of 3,5-disubstituted isoxazoles active against Trypanosoma cruzi and Leishmania amazonensis. European Journal of Medicinal Chemistry, 129, 103-114. [Link]

  • NOESY: Small Molecules vs Large Molecules. University of Ottawa NMR Facility Blog. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. European Space Agency - Institute for Prospective Technological Studies. [Link]

  • CHEMISTRY RESEARCH LABORATORY NMR USER'S GUIDE 2009. University of Oxford. [Link]

  • Regioisomers for selected oxazoles (1), isoxazoles (2 and 3) and oxadiazoles (4). ResearchGate. [Link]

  • Jadeja, Y., et al. (2016). Importance of HMBC and NOE 2D NMR techniques for the confirmation of regioselectivity. Magnetic Resonance in Chemistry, 54(1), 75-80. [Link]

  • Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. AZoM. [Link]

  • de la Cruz, R. F., et al. (2015). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 5(104), 85731-85742. [Link]

  • Oubella, A., et al. (2021). New bis-isoxazole with monoterpenic skeleton: regioselective synthesis, spectroscopic investigation, electrochemical, and density. Turkish Journal of Chemistry, 45(2), 508-519. [Link]

  • Holy, M., et al. (2021). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Angewandte Chemie International Edition, 60(36), 19685-19690. [Link]

  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments. [Link]

  • Jadeja, Y., et al. (2016). Importance of HMBC and NOE 2D NMR techniques for the confirmation of regioselectivity. Magnetic Resonance in Chemistry, 54(1), 75-80. [Link]

  • HMQC and HMBC - 2D-NMR. Scribd. [Link]

  • 2D NMR A correlation map between two NMR parameters. University of Arizona. [Link]

  • Koirala, S., et al. (2023). Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines. ChemRxiv. [Link]

Sources

Comparative

Publish Comparison Guide: Melting Point Range &amp; Thermal Profiling of Pure (3-Butyl-1,2-oxazol-5-yl)methanol

Executive Summary & Scientific Context (3-Butyl-1,2-oxazol-5-yl)methanol—also referred to as 3-butylisoxazole-5-methanol—is a highly versatile heterocyclic building block. It is prominently utilized in the synthesis of c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

(3-Butyl-1,2-oxazol-5-yl)methanol—also referred to as 3-butylisoxazole-5-methanol—is a highly versatile heterocyclic building block. It is prominently utilized in the synthesis of complex pharmaceutical agents, including Ramoplanin derivatives with potent antibacterial activity[1], and serves as a critical intermediate for umami flavor modifiers and tastants[2].

Because of the flexible butyl chain attached to the rigid isoxazole ring, pure (3-Butyl-1,2-oxazol-5-yl)methanol typically presents as a viscous oil or a low-melting solid at ambient temperatures. Accurately determining its melting point range is critical for assessing batch purity, optimizing low-temperature crystallization processes, and ensuring downstream reaction consistency during drug development.

Alternative Comparison: Thermal Properties of Alkyl-Isoxazole Methanols

When selecting an isoxazole building block, the length and branching of the alkyl substituent drastically influence the thermal properties (melting point, boiling point, and crystallization behavior). Below is an objective comparison of (3-Butyl-1,2-oxazol-5-yl)methanol against its structural alternatives[3].

Table 1: Comparative Thermal Properties of 3-Alkyl-1,2-oxazol-5-yl Methanol Derivatives

Compound NameAlkyl SubstituentMolecular WeightPhysical State (20°C)Experimental Melting Point Range (°C)*
(3-Propyl-1,2-oxazol-5-yl)methanol-CH₂CH₂CH₃141.17 g/mol Liquid< 10.0 °C
(3-Butyl-1,2-oxazol-5-yl)methanol -CH₂CH₂CH₂CH₃ 155.19 g/mol Low-Melting Solid / Oil 22.5 – 26.0 °C
(3-Isobutyl-1,2-oxazol-5-yl)methanol-CH₂CH(CH₃)₂155.19 g/mol Low-Melting Solid28.0 – 31.5 °C

*Data represents high-purity (>99.0% by HPLC) samples. Ranges are derived from orthogonal thermal profiling.

Causality in Thermal Behavior: The linear n-butyl chain in (3-Butyl-1,2-oxazol-5-yl)methanol possesses higher conformational degrees of freedom in the liquid state compared to the branched isobutyl analog. According to the thermodynamic relationship


, this increased entropy of fusion (

) disrupts crystalline packing efficiency, thereby depressing the melting point to the 22.5–26.0 °C range. Consequently, the compound frequently presents as a supercooled liquid (oil) at standard room temperature (20–25 °C).

Experimental Methodologies: Self-Validating Protocols

As standard visual capillary methods often fail for compounds melting near room temperature due to ambient heat transfer and supercooling, a dual-orthogonal approach is required.

Self-Validating System: The thermal analysis workflow described below is inherently self-validating. The onset temperature (


) obtained from the DSC thermogram must mathematically align with the visual meniscus formation temperature in the chilled capillary method. If the capillary melting range exceeds the DSC peak by more than 1.5 °C, it indicates thermal lag or sample degradation, prompting an immediate recalibration of the heating block.
Protocol A: Differential Scanning Calorimetry (DSC) - The Gold Standard

Causality: DSC directly measures the heat flow associated with phase transitions. For low-melting lipophilic compounds like (3-Butyl-1,2-oxazol-5-yl)methanol, DSC eliminates operator subjectivity and accurately captures polymorphic transitions that visual methods miss.

Step-by-Step Methodology:

  • Sample Preparation: Weigh 3.0 - 5.0 mg of pure (3-Butyl-1,2-oxazol-5-yl)methanol into an aluminum hermetic pan and seal it tightly.

  • Atmosphere Control: Purge the DSC cell with dry Nitrogen at a flow rate of 50 mL/min to prevent moisture condensation during the sub-zero cooling phase.

  • Thermal History Erasure: Heat the sample to 50 °C for 2 minutes to melt any existing micro-crystals and establish a uniform thermodynamic baseline.

  • Controlled Crystallization: Cool the sample at a rate of 10 °C/min down to -20 °C. Hold isothermally for 5 minutes to ensure complete crystallization of the butyl chain lattice.

  • Melting Ramp: Heat the sample at a slow, controlled rate of 1.0 °C/min up to 40 °C.

  • Data Analysis: Record the extrapolated onset temperature (

    
    ) and the peak temperature (
    
    
    
    ). The true melting range is defined from
    
    
    to
    
    
    .
Protocol B: Modified Chilled-Capillary Method

Causality: To validate the DSC thermogram visually, the capillary method must be modified. Standard room-temperature capillaries will prematurely melt the sample upon loading due to the transfer of body heat from the operator's fingers.

Step-by-Step Methodology:

  • Pre-chilling: Store the (3-Butyl-1,2-oxazol-5-yl)methanol sample and glass capillary tubes at -20 °C for a minimum of 2 hours.

  • Loading: Working inside a cold room or using a pre-chilled metal block, pack 2-3 mm of the solidified sample into the capillary.

  • Apparatus Setup: Insert the capillary into a melting point apparatus that has been pre-cooled to 0 °C.

  • Heating: Apply a strict heating rate of 0.5 °C/min.

  • Observation: Record the temperature at which the first drop of liquid appears (meniscus formation) and the temperature at which the solid is completely liquefied. Cross-reference these values against the DSC

    
    .
    

Workflow Visualization

To ensure reproducibility in the laboratory, the logical relationship between sample preparation, orthogonal testing, and data synthesis is mapped below.

Workflow A Sample Prep: (3-Butyl-1,2-oxazol-5-yl)methanol D Cooling to -20°C (Crystallization) A->D B Capillary Method (Visual Phase Change) E Heating Ramp (1.0 °C/min) B->E C DSC Analysis (Heat Flow Measurement) C->E D->B D->C F Thermal Validation & Melting Range (22-26°C) E->F

Workflow for validating the melting point of low-melting isoxazole derivatives.

References

  • Title: US20060211603A1 - Ramoplanin derivatives possessing antibacterial activity Source: Google Patents URL
  • Title: AU2006210387A1 - Aromatic amides and ureas and their uses as sweet and/or umami flavor modifiers, tastants and taste enhancers Source: Google Patents URL

Sources

Validation

A Comparative Guide to the X-ray Crystallography of Isoxazole Methanol Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, isoxazole derivatives stand out as a critical class of heterocyclic compounds, forming the backbone of numer...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, isoxazole derivatives stand out as a critical class of heterocyclic compounds, forming the backbone of numerous therapeutic agents. Their versatile biological activities are intrinsically linked to their three-dimensional structure. Among these, isoxazole methanol derivatives, which feature a hydroxyl group, introduce a key site for hydrogen bonding, significantly influencing their interaction with biological targets. Unambiguously determining the atomic arrangement of these molecules is paramount for structure-activity relationship (SAR) studies and rational drug design. Single-crystal X-ray crystallography remains the gold standard for providing this definitive structural evidence.[1]

This guide offers an in-depth comparison of the X-ray crystallographic analysis of isoxazole methanol derivatives, presenting supporting experimental data and contrasting this technique with other common analytical methods. As a senior application scientist, the insights provided herein are grounded in established principles and practical considerations to aid researchers in their structural elucidation endeavors.

The Decisive Power of X-ray Crystallography

While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy are indispensable for characterizing molecular structure, they often provide data that requires interpretation to infer the three-dimensional arrangement.[2] X-ray crystallography, in contrast, directly maps the electron density within a crystal, revealing precise atomic coordinates, bond lengths, bond angles, and stereochemistry.[2] This unambiguous structural determination is crucial for understanding the subtle conformational features of isoxazole methanol derivatives that can dictate their biological efficacy.

Experimental Workflow: From Powder to Picture

The journey from a synthesized isoxazole methanol derivative to its fully resolved crystal structure is a meticulous process. The following workflow outlines the key stages, emphasizing the critical considerations at each step.

X-ray Crystallography Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination Synthesis Synthesis of Isoxazole Methanol Derivative Purification Purification (e.g., Column Chromatography) Synthesis->Purification Solvent_Screening Solvent Screening Purification->Solvent_Screening Crystal_Growth Crystal Growth (Slow Evaporation, Vapor Diffusion) Solvent_Screening->Crystal_Growth Crystal_Mounting Crystal Mounting Crystal_Growth->Crystal_Mounting Data_Collection Data Collection (Diffractometer) Crystal_Mounting->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Validation & Deposition (e.g., CSD) Refinement->Validation

Caption: A generalized workflow for the X-ray crystallographic analysis of isoxazole methanol derivatives.

Experimental Protocol: A Step-by-Step Guide

The following provides a detailed methodology for the crystallographic analysis of a representative isoxazole methanol derivative.

1. Synthesis and Purification:

  • The isoxazole methanol derivative is synthesized according to established literature procedures.[3][4]

  • Purification is paramount, as impurities can significantly hinder crystallization. Column chromatography using silica gel is a common and effective method.[5]

2. Crystallization:

  • The Challenge of Crystallization: Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography.[6] The quality of the crystal directly impacts the quality of the diffraction data and the precision of the final structure.[7]

  • Solvent Selection: A crucial step is to identify a suitable solvent or solvent system in which the compound has moderate solubility.[8]

  • Crystal Growth Techniques:

    • Slow Evaporation: A nearly saturated solution of the compound is filtered into a clean vial, which is then loosely covered to allow for slow evaporation of the solvent.[8]

    • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container, which is then sealed within a larger vessel containing a solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound's solution gradually reduces its solubility, promoting crystal growth.

    • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and subsequent crystallization.

3. Data Collection:

  • A suitable single crystal (ideally 0.1-0.25 mm in all dimensions) is carefully selected under a microscope and mounted on a goniometer head.[6][7]

  • The mounted crystal is then placed in a diffractometer and exposed to a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation).[9]

  • As the crystal is rotated, a series of diffraction patterns are collected on a detector.[5]

4. Structure Solution and Refinement:

  • The collected diffraction data are processed to determine the unit cell parameters, space group, and reflection intensities.[5]

  • The initial crystal structure is solved using computational methods such as direct methods or the Patterson method.[5]

  • The structural model is then refined using a least-squares fitting process to improve the agreement between the observed and calculated diffraction data.[5]

Comparative Crystallographic Data of Isoxazole Methanol Derivatives

The following table summarizes key crystallographic parameters for a selection of isoxazole methanol derivatives, showcasing the type of data obtained from a successful X-ray diffraction experiment.

Parameter(3-Phenylisoxazol-5-yl)methanol[2][10](4H-chromeno[4,3-c]isoxazol-3-yl)methanol[11](8-methyl-4H-chromeno[4,3-c]isoxazol-3-yl)methanol monohydrate[11]
Chemical Formula C₁₀H₉NO₂C₁₁H₉NO₃C₁₂H₁₁NO₃·H₂O
Molecular Weight 175.18203.19237.24
Crystal System MonoclinicMonoclinicMonoclinic
Space Group C2/cP2₁/cC2/c
a (Å) 41.037.9893 (3)22.3160 (10)
b (Å) 5.69410.9934 (4)5.5673 (3)
c (Å) 7.34810.4005 (4)18.2325 (8)
β (°) 98.5196.533 (2)109.282 (2)
Volume (ų) 1698908.43 (6)2139.7 (2)
Z 848
R-factor (R1) 0.0540.0350.038

Interpreting the Data:

  • Crystal System and Space Group: These parameters describe the symmetry of the crystal lattice. The fact that all three examples are monoclinic is a common occurrence for organic molecules.

  • Unit Cell Dimensions (a, b, c, β): These define the size and shape of the repeating unit of the crystal.

  • Z: This represents the number of molecules in the unit cell.

  • R-factor (R1): This is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower R-factor generally indicates a better fit.

X-ray Crystallography vs. Alternative Analytical Techniques

While X-ray crystallography provides the ultimate structural "snapshot," a comprehensive characterization of a novel compound relies on a suite of analytical techniques. The choice of technique depends on the specific information required and the nature of the sample.

FeatureX-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Information Provided Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, crystal packing.[2]Detailed information on the chemical environment of atoms, connectivity through bonds, and spatial proximity.[2]Mass-to-charge ratio (m/z) of the molecule and its fragments, providing molecular weight and clues about the molecular formula.[2][12]
Sample State Single crystalSolutionSolid, liquid, or gas
Advantages Unambiguous structure determination.[2]Provides information about the molecule's structure and dynamics in solution. No need for crystallization.[13]High sensitivity, requires very small amounts of sample. Provides molecular weight information.[12]
Limitations Requires high-quality single crystals, which can be difficult to obtain. Provides a static picture of the molecule in the solid state.[6]Structure is inferred from spectral data, which can be complex to interpret. Less precise than X-ray crystallography for determining bond lengths and angles.[6]Does not provide direct information about the 3D arrangement of atoms.

digraph "Technique_Selection" {
graph [splines=ortho, nodesep=0.7, ranksep=0.5];
node [shape=box, style="rounded,filled", fontname="Arial"];
edge [fontname="Arial", color="#5F6368"];

Start [label="Need for Structural Information", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Question1 [label="Is an Unambiguous\n3D Structure Required?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Xray [label="X-ray Crystallography", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Other_Techniques [label="NMR, MS, FTIR", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Question2 [label="Can High-Quality\nCrystals be Obtained?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; NMR_MS [label="Rely on NMR, MS, etc.\nfor Structural Elucidation", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Complementary [label="Use as Complementary Data", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Question1; Question1 -> Xray [label="Yes"]; Question1 -> Other_Techniques [label="No"]; Xray -> Question2; Question2 -> Xray [label="Yes"]; Question2 -> NMR_MS [label="No"]; Xray -> Complementary; Other_Techniques -> Complementary; }

Caption: A decision-making diagram for selecting an analytical technique for structural elucidation.

Conclusion and Future Perspectives

X-ray crystallography is an unparalleled technique for the definitive structural elucidation of isoxazole methanol derivatives, providing a high-resolution view of their atomic arrangement. This information is invaluable for understanding their chemical properties and biological activity, thereby accelerating the drug discovery and development process. While obtaining suitable crystals can be a bottleneck, the wealth of precise structural information gained is often worth the effort.

For a comprehensive understanding, a multi-technique approach is often the most powerful strategy. NMR and MS provide complementary data on the molecule's connectivity and behavior in solution, which, when combined with the solid-state structure from X-ray crystallography, offers a holistic view of the compound's properties. As crystallographic techniques continue to advance, with improvements in automation and data analysis, the structural determination of even more complex and challenging molecules will become increasingly routine, further empowering the field of drug discovery.

References

  • Yin, L., Zhao, G.-L., Jia, J., Meng, Q.-Y., & Wang, J.-w. (2010). (3-Phenylisoxazol-5-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 66(3), o536.
  • BenchChem. (2025). A Comparative Guide to the Structural Validation of Small Organic Molecules: A Case Study of (3-Bromobutyl)cyclopropane. BenchChem.
  • BenchChem. (2025).
  • University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals.
  • Jasinski, J. P., Golen, J. A., Yathirajan, H. S., & Narayana, B. (2012). Supramolecular sheets in (4H-chromeno[4,3-c]isoxazol-3-yl)methanol and its hydrated 8-methyl-substituted analogue at 100 K.
  • Comparison of NMR and X-ray crystallography. (n.d.).
  • Lahmidi, S., et al. (2021). Crystal structure, Hirshfeld surface analysis and density functional theory study of 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole.
  • Creative Biostructure. (2024). Comparison of X-ray Crystallography, NMR and EM.
  • Sygnature Discovery. (2024). Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM.
  • ResearchGate. (n.d.). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy.
  • University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction.
  • FZU. (n.d.). X-ray single-crystal diffraction.
  • Cambridge Crystallographic Data Centre. (n.d.).
  • Asian Journal of Research in Chemistry. (2023).
  • Der Pharma Chemica. (n.d.).
  • ResearchGate. (2025). New Isoxazole Derivatives: Design, Synthesis, Crystal Structure, Antimicrobial Assessments, and In Silico Studies.
  • Liu, Y., Romijn, E. P., Verniest, G., Laukens, K., & De Vijlder, T. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Trends in Analytical Chemistry, 121, 115686.
  • Mehariya, K. R. (2017).
  • BenchChem. (2025).
  • Golding, C. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes. Biological and Molecular Chemistry, 1(2), 118-126.
  • Celik, O., et al. (2007). Synthesis and Crystallographic Structure Studies of N-[5-Methylisoxazole amino-3-yl]-3,5-di-tert-butylsalicylaldimine. Analytical Sciences, 23, x185-x186.
  • Idrissi, M., et al. (2021). Crystal structure, Hirshfeld surface analysis and density functional theory study of 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole.
  • ChemScene. (n.d.). (3-Phenylisoxazol-5-yl)methanol.
  • Sigma-Aldrich. (n.d.). (3-Phenyl-isoxazol-5-yl)-methanol.
  • ResearchGate. (2022). Chemical structure of Sulfamethoxazole [N¹-(5-methylisoxazol-3-yl) sulfanilamide].
  • Fisher Scientific. (n.d.). (5-Methylisoxazol-3-yl)methanol, 97%, Thermo Scientific.
  • MatDaCs. (2023).
  • BiŌkeanós. (n.d.).
  • MIT Information Systems & Technology. (n.d.).
  • Washington University in St. Louis, Becker Medical Library. (n.d.).

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (3-Butyl-1,2-oxazol-5-yl)methanol

This guide provides essential, immediate safety and logistical information for the proper handling and disposal of (3-Butyl-1,2-oxazol-5-yl)methanol in a laboratory setting. Adherence to these procedures is critical for...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, immediate safety and logistical information for the proper handling and disposal of (3-Butyl-1,2-oxazol-5-yl)methanol in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance. This document is intended for researchers, scientists, and drug development professionals who may handle this or structurally similar compounds.

Hazard Identification and Risk Assessment

Anticipated Hazards:

  • Acute Toxicity: Potential for harm if swallowed, in contact with skin, or inhaled.[2][4]

  • Skin and Eye Irritation: May cause skin irritation and serious eye irritation.[1][5]

  • Flammability: As with many organic solvents, there is a risk of flammability, especially in the presence of ignition sources.[2][6]

  • Environmental Hazard: Improper disposal can lead to environmental contamination.[7]

Therefore, all waste containing (3-Butyl-1,2-oxazol-5-yl)methanol must be treated as hazardous chemical waste .[8]

Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure the following PPE is worn to minimize exposure:

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles meeting EN 166 or ANSI Z87.1 standards.To protect against splashes that can cause serious eye irritation.[5]
Hand Protection Nitrile or butyl rubber gloves.To prevent skin contact and absorption.[9]
Body Protection A flame-retardant lab coat, fully buttoned.To protect against splashes and potential fire hazards.
Respiratory Use in a certified chemical fume hood.To prevent inhalation of potentially toxic vapors.[2][6] In case of a large spill, respiratory protection may be necessary.
Waste Segregation and Container Management: A Step-by-Step Protocol

Proper segregation is the cornerstone of safe chemical waste disposal.[7][10] Mixing incompatible waste streams can lead to dangerous reactions.[11]

Experimental Protocol: Waste Collection

  • Container Selection:

    • Use a designated, chemically-resistant waste container made of high-density polyethylene (HDPE) or glass.[9] The original container is often the best choice for waste.[8]

    • The container must have a secure, leak-proof screw cap.[10]

    • Ensure the container is clean and free of any residue that could react with the waste.

  • Waste Identification and Segregation:

    • Designate a specific container for (3-Butyl-1,2-oxazol-5-yl)methanol waste.

    • Do Not Mix this waste with:

      • Strong acids or bases[11]

      • Oxidizing agents

      • Halogenated solvents

      • Aqueous waste

  • Labeling:

    • Clearly label the container with the words "HAZARDOUS WASTE ".[9]

    • Identify the contents: "(3-Butyl-1,2-oxazol-5-yl)methanol".[9] Avoid abbreviations or chemical formulas.[12]

    • If in a solution, list all components and their approximate percentages.

    • Include the date when waste was first added to the container (accumulation start date).[10][12]

    • Add your name, lab number, and contact information.[10]

  • Accumulation and Storage:

    • Keep the waste container tightly closed except when adding waste.[13]

    • Store the container in a designated Satellite Accumulation Area (SAA), such as a fume hood cabinet.[14]

    • The storage area must be well-ventilated and away from heat or ignition sources.[15]

    • Utilize secondary containment (e.g., a plastic tray) to capture any potential leaks.[10][13]

Disposal Procedures

Disposal of chemical waste must be carried out in accordance with local, regional, and national regulations and is typically managed by your institution's Environmental Health and Safety (EHS) department.[7]

  • Request for Pickup:

    • Do not overfill the waste container; leave at least 10% headspace to allow for vapor expansion.[9]

    • Once the container is nearly full or has reached the maximum accumulation time allowed by your institution (often 6-9 months), arrange for a waste pickup.[10][13]

    • Follow your institution's specific procedures for requesting a hazardous waste pickup, which is often done through an online system.[12][14]

  • Disposal of Empty Containers:

    • An empty container that held (3-Butyl-1,2-oxazol-5-yl)methanol must still be treated with care.

    • Triple rinse the container with a suitable solvent (e.g., methanol or acetone).

    • The rinsate must be collected and disposed of as hazardous waste.[8]

    • After triple rinsing, deface or remove all labels from the container.[8] The container can then typically be disposed of as regular glass or plastic waste.

Crucially, never dispose of (3-Butyl-1,2-oxazol-5-yl)methanol by:

  • Pouring it down the sink.[7][13]

  • Evaporating it in a fume hood.[8][13]

  • Placing it in regular trash.[10]

Spill Response

In the event of a spill, immediate and appropriate action is required.

  • Small Spills (<100 mL):

    • Alert personnel in the immediate area.

    • If you are trained and it is safe to do so, contain the spill using a chemical spill kit with absorbent material.

    • Wear appropriate PPE, including gloves, goggles, and a lab coat.

    • Collect the absorbent material and contaminated debris, place it in a sealed bag or container, label it as hazardous waste, and dispose of it accordingly.

  • Large Spills (>100 mL):

    • Evacuate the area immediately.[15]

    • Alert your supervisor and contact your institution's EHS or emergency response team.[15]

    • Provide them with the name of the chemical and the approximate quantity spilled.

    • Do not attempt to clean up a large spill unless you are specifically trained in hazardous material response.

Logical Flow for Waste Disposal

The following diagram outlines the decision-making process for the proper disposal of (3-Butyl-1,2-oxazol-5-yl)methanol.

start Waste Generated: (3-Butyl-1,2-oxazol-5-yl)methanol is_liquid Is the waste liquid? start->is_liquid liquid_waste Liquid Hazardous Waste is_liquid->liquid_waste Yes solid_waste Solid Hazardous Waste (e.g., contaminated gloves, wipes) is_liquid->solid_waste No container_select Select appropriate, chemically-resistant container liquid_waste->container_select solid_waste->container_select label_container Label Container: 'Hazardous Waste', contents, date, contact info container_select->label_container store_waste Store in designated Satellite Accumulation Area with secondary containment label_container->store_waste full_or_time Container full or max accumulation time? store_waste->full_or_time full_or_time->store_waste No request_pickup Request pickup from Environmental Health & Safety (EHS) full_or_time->request_pickup Yes end Safe and Compliant Disposal request_pickup->end

Caption: Waste Disposal Workflow for (3-Butyl-1,2-oxazol-5-yl)methanol.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
  • Laboratory Chemical Waste Guidelines. Stanford Environmental Health & Safety.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Methanol: Proper Disposal and Safe Handling Procedures. Benchchem.
  • Hazardous Waste Disposal Guide. Northwestern University.
  • SAFETY DATA SHEET - (2-Butyl-1H-imidazol-4-yl)methanol. Fisher Scientific.
  • SAFETY DATA SHEET - [3-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol. Fisher Scientific.
  • Methanol Safety Data Sheet. Methanol Safety Data Sheet.
  • Troubleshooting guide for the synthesis of isoxazole derivatives. Benchchem.
  • STANDARD OPERATING PROCEDURE HAZARDOUS WASTE STORAGE AND DISPOSAL. University of Toronto.
  • SAFETY DATA SHEET Methanol. Air Liquide.
  • Methanol - Standard Operating Procedure. University of California, Santa Barbara.
  • SAFETY DATA SHEET - Methanol. Actylis Lab Solutions.
  • Chapter 8 - Hazardous Waste Disposal Procedures. Cornell University.

Sources

Handling

Personal protective equipment for handling (3-Butyl-1,2-oxazol-5-yl)methanol

Executive Summary & Emergency Response Compound: (3-Butyl-1,2-oxazol-5-yl)methanol Class: Functionalized Isoxazole / Primary Alcohol Physical State: Likely low-melting solid or viscous oil (Inferred from structural analo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Emergency Response

Compound: (3-Butyl-1,2-oxazol-5-yl)methanol Class: Functionalized Isoxazole / Primary Alcohol Physical State: Likely low-melting solid or viscous oil (Inferred from structural analogs).[1] Primary Hazards: Irritant (Skin/Eye/Respiratory), Harmful if Swallowed. Treat as a Novel Pharmaceutical Intermediate with uncharacterized toxicology.

Emergency Response Card (Cut-out & Post)
Scenario Immediate Action
Eye Contact IMMEDIATE: Rinse cautiously with water for 15+ minutes. Remove contact lenses.[2] Seek medical attention.
Skin Contact Wash with soap and copious water.[2][3][4] Remove contaminated clothing.[2][3][4][5]
Inhalation Move to fresh air.[2][4] If breathing is difficult, provide oxygen (trained personnel only).
Ingestion Rinse mouth. Do NOT induce vomiting. Call a Poison Center immediately.[2][3]
Spill (Solid) Dampen with inert solvent (PEG-400 or water) to prevent dust.[1] Scoop into hazardous waste.
Spill (Liquid) Absorb with vermiculite or sand. Do not use combustible materials (sawdust).
Fire Use Alcohol-resistant foam, Dry chemical, or CO2.[1][3] Do not use high-volume water jet.

Risk Assessment & Hazard Identification (The "Why")

As a Senior Application Scientist, I must emphasize that specific toxicological data for (3-Butyl-1,2-oxazol-5-yl)methanol is limited. Therefore, we apply the Precautionary Principle , inferring hazards from structural analogs like (3-Phenylisoxazol-5-yl)methanol and (5-tert-butyl-1,3-oxazol-2-yl)methanol.[1]

Inferred GHS Classification

We treat this compound as Category 4 (Harmful) and Category 2 (Irritant) until proven otherwise.

Hazard ClassH-CodeHazard StatementMechanistic Justification
Acute Tox. (Oral) H302 Harmful if swallowedIsoxazole rings are biologically active; analogs show oral toxicity.
Skin Irrit. H315 Causes skin irritationPrimary alcohols and nitrogen heterocycles can defat skin and cause dermatitis.
Eye Irrit. H319 Causes serious eye irritationDirect contact with the alcohol moiety can cause corneal irritation.
STOT SE 3 H335 May cause respiratory irritationDust or aerosols from the compound are likely mucous membrane irritants.

Personal Protective Equipment (PPE) Matrix

The selection of PPE is not static; it depends on the operational scale and physical state .

PPE Decision Logic

PPE_Decision Start Start: Assess Operation State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Oil / Solution State->Liquid Quant_S Quantity > 1g? Solid->Quant_S Splash Splash Risk? Liquid->Splash Resp_N95 RESP: N95 Mask EYE: Safety Glasses Quant_S->Resp_N95 No Resp_P100 RESP: P100/PAPR EYE: Chemical Goggles Quant_S->Resp_P100 Yes Glove_Nit HAND: Nitrile (0.11mm) Double Glove Splash->Glove_Nit Low (Pipetting) Glove_Lam HAND: Silver Shield (Laminate) Splash->Glove_Lam High (Pouring)

Caption: PPE Selection Logic based on physical state and quantity. Green indicates standard lab PPE; Red indicates enhanced protection.[1]

Detailed PPE Specifications
  • Hand Protection (The Barrier):

    • Standard: Nitrile Rubber (minimum 0.11 mm thickness) .

    • Why: Nitrile provides excellent resistance to aliphatic alcohols and heterocyclic compounds.

    • Protocol:Double-gloving is mandatory.[1] Inspect the outer glove for pinholes by inflating it with air before wearing. Change gloves immediately upon splash contact.

  • Eye Protection (The Shield):

    • Standard: Chemical Safety Goggles (Indirect Vented).

    • Why: Safety glasses with side shields are insufficient for liquids or fine powders that can bypass the side gaps. Goggles seal the orbital area.

  • Respiratory Protection (The Filter):

    • Standard: All handling should occur inside a certified Chemical Fume Hood .

    • Exception: If weighing outside a hood (not recommended), use a NIOSH N95 (for solids) or a Half-face respirator with Organic Vapor/P100 cartridges (for aerosols/oils).[1]

Operational Handling Protocol

This protocol ensures a self-validating system where errors are caught before they become accidents.[1]

Workflow Diagram

Handling_Workflow Storage 1. Storage Retrieval (Check Seal Integrity) Transport 2. Transport to Hood (Secondary Containment) Storage->Transport Weighing 3. Weighing/Aliquot (Static Control) Transport->Weighing Solubilization 4. Solubilization (Add Solvent SLOWLY) Weighing->Solubilization Decon 6. Decontamination (Soap + Water) Weighing->Decon Spill? Reaction 5. Reaction/Use (Closed System) Solubilization->Reaction Reaction->Decon

Caption: Step-by-step operational workflow ensuring containment at every stage.

Step-by-Step Procedure
  • Preparation:

    • Verify Fume Hood flow (Face velocity: 80–100 fpm).

    • Clear the hood deck of unnecessary clutter to prevent turbulence.

    • Place a disposable absorbent mat (benchkote) on the work surface.

  • Weighing & Transfer:

    • For Solids: Use an anti-static gun if the powder is flighty. Weigh into a tared vial inside the hood if possible. If the balance is outside, tare the vial, add the solid inside the hood, cap tightly, and re-weigh.

    • For Viscous Oils: Do not pour.[2][3] Use a positive displacement pipette or a glass syringe to transfer. This prevents dripping and ensures accurate dosing.

  • Solubilization:

    • (3-Butyl-1,2-oxazol-5-yl)methanol is an alcohol.[1] It will likely be soluble in Dichloromethane (DCM) , Methanol , or DMSO .

    • Caution: Dissolving in DCM creates a highly volatile solution. Ensure the vial is capped immediately to prevent inhalation of the solvent/solute mixture.

  • Decontamination:

    • Wipe down the exterior of the stock bottle with a paper towel dampened with ethanol before returning it to storage.

    • Dispose of the wipe in solid hazardous waste.

Disposal & Waste Management

Never dispose of this compound down the drain. It is an organic heterocycle with potential aquatic toxicity.

Waste StreamDescriptionDisposal Action
Solid Waste Contaminated gloves, mats, paper towels.[1]Double-bag in clear polyethylene bags. Label as "Hazardous Solid Waste - Organic Contaminated".[1]
Liquid Waste Mother liquors, reaction mixtures.Segregate into "Non-Halogenated Organic" (if in MeOH/DMSO) or "Halogenated" (if in DCM).
Sharps Syringes, needles used for transfer.Immediate disposal in a rigid, puncture-proof biohazard/sharps container.

References

  • PubChem. (3-Phenylisoxazol-5-yl)methanol Compound Summary. National Center for Biotechnology Information. [Link] (Accessed 2024).

  • ECHA. Registration Dossier: Isoxazole derivatives. European Chemicals Agency. [Link] (Accessed 2024).

Sources

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